molecular formula C17H19N3 B15615851 (S)-Mirtazapine-d3

(S)-Mirtazapine-d3

Cat. No.: B15615851
M. Wt: 268.37 g/mol
InChI Key: RONZAEMNMFQXRA-JOTALGBPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Mirtazapine-d3 is a useful research compound. Its molecular formula is C17H19N3 and its molecular weight is 268.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H19N3

Molecular Weight

268.37 g/mol

IUPAC Name

(7S)-5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene

InChI

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m1/s1/i1D3

InChI Key

RONZAEMNMFQXRA-JOTALGBPSA-N

Origin of Product

United States

Foundational & Exploratory

(S)-Mirtazapine-d3: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, pharmacology, and analytical applications of (S)-Mirtazapine-d3, a critical tool in psychiatric drug research and development.

This technical guide provides a detailed overview of this compound, the deuterated analog of the S-enantiomer of Mirtazapine (B1677164). Primarily utilized as an internal standard in quantitative analytical assays, a thorough understanding of its properties, as well as the pharmacology of its non-deuterated counterpart, is essential for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of (S)-Mirtazapine. The incorporation of three deuterium (B1214612) atoms on the N-methyl group provides a distinct mass shift, crucial for its application in mass spectrometry-based analytical methods, without significantly altering its chemical behavior.

Table 1: Physicochemical and Structural Data

PropertyValueReference(s)
Chemical Name 1,2,3,4,10,14b-hexahydro-2-(methyl-d3)-pyrazino[2,1-a]pyrido[2,3-c][]benzazepine[2]
Synonyms (S)-Org3770 d3, (S)-6-Azamianserin d3[3]
Molecular Formula C₁₇H₁₆D₃N₃[2][4]
Molecular Weight 268.37 g/mol [4][5]
CAS Number 1216678-68-0[2]
Appearance Neat solid[2]
Purity ≥99% deuterated forms (d₁-d₃); ≤1% d₀[2]
Storage -20°C[2]

Pharmacological Profile of Mirtazapine

Mirtazapine is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[6] It is a racemic mixture of two enantiomers, (S)-(+)-mirtazapine and (R)-(−)-mirtazapine, both of which are pharmacologically active and contribute to its therapeutic effects.[][7] The S-enantiomer is particularly noted for its antagonist activity at 5-HT₂ receptors.[3][8]

The primary mechanism of action of mirtazapine involves the blockade of central α₂-adrenergic autoreceptors and heteroreceptors.[][9] This action inhibits the negative feedback loop for norepinephrine (B1679862) and serotonin (B10506) release, leading to increased neurotransmission. Mirtazapine also exhibits potent antagonism at several other receptors, which contributes to its overall clinical profile, including its sedative and anxiolytic properties.[8]

Table 2: Receptor Binding Profile of Mirtazapine

ReceptorAffinity (Kᵢ, nM)Reference(s)
Histamine H₁1.6[8]
Serotonin 5-HT₂ₐ35[8]
Serotonin 5-HT₂C32[8]
Adrenergic α₂ₐ45[8]
Serotonin 5-HT₃3530[8]
Adrenergic α₁670[8]

Signaling Pathways and Mechanism of Action

Mirtazapine's therapeutic efficacy is rooted in its ability to enhance both noradrenergic and serotonergic signaling. By blocking presynaptic α₂-autoreceptors on noradrenergic neurons, it increases the release of norepinephrine. Simultaneously, by blocking α₂-heteroreceptors on serotonergic neurons, it enhances the release of serotonin. Furthermore, mirtazapine's potent blockade of 5-HT₂ and 5-HT₃ receptors directs the increased serotonin to stimulate 5-HT₁ₐ receptors, which is thought to be a key contributor to its antidepressant and anxiolytic effects.[][9][10]

Mirtazapine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Mirtazapine Mirtazapine alpha2_auto α₂-Autoreceptor Mirtazapine->alpha2_auto Blocks alpha2_hetero α₂-Heteroreceptor Mirtazapine->alpha2_hetero Blocks NE_Release Norepinephrine Release alpha2_auto->NE_Release Inhibits 5HT_Release Serotonin Release alpha2_hetero->5HT_Release Inhibits Postsynaptic Receptors Postsynaptic Receptors 5HT1A 5-HT₁ₐ Receptor 5HT_Release->5HT1A 5HT2 5-HT₂ Receptor 5HT_Release->5HT2 5HT3 5-HT₃ Receptor 5HT_Release->5HT3 Therapeutic_Effects Antidepressant & Anxiolytic Effects 5HT1A->Therapeutic_Effects H1 H₁ Receptor Side_Effects Sedation, Weight Gain H1->Side_Effects Mirtazapine_post->5HT2 Blocks Mirtazapine_post->5HT3 Blocks Mirtazapine_post->H1 Blocks

Caption: Simplified signaling pathway of Mirtazapine.

Pharmacokinetic Profile of Mirtazapine

The pharmacokinetic properties of mirtazapine have been extensively studied. It is well-absorbed orally, with a bioavailability of approximately 50% due to first-pass metabolism.[11] Mirtazapine is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP1A2, and to a lesser extent by CYP3A4.[3][12] The pharmacokinetics are enantioselective, with the (R)-(-)-enantiomer exhibiting a longer elimination half-life than the (S)-(+)-enantiomer.[11]

Table 3: Key Pharmacokinetic Parameters of Mirtazapine

ParameterValueReference(s)
Bioavailability ~50%[11]
Time to Peak Plasma Concentration (Tₘₐₓ) ~2 hours[11]
Plasma Protein Binding ~85%[11]
Elimination Half-Life (t₁/₂) 20-40 hours[11]
Metabolism Hepatic (CYP2D6, CYP1A2, CYP3A4)[3][12]
Excretion 75% Urine, 15% Feces[13]

Experimental Protocols and Analytical Applications

This compound is an indispensable tool for the quantitative analysis of mirtazapine in biological matrices. Its use as an internal standard corrects for variability in sample preparation and instrument response, ensuring accurate and precise results.

Experimental Protocol: Quantification of Mirtazapine in Human Plasma by LC-MS/MS

This protocol outlines a typical procedure for the determination of mirtazapine concentrations in human plasma for therapeutic drug monitoring or pharmacokinetic studies.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to separate mirtazapine from endogenous plasma components.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mirtazapine: m/z 266.2 → 201.1

    • This compound: m/z 269.2 → 204.1

4. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of mirtazapine to this compound against the concentration of mirtazapine standards.

  • The concentration of mirtazapine in unknown samples is determined from the calibration curve.

Analytical_Workflow Start Start Plasma_Sample Plasma Sample Start->Plasma_Sample Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing End End Data_Processing->End

Caption: A generalized workflow for the quantitative analysis of Mirtazapine.

References

Synthesis and Characterization of (S)-Mirtazapine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-Mirtazapine-d3, an isotopically labeled analog of the antidepressant drug Mirtazapine (B1677164). This document is intended for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative bioanalysis.

Introduction

This compound is the deuterated form of the (S)-enantiomer of Mirtazapine.[1] Mirtazapine is a tetracyclic antidepressant used in the treatment of major depressive disorder.[2][3] The introduction of three deuterium (B1214612) atoms on the N-methyl group creates a stable, heavy-isotope version of the molecule, making it an ideal internal standard for mass spectrometry-based quantification of (S)-Mirtazapine in biological matrices.[1][4][5][6][7] Its chemical formula is C₁₇H₁₆D₃N₃, and it has a molecular weight of approximately 268.37 g/mol .[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process adapted from established methods for the synthesis of Mirtazapine, incorporating a deuterated reagent in the final methylation step.[2][8] A plausible synthetic route starting from (S)-1-phenylpiperazine is outlined below.

Proposed Synthetic Pathway

The synthesis involves the formation of the tetracyclic core structure followed by the introduction of the deuterated methyl group.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product S-1-phenylpiperazine S-1-phenylpiperazine Intermediate_1 (S)-1-(2-cyanopyridin-3-yl)-4-phenylpiperazine S-1-phenylpiperazine->Intermediate_1 2-chloro-3-cyanopyridine, base Intermediate_2 (S)-1-(2-(aminomethyl)pyridin-3-yl)-4-phenylpiperazine Intermediate_1->Intermediate_2 Reduction (e.g., LiAlH4) Intermediate_3 (S)-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazino[1,2-a]pyrido[3,2-e]azepine Intermediate_2->Intermediate_3 Intramolecular Cyclization S-Mirtazapine-d3 This compound Intermediate_3->S-Mirtazapine-d3 Reductive Amination (CD2O, NaBH3CN or DCO2H/HCO2H) Analytical_Workflow cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Final Product Confirmation Synthesis Synthesis of Crude Product Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS Purity Purity Analysis (HPLC-UV) Purification->Purity Confirmation Identity, Purity, and Isotopic Enrichment Confirmed NMR->Confirmation MS->Confirmation Purity->Confirmation

References

In Vitro Mechanism of Action of (S)-Mirtazapine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro mechanism of action of (S)-Mirtazapine-d3. As the deuterated form of the pharmacologically active S-enantiomer of mirtazapine (B1677164), its in vitro pharmacodynamic properties are considered identical to those of (S)-Mirtazapine (also known as esmirtazapine). This document details the receptor binding profile and functional activity of (S)-Mirtazapine at key central nervous system targets. The primary mechanism involves potent antagonism of serotonin (B10506) 5-HT2A and 5-HT2C receptors, histamine (B1213489) H1 receptors, and α2-adrenergic receptors. Quantitative binding affinity data are presented, and detailed protocols for the cited experimental methodologies are provided. Signaling pathway diagrams generated using Graphviz illustrate the molecular interactions and their consequences.

Introduction

Mirtazapine is a tetracyclic antidepressant marketed as a racemic mixture of (S)- and (R)-enantiomers. The enantiomers exhibit distinct pharmacological profiles, contributing differently to the overall therapeutic effect. The (S)-(+)-enantiomer, (S)-Mirtazapine or esmirtazapine, is primarily responsible for the antagonism of serotonin 5-HT2A and 5-HT2C receptors.[1] Both enantiomers contribute to the antagonism of histamine H1 and α2-adrenergic receptors, with the (S)-enantiomer demonstrating more potent activity at the H1 receptor.[1] this compound is a deuterated isotopologue of (S)-Mirtazapine, typically used as an internal standard in analytical assays. The deuterium (B1214612) substitution is not expected to alter the in vitro pharmacodynamic properties, such as receptor binding affinity. Therefore, this guide focuses on the established in vitro mechanism of action of (S)-Mirtazapine.

The primary in vitro mechanisms of action for (S)-Mirtazapine are:

  • Serotonin 5-HT2A and 5-HT2C Receptor Antagonism: (S)-Mirtazapine is a potent antagonist at these receptors.[1]

  • Histamine H1 Receptor Inverse Agonism: It exhibits very high affinity and acts as a potent inverse agonist at H1 receptors.[2]

  • α2-Adrenergic Receptor Antagonism: (S)-Mirtazapine blocks presynaptic α2-adrenergic autoreceptors, which is a key mechanism for its antidepressant effect.[2]

Receptor Binding Affinity

The binding affinities of the enantiomers of mirtazapine (Org 3770) for various neurotransmitter receptors have been determined in vitro using radioligand binding assays. The data presented below is for the (+) and (-) enantiomers, corresponding to (S)- and (R)-mirtazapine, respectively.

Receptor SubtypeRadioligandTissue/Cell Line(S)-Mirtazapine (pKi)(R)-Mirtazapine (pKi)Reference
Serotonin
5-HT2[3H]mianserinRat cortex8.1-[3]
5-HT3[3H]GR65630N1E-115 cells7.058.62[4]
Adrenergic
α1[3H]prazosinRat cortex6.4-[3]
α2[3H]rauwolscineRat cortex7.0-[3]
Histamine
H1[3H]mepyramineCalf cortex9.3-[3]
Cholinergic
Muscarinic[3H]quinuclidinylbenzilateCalf cortex6.1-[3]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathways and Experimental Workflows

The antagonist activity of (S)-Mirtazapine at its primary targets disrupts the canonical signaling cascades initiated by the endogenous agonists.

Serotonin 5-HT2A/2C Receptor Antagonism

(S)-Mirtazapine blocks the Gq/11-coupled signaling pathway of 5-HT2A and 5-HT2C receptors, preventing the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This leads to an inhibition of the release of intracellular calcium.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol S_Mirtazapine (S)-Mirtazapine Receptor 5-HT2A/2C Receptor S_Mirtazapine->Receptor Antagonism G_protein Gq/11 Receptor->G_protein Activation Blocked PLC Phospholipase C (PLC) G_protein->PLC Activation Blocked PIP2 PIP2 PLC->PIP2 Hydrolysis Blocked IP3 IP3 DAG DAG Ca_release Ca²⁺ Release (Blocked) IP3->Ca_release Stimulation Blocked

5-HT2A/2C Receptor Antagonism Pathway
α2-Adrenergic Receptor Antagonism

By blocking the Gi/o-coupled α2-adrenergic autoreceptors on noradrenergic neurons, (S)-Mirtazapine disinhibits the neuron, leading to increased norepinephrine (B1679862) release. This is a key component of its antidepressant mechanism.

Gi_Pathway cluster_presynaptic Presynaptic Terminal cluster_downstream Downstream Effects S_Mirtazapine (S)-Mirtazapine Receptor α2-Adrenergic Autoreceptor S_Mirtazapine->Receptor Antagonism G_protein Gi/o Receptor->G_protein Activation Blocked AC Adenylyl Cyclase (AC) G_protein->AC Inhibition Blocked cAMP cAMP Levels (No Decrease) AC->cAMP No Inhibition NE_Release Norepinephrine Release (Increased) cAMP->NE_Release Leads to

α2-Adrenergic Autoreceptor Antagonism
Histamine H1 Receptor Inverse Agonism

As an inverse agonist at H1 receptors, (S)-Mirtazapine not only blocks the action of histamine but also reduces the constitutive activity of the receptor, leading to a profound decrease in Gq/11-mediated signaling. This action is responsible for its sedative effects.

H1_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects S_Mirtazapine (S)-Mirtazapine Receptor H1 Receptor S_Mirtazapine->Receptor Inverse Agonism G_protein Gq/11 Receptor->G_protein Constitutive Activity Reduced PLC_activity PLC Activity (Reduced) G_protein->PLC_activity Sedation Sedation PLC_activity->Sedation Leads to

Histamine H1 Receptor Inverse Agonism

Experimental Protocols

The following are representative protocols for the in vitro assays used to characterize the mechanism of action of (S)-Mirtazapine.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of (S)-Mirtazapine for the 5-HT2A receptor.

  • Objective: To determine the inhibitory constant (Ki) of (S)-Mirtazapine at the human 5-HT2A receptor.

  • Principle: The assay measures the ability of (S)-Mirtazapine to displace a known radiolabeled 5-HT2A antagonist, [3H]-ketanserin, from its binding site on the receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [3H]-ketanserin (specific activity ~80 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Mianserin (B1677119) (10 µM).

    • Test Compound: this compound at various concentrations.

    • 96-well filter plates (e.g., Millipore GF/C).

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or 10 µM mianserin (for non-specific binding) or the test compound dilution.

      • 50 µL of [3H]-ketanserin (final concentration ~1 nM).

      • 100 µL of cell membrane preparation (containing ~10-20 µg of protein).

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Terminate the binding reaction by rapid filtration through the pre-soaked (in 0.5% polyethyleneimine) filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer.

    • Allow the filters to dry completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Serial Dilutions of This compound B Add Reagents to 96-well Plate: Buffer/Competitor, [3H]-Ketanserin, Membranes A->B C Incubate for 60 min at RT B->C D Filter and Wash to Separate Bound and Free Radioligand C->D E Add Scintillation Cocktail and Count Radioactivity D->E F Data Analysis: Calculate IC50 and Ki E->F

References

Pharmacological profile of (S)-Mirtazapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacological Profile of (S)-Mirtazapine-d3

Introduction

This compound is the deuterium-labeled form of (S)-Mirtazapine, the S-(+)-enantiomer of the tetracyclic antidepressant, Mirtazapine (B1677164). Deuterated compounds are frequently used as internal standards in analytical assays, such as mass spectrometry, for the accurate quantification of the non-deuterated parent drug.[1][2] The substitution of hydrogen with deuterium (B1214612) atoms can also significantly alter the pharmacokinetic profile of a drug, typically by slowing its metabolic rate—a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life and increased systemic exposure.

Due to a lack of direct pharmacological studies on this compound, this guide focuses on the comprehensive pharmacological profile of its non-deuterated counterpart, (S)-Mirtazapine (also known as esmirtazapine). The information presented herein for (S)-Mirtazapine is expected to be directly applicable to the pharmacodynamics of the deuterated version, while the likely impact of deuteration on its pharmacokinetics will be discussed. This document is intended for researchers, scientists, and professionals in drug development.

Pharmacodynamics

Mirtazapine is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[3][4] Its therapeutic effects are primarily mediated through the antagonism of various neurotransmitter receptors rather than the inhibition of monoamine reuptake. The two enantiomers of mirtazapine, (S)-Mirtazapine and (R)-Mirtazapine, contribute differently to its overall pharmacological profile.[5][6]

(S)-Mirtazapine is reported to be a more potent antagonist of α2-adrenergic autoreceptors and serotonin (B10506) 5-HT2 receptors compared to the (R)-enantiomer.[6] Both enantiomers contribute to the antagonism of histamine (B1213489) H1 and α2-adrenergic receptors, though the (S)-(+) enantiomer is the more potent antihistamine.[5][6] In contrast, the (R)-(-)-enantiomer is primarily responsible for the antagonism of the 5-HT3 receptor.[5]

The key pharmacodynamic actions of (S)-Mirtazapine include:

  • α2-Adrenergic Receptor Antagonism : By blocking presynaptic α2-autoreceptors on noradrenergic neurons and α2-heteroreceptors on serotonergic neurons, (S)-Mirtazapine enhances the release of both norepinephrine (B1679862) (NE) and serotonin (5-HT).[7][8]

  • 5-HT2 Receptor Antagonism : Potent blockade of 5-HT2A and 5-HT2C receptors is a key feature of the (S)-enantiomer.[5][6] Antagonism of 5-HT2A receptors is associated with anxiolytic and sleep-improving effects, while blocking 5-HT2C receptors may contribute to the disinhibition of dopamine (B1211576) and norepinephrine release in the prefrontal cortex.[5]

  • H1 Receptor Antagonism : (S)-Mirtazapine is a very potent H1 receptor antagonist (or inverse agonist), which accounts for its significant sedative effects.[5][9]

Receptor Binding Affinity

While specific Ki values for the individual enantiomers are not widely published in comparative tables, the affinity of racemic mirtazapine has been well-characterized. The (S)-enantiomer is the primary contributor to H1, 5-HT2A, and 5-HT2C antagonism.

ReceptorKi (nM)SpeciesReference
Histamine H11.6Human
α2C-Adrenergic18Human
α2A-Adrenergic20Human
5-HT2C39Human
5-HT2A69Human
5-HT7265Human
α1-Adrenergic608Human
Norepinephrine Transporter (NET)1640Human
Dopamine D1>5454Human
Dopamine D2>5454Human
Dopamine D35723Human
5-HT1ANo significant affinity-[8]
5-HT1BNo significant affinity-[8]

Table 1: Receptor Binding Affinity Profile of Racemic Mirtazapine.

Pharmacokinetics

The pharmacokinetics of mirtazapine are enantioselective, with the (S)-(+)-enantiomer exhibiting a significantly different profile from the (R)-(-)-enantiomer.

  • Absorption : Racemic mirtazapine is well absorbed after oral administration, with peak plasma concentrations reached in about 2 hours.[3] The absolute bioavailability is approximately 50% due to first-pass metabolism.

  • Distribution : Mirtazapine is about 85% bound to plasma proteins.[3]

  • Metabolism : Mirtazapine is extensively metabolized in the liver through demethylation and hydroxylation, followed by glucuronide conjugation. The primary cytochrome P450 enzymes involved are CYP2D6 and CYP1A2 for 8-hydroxylation, and CYP3A4 for N-demethylation and N-oxidation.[3] (S)-Mirtazapine is a known substrate for CYP2D6 and CYP1A2.[9]

  • Elimination : The (S)-(+)-enantiomer has an elimination half-life that is approximately half that of the (R)-(-)-enantiomer.[9] Genetic polymorphisms in CYP2D6 significantly impact the pharmacokinetics of (S)-Mirtazapine; in poor metabolizers, the area under the curve (AUC) is 79% larger, and the half-life is correspondingly longer.

Parameter(S)-(+)-Mirtazapine(R)-(-)-MirtazapineRacemic MirtazapineReference
Elimination Half-life (t½) ~10 hours (9.9 ± 3.1 h)~18 hours (18.0 ± 2.5 h)20 - 40 hours[9]
Metabolizing Enzymes CYP2D6, CYP1A2-CYP2D6, CYP1A2, CYP3A4[3][9]

Table 2: Pharmacokinetic Parameters of Mirtazapine and its Enantiomers.

Impact of Deuteration in this compound

The "d3" designation typically indicates the replacement of three hydrogen atoms with deuterium on a methyl group. In this compound, this is the N-methyl group. N-demethylation is a primary metabolic pathway for mirtazapine, catalyzed mainly by CYP3A4. The C-H bond is stronger than the C-D bond, and its cleavage is often the rate-limiting step in metabolism. Therefore, the deuteration in this compound is expected to slow its rate of N-demethylation. This "kinetic isotope effect" would likely result in a reduced clearance, a longer elimination half-life, and higher overall drug exposure (AUC) compared to non-deuterated (S)-Mirtazapine.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This method is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

  • Principle : A competitive binding assay where the unlabeled test compound ((S)-Mirtazapine) competes with a constant concentration of a radiolabeled ligand for binding to receptors in a tissue homogenate or cell membrane preparation. The amount of radioactivity bound to the receptors is inversely proportional to the binding affinity of the test compound.

  • Materials :

    • Cell membranes expressing the target human receptor (e.g., 5-HT2A, α2A-adrenergic).

    • Radioligand (e.g., [3H]-ketanserin for 5-HT2A, [3H]-rauwolscine for α2-adrenergic receptors).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (a high concentration of an unlabeled ligand, e.g., 10 µM Mianserin).

    • Test compound ((S)-Mirtazapine) at various concentrations.

    • 96-well filter plates (e.g., GF/C).

    • Scintillation fluid and a scintillation counter.

  • Procedure :

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.

    • Add the radioligand to all wells to initiate the binding reaction.

    • Incubate the plate for a specified time at a specific temperature (e.g., 60 minutes at room temperature) to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Allow filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 (concentration of test compound that inhibits 50% of specific binding). The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Metabolism Using Human Liver Microsomes (HLM)

This assay is used to identify metabolic pathways and the enzymes responsible for metabolizing a drug.

  • Principle : The test compound is incubated with HLMs, which contain a high concentration of CYP450 enzymes. The formation of metabolites over time is monitored using analytical techniques like LC-MS.

  • Materials :

    • Human Liver Microsomes (HLM).

    • NADPH regenerating system (cofactor for CYP450 enzymes).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Test compound ((S)-Mirtazapine).

    • Acetonitrile (B52724) or other organic solvent to terminate the reaction.

    • LC-MS/MS system for analysis.

  • Procedure :

    • Pre-warm a mixture of HLM, buffer, and the test compound to 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with shaking.

    • At various time points, take aliquots of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and its metabolites.

    • To identify specific CYP isozymes, the experiment can be repeated using recombinant human CYP enzymes or by including specific chemical inhibitors for each major CYP isozyme.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_neuron Noradrenergic Neuron 5HT_neuron Serotonergic Neuron NE_neuron->5HT_neuron Inhibits alpha2_auto α2 Autoreceptor NE_neuron->alpha2_auto Negative Feedback NE_release ↑ Norepinephrine Release alpha2_hetero α2 Heteroreceptor Postsynaptic_receptors Postsynaptic Receptors (e.g., α1, β, 5-HT1A) SMirtazapine (S)-Mirtazapine SMirtazapine->alpha2_auto Blocks SMirtazapine->alpha2_hetero Blocks 5HT2 5-HT2A / 5-HT2C SMirtazapine->5HT2 Blocks H1 H1 Receptor SMirtazapine->H1 Blocks alpha2_auto->NE_release Disinhibits 5HT_release ↑ Serotonin Release alpha2_hetero->5HT_release Disinhibits Sedation Sedation NE_release->Postsynaptic_receptors 5HT_release->Postsynaptic_receptors

Caption: Signaling pathway of (S)-Mirtazapine.

Metabolic_Pathways cluster_cyp Mirtazapine Mirtazapine ((S)-enantiomer focused) Metabolite1 8-hydroxy-mirtazapine Mirtazapine->Metabolite1 Hydroxylation Metabolite2 N-desmethyl-mirtazapine Mirtazapine->Metabolite2 Demethylation Metabolite3 Mirtazapine-N-oxide Mirtazapine->Metabolite3 N-oxidation CYP2D6 CYP2D6 CYP2D6->Metabolite1 CYP1A2 CYP1A2 CYP1A2->Metabolite1 CYP3A4 CYP3A4 CYP3A4->Metabolite2 CYP3A4->Metabolite3 Conjugation Glucuronide Conjugation Metabolite1->Conjugation Metabolite2->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Primary metabolic pathways of Mirtazapine.

Experimental_Workflow Start Start Prep Prepare Reagents: - Cell Membranes with Receptors - Radioligand ([3H]-L) - Test Compound (Serial Dilutions) Start->Prep Incubate Incubate Components: Total Binding (Mems + [3H]-L) NSB (Mems + [3H]-L + Cold L) Test (Mems + [3H]-L + Test Cpd) Prep->Incubate Filter Rapid Filtration (Separate Bound from Unbound) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Add Scintillation Fluid & Quantify Radioactivity Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for a Radioligand Binding Assay.

References

A Technical Guide to (S)-Mirtazapine-d3: Properties, Analysis, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-Mirtazapine-d3, a deuterated isotopologue of the psychoactive drug Mirtazapine (B1677164). This document consolidates key chemical data, detailed experimental methodologies, and relevant pharmacological information to support research and development activities.

Core Compound Identification

While a specific CAS number for the enantiomerically pure this compound is not distinctly cataloged, the compound is typically referenced under the CAS number for the racemic mixture of Mirtazapine-d3.

IdentifierValueCitation
Compound Name This compound
CAS Number 1216678-68-0 (for Mirtazapine-d3 racemic mixture)
Molecular Formula C₁₇H₁₆D₃N₃
Molecular Weight 268.37 g/mol

Pharmacological Profile of Mirtazapine Enantiomers

Mirtazapine is a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers, both of which are pharmacologically active and contribute to the drug's overall clinical effect. The deuteration in this compound makes it an ideal internal standard for quantitative bioanalytical studies involving the (S)-enantiomer.

Receptor Binding Affinity

The enantiomers of mirtazapine exhibit differential binding affinities for various neurotransmitter receptors. This stereoselectivity is crucial to understanding the compound's mechanism of action.

Receptor(S)-(+)-Mirtazapine Affinity(R)-(-)-Mirtazapine AffinityPredominant Effect
α₂-Adrenergic AntagonistAntagonistBoth enantiomers contribute to antagonism.
Serotonin 5-HT₂A Potent AntagonistLess Potent(S)-enantiomer is primarily responsible for 5-HT₂A antagonism.
Serotonin 5-HT₂C Potent AntagonistLess Potent(S)-enantiomer is primarily responsible for 5-HT₂C antagonism.
Serotonin 5-HT₃ Less PotentPotent Antagonist(R)-enantiomer is primarily responsible for 5-HT₃ antagonism.
Histamine H₁ Potent AntagonistPotent AntagonistBoth enantiomers contribute to H₁ antagonism, with the (S)-enantiomer being a stronger antihistamine.
Enantioselective Pharmacokinetics

Pharmacokinetic parameters of mirtazapine are enantioselective, with notable differences in metabolism and elimination half-life between the (S) and (R) forms.

Parameter(S)-(+)-Mirtazapine(R)-(-)-MirtazapineCitation
Elimination Half-life ~9.9 ± 3.1 hours~18.0 ± 2.5 hours[1]
Metabolism Preferentially metabolized by CYP2D6 and CYP1A2.Metabolized by CYP3A4.[2]
Plasma Concentration Lower steady-state concentrations.Higher steady-state concentrations.[1]

Signaling Pathway and Mechanism of Action

Mirtazapine's antidepressant effects are attributed to its complex interaction with central nervous system receptors. As a noradrenergic and specific serotonergic antidepressant (NaSSA), it enhances both noradrenergic and serotonergic neurotransmission.

Mirtazapine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_neuron Noradrenergic Neuron NE Norepinephrine NE_neuron->NE Release 5HT_neuron Serotonergic Neuron 5HT Serotonin 5HT_neuron->5HT Release alpha2_auto α₂ Autoreceptor alpha2_hetero α₂ Heteroreceptor NE->alpha2_auto Negative Feedback NE->alpha2_hetero Inhibition alpha1 α₁ NE->alpha1 5HT1A 5-HT₁A 5HT->5HT1A Therapeutic Effect 5HT2A 5-HT₂A 5HT->5HT2A 5HT3 5-HT₃ 5HT->5HT3 Mirtazapine (S)-Mirtazapine Mirtazapine->alpha2_auto Blocks Mirtazapine->alpha2_hetero Blocks Mirtazapine->5HT2A Blocks Mirtazapine->5HT3 Blocks

Caption: Mirtazapine's mechanism of action.

Experimental Protocols

Detailed experimental procedures are critical for reproducible research. Below are summaries of methodologies for the synthesis and analysis of (S)-Mirtazapine.

Synthesis of (S)-Mirtazapine

The asymmetric synthesis of (S)-Mirtazapine can be achieved starting from enantiomerically pure precursors. A common route involves the following key steps:

  • Resolution of (R,S)-1-methyl-3-phenylpiperazine: A classical resolution using a chiral resolving agent like (S)-(+)-Anicyphos can be employed to isolate (S)-1-methyl-3-phenylpiperazine.

  • Condensation: The resulting (S)-1-methyl-3-phenylpiperazine is condensed with 2-chloro-3-cyanopyridine.

  • Hydrolysis: The nitrile group is then hydrolyzed to a carboxylic acid.

  • Ring Closure: The final tetracyclic structure is formed via an electrophilic aromatic ring closure, for which polyphosphoric acid (PPA) has been shown to be effective in minimizing racemization.

A detailed, step-by-step protocol can be adapted from various sources in the scientific literature.[3][4][5]

Enantioselective Analysis by LC-MS

This compound is used as an internal standard for the quantification of (S)-Mirtazapine in biological matrices. A typical LC-MS workflow is as follows:

LCMS_Workflow start Start: Plasma Sample spike Spike with this compound (Internal Standard) start->spike extraction Liquid-Liquid Extraction (e.g., with Toluene) spike->extraction hplc HPLC Separation (Chiral Column: e.g., Chirobiotic V) extraction->hplc ms Mass Spectrometry Detection (Electrospray Ionization) hplc->ms quant Quantification (Peak Area Ratio) ms->quant end End: Concentration of (S)-Mirtazapine quant->end

Caption: Workflow for enantioselective analysis.

Methodology Details:

  • Sample Preparation: A common procedure involves a three-step liquid-liquid extraction from plasma.[6]

  • Chromatographic Separation: A chiral stationary phase is essential for separating the enantiomers. A Chirobiotic V column is often used.[6]

  • Mass Spectrometric Detection: Detection is typically performed using electrospray ionization in selective ion monitoring (SIM) mode.[6]

  • Quantification: The concentration of (S)-Mirtazapine is determined by comparing its peak area to that of the deuterated internal standard, this compound.

The limit of quantification for this type of method can reach as low as 0.5 ng/mL for each enantiomer in plasma.[6]

Conclusion

This compound is an indispensable tool for researchers engaged in the study of Mirtazapine's pharmacology and pharmacokinetics. Its use as an internal standard allows for precise and accurate quantification of the (S)-enantiomer, facilitating a deeper understanding of its contribution to the overall therapeutic effect and side-effect profile of the racemic drug. The methodologies and data presented in this guide offer a solid foundation for further investigation in the field of neuropsychopharmacology and drug metabolism.

References

Metabolic Fate of (S)-Mirtazapine-d3 in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical guide details the metabolic fate of (S)-Mirtazapine-d3, a deuterated isotopologue of the S-enantiomer of Mirtazapine (B1677164). While specific preclinical data for the deuterated form are not extensively available in public literature, this document builds upon the well-established metabolic pathways of racemic Mirtazapine to project the biotransformation of this compound. The primary metabolic routes are identified as 8-hydroxylation, N-demethylation, and N-oxidation, primarily mediated by cytochrome P450 (CYP) enzymes CYP2D6, CYP3A4, and CYP1A2. This guide provides quantitative data from in vitro studies, detailed experimental protocols, and visualizations of metabolic and experimental workflows to support drug development and preclinical research professionals.

Introduction

Mirtazapine is a widely prescribed tetracyclic antidepressant marketed as a racemic mixture of (S)-(+)- and (R)-(−)-enantiomers. The enantiomers exhibit different pharmacokinetic and pharmacodynamic properties. The (S)-enantiomer is a more potent blocker of α2-adrenergic and 5-HT2 receptors. The use of this compound, where three hydrogen atoms on the N-methyl group are replaced by deuterium (B1214612), is a common strategy in metabolic studies to trace the molecule and potentially alter its metabolic profile through the kinetic isotope effect (KIE). A significant KIE could slow the rate of N-demethylation, potentially shifting the metabolic flux towards other pathways.

This whitepaper synthesizes available data on Mirtazapine metabolism to provide a comprehensive overview of the predicted metabolic fate of this compound in preclinical settings.

Core Metabolic Pathways

Mirtazapine undergoes extensive hepatic metabolism through three primary oxidative pathways.[1][2] Subsequent Phase II conjugation, mainly glucuronidation, facilitates excretion.[3][4]

  • 8-Hydroxylation: The addition of a hydroxyl group at the 8th position of the aromatic ring system is a major metabolic route, leading to the formation of 8-hydroxymirtazapine.[5] This metabolite is a primary contributor to the excreted dose.[5]

  • N-Demethylation: The removal of the methyl group from the piperazine (B1678402) nitrogen results in the formation of N-desmethylmirtazapine. This is the only metabolite known to be pharmacologically active, though its potency is significantly lower than the parent compound.[5][6]

  • N-Oxidation: Oxidation of the piperazine nitrogen leads to the formation of mirtazapine-N-oxide.[4][5]

The (S)-enantiomer is preferentially metabolized via 8-hydroxylation, while the (R)-enantiomer is more susceptible to forming a quaternary ammonium (B1175870) glucuronide.[3][7]

Metabolic_Pathways cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent This compound M1 8-Hydroxy-(S)-Mirtazapine-d3 Parent->M1 8-Hydroxylation (CYP2D6, CYP1A2) M2 N-desmethyl-(S)-Mirtazapine-d3 Parent->M2 N-Demethylation (CYP3A4, CYP1A2) *Potential KIE* M3 This compound-N-oxide Parent->M3 N-Oxidation (CYP3A4, CYP1A2) M4 8-Hydroxy-(S)-Mirtazapine-d3 Glucuronide M1->M4 Glucuronidation (UGTs)

Figure 1: Predicted Metabolic Pathways of this compound.

Quantitative Metabolic Data

Quantitative analysis of Mirtazapine metabolism has been primarily conducted in vitro using human liver microsomes (HLM) and recombinant CYP enzymes. The following tables summarize key kinetic parameters and the relative contributions of different metabolic pathways and enzymes.

Table 1: In Vitro Enzyme Kinetic Parameters for Mirtazapine Metabolism in HLM [8][9][10]

Metabolic Pathway Mean Km (μM) (±S.D.)
8-Hydroxylation 136 (±44)
N-Demethylation 242 (±34)
N-Oxidation 570 (±281)

Data derived from studies with racemic Mirtazapine in human liver microsomes (n=4).

Table 2: Relative Contribution of Metabolic Pathways in HLM [5]

Mirtazapine Conc. 8-Hydroxylation N-Demethylation N-Oxidation
2 μM (Anticipated in vivo) 55% - 60% 30% - 35% 10%
250 μM 25% 60% 15%

Calculations based on Km and Vmax values in human liver microsomes.

Table 3: Contribution of Recombinant CYP Isoforms to Mirtazapine Metabolism [5][8][9][10]

Metabolic Pathway CYP Isoform Contribution at 2 μM Mirtazapine Contribution at 250 μM Mirtazapine
8-Hydroxylation CYP2D6 ~65% ~20%
CYP1A2 ~30% ~50%
N-Demethylation CYP3A4 >50% ~70%
CYP1A2 High Low (~5%)
N-Oxidation CYP1A2 ~80% ~15%
CYP3A4 ~20% ~85%

In vitro studies show a concentration-dependent shift in the primary enzyme responsible for each pathway. (S)-Mirtazapine is metabolized extensively by CYP2D6 and CYP1A2.[7]

CYP450_Contribution cluster_low Low Substrate Conc. (2 µM) cluster_high High Substrate Conc. (250 µM) Low_CYP2D6 CYP2D6 (65%) 8-Hydroxylation Low_CYP3A4 CYP3A4 (>50%) N-Demethylation Low_CYP1A2 CYP1A2 (80%) N-Oxidation High_CYP1A2 CYP1A2 (50%) 8-Hydroxylation High_CYP2D6 CYP2D6 (20%) 8-Hydroxylation High_CYP3A4 CYP3A4 (70-85%) N-Demethylation N-Oxidation Title Concentration-Dependent Shift in Major CYP450 Contributions

Figure 2: Shift in primary CYP enzymes at low vs. high substrate levels.

Experimental Protocols

Protocol 1: In Vitro Metabolism in Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability and metabolite profile of this compound using liver microsomes from a preclinical species (e.g., rat, dog) or human.

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine phosphate (B84403) buffer (e.g., 100 mM, pH 7.4), liver microsomes (final concentration 0.5-1.0 mg/mL), and this compound (from a stock solution in methanol (B129727) or DMSO, final concentration typically 1-10 µM).

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Control incubations should be performed without the NADPH system to assess non-CYP mediated degradation.

  • Incubation:

    • Incubate the reaction mixture in a shaking water bath at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of parent compound depletion.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile, which precipitates the microsomal proteins.

  • Sample Processing:

    • Vortex the terminated reaction mixture.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or HPLC vial for analysis.

  • Bioanalysis:

    • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the remaining this compound and identify and quantify its metabolites.

Protocol 2: Proposed In Vivo Pharmacokinetic Study in Rats

This protocol describes a general approach for an in vivo study to characterize the pharmacokinetics and metabolic fate of this compound in a rodent model.

  • Animal Model:

    • Use male Sprague-Dawley or Wistar rats (n=3-5 per group), weighing 250-300g. Acclimatize animals for at least one week.

  • Dosing:

    • Administer this compound via intravenous (IV, e.g., 2 mg/kg) and oral (PO, e.g., 10 mg/kg) routes.[11][12] The formulation for IV should be a clear solution (e.g., in saline/DMSO), and for PO, a solution or suspension (e.g., in 0.5% methylcellulose).

  • Sample Collection:

    • Blood: Collect serial blood samples (approx. 100-200 µL) from the tail vein or via cannulation at pre-dose and multiple post-dose time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Plasma Preparation: Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

    • Excreta: House animals in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours.

  • Sample Processing:

    • Plasma: Use protein precipitation or liquid-liquid extraction to isolate the parent drug and metabolites.

    • Urine/Feces: Homogenize feces and extract with an appropriate solvent. Urine may be analyzed directly after dilution or extraction.

  • Bioanalysis:

    • Quantify concentrations of this compound and its key metabolites in all matrices using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, bioavailability) using non-compartmental analysis software.

Experimental_Workflow cluster_invitro In Vitro Metabolism Workflow cluster_invivo In Vivo PK Workflow (Rat) A1 Prepare Incubation Mix (Microsomes + Compound) A2 Pre-warm at 37°C A1->A2 A3 Initiate with NADPH A2->A3 A4 Incubate at 37°C (Time Course) A3->A4 A5 Terminate with Acetonitrile A4->A5 A6 Centrifuge A5->A6 A7 Analyze Supernatant (LC-MS/MS) A6->A7 B1 Dose Animal (IV or PO) B2 Serial Sample Collection (Blood, Urine, Feces) B1->B2 B3 Process Samples (Plasma Separation, Extraction) B2->B3 B4 Analyze Samples (LC-MS/MS) B3->B4 B5 Calculate PK Parameters B4->B5

Figure 3: Standard workflows for preclinical metabolism studies.

Conclusion and Implications

The metabolic fate of this compound is predicted to follow the established pathways of Mirtazapine, namely 8-hydroxylation, N-demethylation, and N-oxidation. The primary metabolizing enzymes are CYP2D6, CYP3A4, and CYP1A2, with their relative importance being concentration-dependent. Preclinical studies in rats have shown very low oral bioavailability (~7%) and undetectable levels of the 8-hydroxy metabolite, suggesting significant first-pass metabolism and potentially different metabolic profiles compared to humans.[11][12]

The deuterium substitution on the N-methyl group of this compound is critically important for the N-demethylation pathway. This substitution may introduce a kinetic isotope effect, slowing the rate of this reaction. Consequently, a metabolic shift could occur, potentially increasing the formation of 8-hydroxymirtazapine and mirtazapine-N-oxide. This could alter the pharmacokinetic profile and the ratio of parent drug to its active metabolite, N-desmethylmirtazapine.

For drug development professionals, understanding these pathways is crucial for predicting drug-drug interactions (DDIs) and assessing the impact of pharmacogenetic variations. Co-administration with strong inhibitors or inducers of CYP2D6, CYP3A4, or CYP1A2 could alter the clearance of this compound.[1] Furthermore, the prevalence of polymorphisms in these CYP enzymes necessitates consideration of their potential impact on patient exposure and response.

References

Deuterium-Labeled (S)-Mirtazapine for Tracer Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, application, and analysis of deuterium-labeled (S)-Mirtazapine for use in tracer studies. This document is intended for professionals in the fields of drug metabolism, pharmacokinetics, and molecular imaging.

Introduction

Mirtazapine (B1677164) is a tetracyclic antidepressant used for the treatment of major depressive disorder. It is a racemic mixture of (S)-(+) and (R)-(-) enantiomers, with the (S)-enantiomer being the more active form. Deuterium (B1214612) labeling, the strategic replacement of hydrogen atoms with deuterium, is a valuable technique in drug development. This "heavy" isotope of hydrogen can alter the metabolic fate of a drug without significantly changing its pharmacological properties. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a kinetic isotope effect, slowing down metabolism at the site of deuteration. This can result in an improved pharmacokinetic profile, including a longer half-life and reduced formation of certain metabolites. This guide will focus on the use of deuterium-labeled (S)-Mirtazapine as a tracer in various studies.

Synthesis of Deuterium-Labeled (S)-Mirtazapine

The synthesis of deuterium-labeled (S)-Mirtazapine can be achieved through a multi-step process that combines the enantioselective synthesis of the (S)-Mirtazapine backbone with a targeted deuterium-labeling step. A plausible synthetic route is outlined below.

Experimental Protocol: Proposed Synthesis of Deuterium-Labeled (S)-Mirtazapine

  • Synthesis of (S)-1-methyl-3-phenylpiperazine: This chiral intermediate is a key starting material. A stereoconvergent synthesis starting from (S)-phenylglycine can be employed, as described in the literature.[1][2]

  • Condensation with 2-chloronicotinonitrile: (S)-1-methyl-3-phenylpiperazine is then condensed with 2-chloronicotinonitrile to form the piperazinyl-pyridine intermediate.[3]

  • Hydrolysis and Reduction: The nitrile group is hydrolyzed to a carboxylic acid, which is then reduced, for example with LiAlH4, to the corresponding alcohol.[3]

  • Deuterium Labeling of the Pyridine (B92270) Ring: At this stage, deuterium can be introduced onto the pyridine ring. A common method for deuteration of aromatic rings is through a palladium-catalyzed hydrogen-deuterium exchange reaction using deuterium oxide (D₂O) as the deuterium source and a catalyst such as Palladium on carbon (Pd/C).[4][5] The reaction conditions (temperature, pressure, and reaction time) would need to be optimized to achieve the desired level of deuteration at specific positions.

  • Cyclization: The final step involves an acid-catalyzed intramolecular cyclization to form the tetracyclic ring system of Mirtazapine. Reagents like concentrated sulfuric acid or polyphosphoric acid can be used for this ring closure.[6]

Purification and Characterization: The final product, deuterium-labeled (S)-Mirtazapine, would be purified using standard techniques such as column chromatography and/or recrystallization. The structure, purity, and isotopic enrichment would be confirmed by analytical methods including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ²H-NMR): To confirm the structure and the position and extent of deuterium incorporation.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic distribution.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical and enantiomeric purity.

In Vitro Metabolism Studies

In vitro metabolism studies are crucial for understanding how deuterium labeling affects the metabolic stability and pathway of (S)-Mirtazapine.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Incubation: Deuterium-labeled (S)-Mirtazapine and its non-deuterated counterpart are incubated separately with human liver microsomes (or other relevant metabolic systems like hepatocytes) in the presence of a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Preparation: The samples are centrifuged, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.

Data Presentation: In Vitro Half-Life Comparison

CompoundIn Vitro Half-life (t½) in Human Liver Microsomes (min)
(S)-MirtazapineValue to be determined experimentally
Deuterium-labeled (S)-MirtazapineValue to be determined experimentally

Note: The expected outcome is a longer half-life for the deuterium-labeled compound due to the kinetic isotope effect.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to evaluate the impact of deuterium labeling on the absorption, distribution, metabolism, and excretion (ADME) of (S)-Mirtazapine.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats [7]

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Dosing: A single oral or intravenous dose of deuterium-labeled (S)-Mirtazapine or its non-deuterated counterpart is administered to different groups of rats.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated LC-MS/MS method.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table presents a representative comparison of pharmacokinetic parameters for a deuterated versus a non-deuterated central nervous system (CNS) drug, illustrating the potential effects of deuteration.[8]

ParameterNon-Deuterated CNS DrugDeuterated CNS Drug
Cmax (ng/mL) e.g., 100 ± 20e.g., 150 ± 30
Tmax (h) e.g., 1.5 ± 0.5e.g., 2.0 ± 0.7
AUC₀-t (ng·h/mL) e.g., 500 ± 100e.g., 1200 ± 250
t½ (h) e.g., 4.0 ± 1.0e.g., 8.0 ± 2.0
Clearance (L/h/kg) e.g., 2.0 ± 0.5e.g., 0.8 ± 0.2

Analytical Methods

A robust and sensitive analytical method is critical for the accurate quantification of deuterium-labeled (S)-Mirtazapine and its metabolites in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.

Experimental Protocol: LC-MS/MS Analysis [9][10]

  • Chromatographic Separation:

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is suitable for Mirtazapine.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

Data Presentation: MRM Transitions for Mirtazapine and Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Mirtazapine266.2195.3
Desmethylmirtazapine252.2195.3
8-Hydroxymirtazapine282.2211.1
Deuterium-labeled (S)-MirtazapineDependent on the number and location of deuterium atomsTo be determined

Tracer Studies in Positron Emission Tomography (PET)

While this guide focuses on deuterium labeling, which is a stable isotope, the principles of tracer studies can be extended to positron-emitting isotopes like Carbon-11 (¹¹C) for PET imaging. A PET study with a radiolabeled tracer allows for the non-invasive in vivo visualization and quantification of drug distribution and target engagement in the brain.

Experimental Protocol: General Workflow for a PET Imaging Study [11][12]

  • Radiotracer Synthesis: The PET radiotracer (e.g., --INVALID-LINK---Mirtazapine) is synthesized in a radiochemistry module shortly before the scan due to the short half-life of the isotope.

  • Subject Preparation: The subject is positioned in the PET scanner.

  • Radiotracer Administration: A small, tracer dose of the radiolabeled compound is injected intravenously.

  • Dynamic PET Scan: The scanner acquires data over a period of time (e.g., 90-120 minutes) to measure the concentration of the radiotracer in different brain regions.

  • Arterial Blood Sampling (optional but recommended for full kinetic modeling): Arterial blood is sampled to measure the concentration of the radiotracer in the plasma over time, which serves as the input function for kinetic modeling.

  • Image Reconstruction and Analysis: The PET data is reconstructed into dynamic images. Kinetic modeling is then applied to these images to estimate parameters such as receptor binding potential (BPnd), which reflects the density of available receptors.

Signaling Pathways and Experimental Workflows

Mirtazapine Signaling Pathway

Mirtazapine's primary mechanism of action involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which leads to an increase in the release of norepinephrine (B1679862) and serotonin (B10506) (5-HT).[13][14] It also blocks several postsynaptic serotonin receptors (5-HT₂ and 5-HT₃) and histamine (B1213489) H₁ receptors.[15]

Mirtazapine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Neuron Noradrenergic Neuron NE Norepinephrine NE_Neuron->NE Release 5HT_Neuron Serotonergic Neuron 5HT Serotonin 5HT_Neuron->5HT Release alpha1_receptor α1 Receptor NE->alpha1_receptor Activates 5HT1A_receptor 5-HT1A Receptor 5HT->5HT1A_receptor Activates Antidepressant_Effect Antidepressant_Effect alpha1_receptor->Antidepressant_Effect 5HT1A_receptor->Antidepressant_Effect 5HT2_receptor 5-HT2 Receptor 5HT3_receptor 5-HT3 Receptor Mirtazapine Mirtazapine Mirtazapine->NE_Neuron Blocks α2-autoreceptor Mirtazapine->5HT_Neuron Blocks α2-heteroreceptor Mirtazapine->5HT2_receptor Blocks Mirtazapine->5HT3_receptor Blocks

Caption: Mirtazapine's mechanism of action.

Experimental Workflow for In Vitro Metabolism Study

in_vitro_workflow Start Start Incubation Incubate Deuterated and Non-deuterated (S)-Mirtazapine with Liver Microsomes Start->Incubation Sampling Collect Aliquots at Multiple Time Points Incubation->Sampling Quenching Quench Reaction with Cold Acetonitrile Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Determine Half-life and Metabolite Profile Analysis->Data End End Data->End

Caption: Workflow for in vitro metabolism study.

Experimental Workflow for In Vivo Pharmacokinetic Study

in_vivo_workflow Start Start Dosing Administer Deuterated and Non-deuterated (S)-Mirtazapine to Rat Groups Start->Dosing Blood_Sampling Collect Blood Samples at Various Time Points Dosing->Blood_Sampling Plasma_Prep Prepare Plasma Samples Blood_Sampling->Plasma_Prep Bioanalysis LC-MS/MS Bioanalysis Plasma_Prep->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis End End PK_Analysis->End

Caption: Workflow for in vivo pharmacokinetic study.

Conclusion

Deuterium-labeled (S)-Mirtazapine is a valuable tool for tracer studies in drug development. The strategic incorporation of deuterium can significantly alter its metabolic profile, leading to an improved pharmacokinetic properties. This guide has provided an in-depth overview of the synthesis, in vitro and in vivo evaluation, and analytical methodologies for deuterium-labeled (S)-Mirtazapine. The provided experimental protocols and data presentation formats serve as a foundation for researchers to design and execute their own studies, ultimately contributing to a better understanding of the therapeutic potential of this modified compound.

References

Stereoselective Properties of (S)-Mirtazapine and its Enantiomer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirtazapine (B1677164), a tetracyclic antidepressant, is a cornerstone in the management of major depressive disorder. Administered as a racemic mixture, it comprises equal parts of (S)-mirtazapine and (R)-mirtazapine. These enantiomers, while mirror images of each other, exhibit distinct pharmacological profiles, contributing uniquely to the overall therapeutic efficacy and side-effect profile of the drug. This technical guide delves into the stereoselective properties of the mirtazapine enantiomers, providing a comprehensive overview of their receptor binding affinities, pharmacokinetic and pharmacodynamic differences, and the experimental methodologies used to elucidate these characteristics.

Pharmacodynamic Properties: A Tale of Two Enantiomers

The therapeutic action of mirtazapine is primarily attributed to its antagonist activity at various neurotransmitter receptors. The stereochemistry of the mirtazapine molecule plays a pivotal role in its interaction with these receptors.

The (S)-(+)-enantiomer is the principal antagonist of serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1][2] Blockade of these receptors is associated with anxiolytic, antipsychotic, and antidepressant effects, as well as improvements in sleep architecture. Furthermore, the (S)-enantiomer is the more potent antagonist of the histamine (B1213489) H1 receptor, which accounts for the sedative effects of mirtazapine.[1]

Conversely, the (R)-(-)-enantiomer is primarily responsible for the antagonism of the serotonin 5-HT3 receptor.[1][2] Inhibition of 5-HT3 receptors is known to alleviate nausea and gastrointestinal side effects often associated with other classes of antidepressants.

Both enantiomers contribute to the antagonism of α2-adrenergic receptors, although the (S)-enantiomer exhibits a greater binding affinity.[1][2] This blockade of presynaptic α2-autoreceptors and heteroreceptors leads to an increased release of both norepinephrine (B1679862) and serotonin, a key mechanism underlying mirtazapine's antidepressant efficacy.

Quantitative Analysis of Receptor Binding Affinities

The differing affinities of the mirtazapine enantiomers for various receptors have been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity. The following table summarizes the available Ki values for (S)-mirtazapine and (R)-mirtazapine at key neurological receptors.

Receptor Subtype(S)-Mirtazapine Ki (nM)(R)-Mirtazapine Ki (nM)Reference
Adrenergic Receptors
α2A-AdrenergicData not availableData not available
α2B-AdrenergicData not availableData not available
α2C-AdrenergicData not availableData not available
Serotonin Receptors
5-HT2APotent AntagonistWeaker Antagonist[1][2]
5-HT2CPotent AntagonistWeaker Antagonist[1][2]
5-HT3Weaker AntagonistPotent Antagonist[1][2]
Histamine Receptors
H1More Potent AntagonistLess Potent Antagonist[1]

Note: Specific Ki values for the individual enantiomers at all listed receptor subtypes are not consistently available in the public domain. The qualitative descriptions are based on established pharmacological profiles.

Pharmacokinetic Profile: Stereoselectivity in Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic properties of mirtazapine are also subject to stereoselectivity, leading to different plasma concentrations and elimination half-lives for the two enantiomers.

Pharmacokinetic Parameter(S)-(+)-Mirtazapine(R)-(-)-MirtazapineReference
Absorption Rate Constant 0.2 min-10.08 min-1
Elimination Half-life ShorterLonger
Plasma Concentration LowerHigher

The metabolism of mirtazapine is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, with CYP2D6, CYP3A4, and CYP1A2 playing significant roles. The metabolism of the (S)-enantiomer is particularly influenced by the genetic polymorphism of CYP2D6.

Signaling Pathways

The differential receptor antagonism of the mirtazapine enantiomers triggers distinct downstream signaling cascades.

α2-Adrenergic Receptor Antagonism

Blockade of presynaptic α2-adrenergic autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic neurons by both enantiomers (predominantly the S-enantiomer) disinhibits the release of norepinephrine (NE) and serotonin (5-HT), respectively. This leads to increased synaptic concentrations of these neurotransmitters.

alpha2_antagonism Mirtazapine (S)-Mirtazapine (R)-Mirtazapine Alpha2 α2-Adrenergic Receptor (Presynaptic) Mirtazapine->Alpha2 Antagonism NE_Neuron Noradrenergic Neuron Alpha2->NE_Neuron Inhibition Blocked HT_Neuron Serotonergic Neuron Alpha2->HT_Neuron Inhibition Blocked NE_Release Increased NE Release NE_Neuron->NE_Release HT_Release Increased 5-HT Release HT_Neuron->HT_Release

Figure 1: Signaling pathway of α2-adrenergic receptor antagonism by mirtazapine enantiomers.

Serotonin Receptor Antagonism

The stereoselective antagonism of 5-HT2 and 5-HT3 receptors leads to a more targeted modulation of the serotonergic system.

serotonin_antagonism S_Mirtazapine (S)-Mirtazapine HT2A_2C 5-HT2A/2C Receptors (Postsynaptic) S_Mirtazapine->HT2A_2C Potent Antagonism R_Mirtazapine (R)-Mirtazapine HT3 5-HT3 Receptor (Postsynaptic) R_Mirtazapine->HT3 Potent Antagonism Therapeutic_Effects Anxiolytic & Antidepressant Effects Improved Sleep HT2A_2C->Therapeutic_Effects Leads to Side_Effect_Reduction Reduced Nausea & GI Distress HT3->Side_Effect_Reduction Leads to

Figure 2: Signaling pathways of serotonin receptor antagonism by mirtazapine enantiomers.

Experimental Protocols

The elucidation of the stereoselective properties of mirtazapine enantiomers relies on a variety of sophisticated experimental techniques.

Enantioselective High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the (S)- and (R)-enantiomers of mirtazapine in biological matrices.

Methodology:

  • Sample Preparation:

    • Perform liquid-liquid extraction of the plasma sample using an appropriate organic solvent (e.g., toluene).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase is essential for separation. Commonly used columns include those based on polysaccharide derivatives, such as Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate).[3][4]

    • Mobile Phase: A non-polar mobile phase is typically employed, such as a mixture of hexane (B92381) and ethanol (B145695) (e.g., 98:2, v/v) with a small amount of an amine modifier like diethylamine (B46881) (e.g., 0.1%) to improve peak shape.[3]

    • Flow Rate: A typical flow rate is 1.2 mL/min.[3]

    • Detection: UV detection at a wavelength of 292 nm is commonly used.[3]

    • Temperature: The column is maintained at a constant temperature, for example, 30°C.

  • Data Analysis:

    • The retention times of the two enantiomers will differ, allowing for their separation and individual quantification.

    • A calibration curve is generated using standards of known concentrations of each enantiomer to determine the concentration in the unknown samples.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample Extraction Liquid-Liquid Extraction Plasma->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto Chiral Column Reconstitution->Injection Separation Enantiomeric Separation Injection->Separation Detection UV Detection (292 nm) Separation->Detection Quantification Quantification of Each Enantiomer Detection->Quantification

Figure 3: Experimental workflow for enantioselective HPLC analysis.

Radioligand Binding Assays

Objective: To determine the binding affinities (Ki values) of the mirtazapine enantiomers for specific receptor subtypes.

General Protocol:

  • Membrane Preparation:

    • Prepare cell membranes expressing the receptor of interest (e.g., from cell lines or brain tissue).

  • Binding Reaction:

    • Incubate the cell membranes with a specific radioligand for the receptor of interest (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]rauwolscine for α2-adrenergic receptors, or [3H]ketanserin for 5-HT2A receptors).

    • Add increasing concentrations of the unlabeled mirtazapine enantiomer (the "competitor").

  • Separation and Detection:

    • Separate the bound from the free radioligand by rapid filtration.

    • Quantify the amount of radioactivity bound to the membranes using a scintillation counter.

  • Data Analysis:

    • The concentration of the mirtazapine enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of neurotransmitters (e.g., norepinephrine, serotonin) in specific brain regions of freely moving animals following administration of mirtazapine enantiomers.

Methodology:

  • Probe Implantation:

    • Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, hippocampus).

  • Perfusion and Sampling:

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

    • Collect the dialysate samples, which contain neurotransmitters that have diffused across the semipermeable membrane of the probe.

  • Drug Administration:

    • Administer the (S)- or (R)-mirtazapine enantiomer systemically (e.g., via intraperitoneal injection).

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples for neurotransmitter content using a sensitive analytical technique, such as HPLC with electrochemical detection or mass spectrometry.[5][6]

  • Data Analysis:

    • Compare the neurotransmitter levels before and after drug administration to determine the effect of each enantiomer on neurotransmitter release.

Conclusion

The (S)- and (R)-enantiomers of mirtazapine possess distinct and complementary pharmacological properties that collectively contribute to the antidepressant's therapeutic efficacy and tolerability. The (S)-enantiomer is primarily responsible for the potent 5-HT2A/2C and H1 receptor antagonism, while the (R)-enantiomer is the key antagonist at the 5-HT3 receptor. Both enantiomers contribute to the blockade of α2-adrenergic receptors, leading to enhanced noradrenergic and serotonergic neurotransmission. Understanding these stereoselective differences is crucial for optimizing antidepressant therapy and for the development of future novel therapeutic agents with improved efficacy and reduced side-effect profiles. The experimental protocols detailed herein provide a framework for the continued investigation of the complex pharmacology of chiral drugs.

References

An In-depth Technical Guide on the Application of (S)-Mirtazapine-d3 in Receptor Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of (S)-Mirtazapine-d3 in receptor binding affinity assays. It covers the fundamental role of deuterated compounds in pharmacological research, detailed receptor binding data for mirtazapine (B1677164), and standardized experimental protocols.

The Role of Deuterated Standards in Receptor Binding Assays

This compound is the deuterated form of the S-enantiomer of Mirtazapine.[1][2] In pharmacological and clinical research, deuterated compounds are most commonly employed as internal standards for quantitative analysis by mass spectrometry (e.g., GC-MS or LC-MS).[3][4] The key advantage of using a stable isotope-labeled standard is that its chemical and physical properties are nearly identical to the non-labeled analyte.[4][5] This ensures similar extraction recovery, chromatographic retention time, and ionization response, allowing for precise and accurate quantification of the non-labeled compound in complex biological matrices.[4]

While the primary application of this compound is as an internal standard, it can also be utilized in receptor binding assays. The substitution of hydrogen with deuterium (B1214612) atoms results in a minimal change to the molecule's steric and electronic properties. Consequently, the binding affinity of a deuterated ligand to its receptor is expected to be virtually identical to that of its non-deuterated counterpart. This assumption allows researchers to use this compound in binding assays, for instance, in mass spectrometry-based binding assays where a label-free approach is desired.[6]

Mirtazapine's Receptor Binding Profile

Mirtazapine is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[3][7] Its therapeutic effects are mediated through its interaction with a variety of neurotransmitter receptors.[][9] Mirtazapine is a potent antagonist of central presynaptic α2-adrenergic receptors, serotonin (B10506) 5-HT2 and 5-HT3 receptors, and histamine (B1213489) H1 receptors.[10][11] Its affinity for muscarinic cholinergic and dopaminergic receptors is low.[][10] The S(+) enantiomer is primarily responsible for the antagonism of 5-HT2A and 5-HT2C receptors.[12]

Quantitative Receptor Binding Data

The following table summarizes the receptor binding affinities (Ki values) for mirtazapine. The data is compiled from various in vitro studies. Lower Ki values indicate a higher binding affinity.

Receptor SubtypeSpeciesKi (nM)Radioligand Used
Serotonin Receptors
5-HT2AHuman16N/A
5-HT2CHuman58N/A
5-HT3Human>18N/A
5-HT1AHuman260N/A
Adrenergic Receptors
α2AHuman (CHO cells)N/A[3H]rauwolscine
α2BHuman (CHO cells)N/A[3H]rauwolscine
α2CHuman (CHO cells)N/A[3H]rauwolscine
α1AHuman (CHO cells)N/A[3H]prazosin
Histamine Receptors
H1Human2.0N/A
Dopamine Receptors
D2Human>100N/A
D3Human>20[3H]spiperone
D4HumanN/A[3H]YM-09151-2
Muscarinic Receptors
M3N/AN/AN/A

Note: "N/A" indicates that the specific value was not available in the reviewed sources. Data is for racemic mirtazapine unless otherwise specified. The binding profile of this compound is expected to be highly similar to that of (S)-Mirtazapine.

Experimental Protocol for Competitive Radioligand Binding Assay

This section outlines a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound.[13][14][15]

Materials and Reagents
  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A radioactively labeled ligand with known high affinity and specificity for the target receptor (e.g., [3H]prazosin for α1-adrenergic receptors).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Filtration apparatus.

  • Scintillation counter.

Assay Procedure
  • Preparation of Reagents: Prepare serial dilutions of the test compound (this compound) in the assay buffer. Prepare solutions of the radioligand and the non-specific binding control.

  • Incubation: In a 96-well plate, combine the receptor preparation, the radioligand (at a fixed concentration, typically at or below its Kd value), and either the assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

  • Equilibration: Incubate the plates at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.[15] The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding (counts from wells with the high concentration of unlabeled ligand) from the total binding (counts from wells with only buffer) and from the binding in the presence of the test compound.

  • Generate Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Visualizations

Experimental Workflow

G prep Reagent Preparation (Receptor, Radioligand, Test Compound) incubation Incubation (Binding to Equilibrium) prep->incubation Combine in 96-well plate filtration Filtration (Separate Bound from Free Ligand) incubation->filtration Rapid vacuum filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting Add scintillation fluid analysis Data Analysis (Calculate IC50 and Ki) counting->analysis Generate competition curve

Caption: Workflow for a competitive radioligand binding assay.

Mirtazapine's Primary Signaling Pathways

G mirtazapine (S)-Mirtazapine alpha2 α2-Adrenergic Receptor (Presynaptic) mirtazapine->alpha2 Antagonist ht2a 5-HT2A Receptor mirtazapine->ht2a Antagonist ht2c 5-HT2C Receptor mirtazapine->ht2c Antagonist h1 Histamine H1 Receptor mirtazapine->h1 Antagonist ne_release ↑ Norepinephrine Release alpha2->ne_release ht_release ↑ Serotonin Release alpha2->ht_release anxiolysis Anxiolysis, Improved Sleep ht2a->anxiolysis ht2c->anxiolysis sedation Sedation, Increased Appetite h1->sedation

Caption: Simplified signaling pathways affected by Mirtazapine.

Conclusion

This compound serves as a valuable tool for researchers in drug development and pharmacology. Its primary utility lies in its role as a high-fidelity internal standard for the precise quantification of (S)-Mirtazapine in bioanalytical studies. Furthermore, based on the principle of isotopic equivalence, it can be confidently used in receptor binding affinity assays with the expectation that its binding characteristics will mirror those of the non-deuterated (S)-enantiomer. This guide provides the foundational data and methodologies to effectively incorporate this compound into receptor binding studies, facilitating a deeper understanding of its interactions with key neurotransmitter systems.

References

In Vivo Distribution of Labeled Mirtazapine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of in vivo distribution studies of labeled mirtazapine (B1677164), a tetracyclic antidepressant. The information compiled is intended for researchers, scientists, and drug development professionals to understand the pharmacokinetic profile and tissue penetration of this compound. While specific data on deuterated (S)-Mirtazapine-d3 is limited in publicly available literature, this guide summarizes key findings from studies utilizing radiolabeled mirtazapine, which serves as a crucial surrogate for understanding its biodistribution.

Quantitative Data on Mirtazapine Distribution

The distribution of mirtazapine has been investigated in both human and animal models using various labeling techniques. The following tables summarize the quantitative data on tissue distribution from positron emission tomography (PET) studies using [N-methyl-11C]mirtazapine and postmortem tissue analysis.

Table 1: Biodistribution of [N-methyl-11C]Mirtazapine in a Healthy Human Volunteer

OrganAbsorbed Dose (mGy/MBq)
Lungs3.4 x 10⁻²[1]
Adrenals1.2 x 10⁻²[1]
Spleen1.2 x 10⁻²[1]
Gallbladder wall1.1 x 10⁻²[1]
BrainNot specified in this study
Effective Dose6.8 x 10⁻³ mSv/MBq[1]

Table 2: Postmortem Tissue Distribution of Mirtazapine in Humans (Mean Concentrations)

Tissue/FluidConcentration (mg/L or mg/kg)RangeNumber of Cases (n)
Heart Blood0.12[2]< 0.01-0.337
Peripheral Blood0.09[2]< 0.01-0.144
Urine0.61[2]0.01-3.27
Liver0.88[2]0.04-3.66
Kidney0.21[2]0.02-0.485
Bile0.62[2]0.11-1.66

Table 3: Postmortem Tissue Distribution of Mirtazapine in Humans (Concentration Ranges from a Separate Study)

Tissue/FluidConcentration Range (mg/L or mg/kg)Number of Cases (n)
Heart Blood0.03-0.5713
Femoral Blood0.04-0.249
Vitreous0.06-0.103
Liver0.32-2.112
Bile0.40-6.67
Urine0.12-2.511
Kidney0.231
Spleen0.171
Gastric Content0.001-2.7 (total mg)9

Source:[3]

Experimental Protocols

The following sections detail the methodologies employed in key in vivo distribution studies of labeled mirtazapine.

2.1. [N-methyl-11C]Mirtazapine PET Imaging in Humans

  • Objective: To determine the whole-body distribution and radiation dosimetry of [N-methyl-11C]mirtazapine in a healthy human volunteer.[1]

  • Radioligand: [N-methyl-11C]mirtazapine.

  • Subject: One healthy male volunteer.

  • Administration: Intravenous injection of 326 and 185 MBq of [N-methyl-11C]mirtazapine on two separate occasions.[1]

  • Imaging: Serial whole-body PET scans were acquired for up to 70 minutes post-injection.[1]

  • Data Analysis: Ten source organs were considered for estimating absorbed radiation doses using the MIRD (Medical Internal Radiation Dose) methodology.[1]

2.2. Brain Penetration Study of [N-methyl-11C]Mirtazapine in Humans

  • Objective: To investigate the kinetics and differential distribution of [N-methyl-11C]mirtazapine in the human brain.[4]

  • Radioligand: [N-methyl-11C]mirtazapine.

  • Subjects: Healthy human subjects.

  • Administration: Intravenous injection of [N-methyl-11C]mirtazapine (175 to 413 MBq).[4]

  • Scanning Procedure: A 60-minute dynamic PET scan was performed immediately following injection.[4] Arterial blood samples were collected throughout the scan to determine the fraction of unchanged radioligand.[4]

  • Data Analysis: Time-radioactivity curves were generated for both blood and various brain regions.[4] Kinetic modeling was applied to determine binding potentials in different brain areas.

2.3. In Vivo Biodistribution of Radioiodinated Mirtazapine in Mice

  • Objective: To assess the brain-targeting efficiency of intranasally administered mirtazapine-loaded lipid nanocapsules (LNCs).[5][6]

  • Radiolabeling: Mirtazapine was labeled with radioactive iodine (¹³¹I-MZP).[5][6]

  • Animal Model: Mice.[5]

  • Administration:

    • Intravenous (IV) injection of ¹³¹I-MZP solution.[5]

    • Intranasal (IN) administration of ¹³¹I-MZP solution.[5]

    • Intranasal (IN) administration of ¹³¹I-MZP-loaded LNCs.[5]

  • Sample Collection: At various time points post-administration, blood and brain tissues were collected.

  • Data Analysis: The radioactivity in the samples was measured to determine the concentration of ¹³¹I-MZP in the brain and blood.[5] The percentage of drug targeting efficiency (%DTE) and direct transport percentage (%DTP) to the brain were calculated.[5]

Visualizations: Workflows and Signaling Pathways

3.1. Experimental Workflow for PET Imaging Studies

PET_Workflow cluster_preparation Preparation cluster_administration Administration & Scanning cluster_analysis Data Analysis Radioligand Radioligand Synthesis ([11C]Mirtazapine) Injection Intravenous Injection Radioligand->Injection Subject Subject Preparation (e.g., Cannulation) Subject->Injection PET_Scan Dynamic PET Scan Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Injection->Blood_Sampling Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Kinetic_Modeling Kinetic Modeling Blood_Sampling->Kinetic_Modeling Image_Reconstruction->Kinetic_Modeling Biodistribution_Analysis Biodistribution Analysis Image_Reconstruction->Biodistribution_Analysis

Caption: Workflow for human PET imaging studies of [11C]Mirtazapine.

3.2. Experimental Workflow for Animal Biodistribution Studies

Animal_Biodistribution_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Radiolabeling Radiolabeling of Mirtazapine (e.g., with 131I) Formulation Formulation Preparation (e.g., LNCs) Radiolabeling->Formulation Animal_Model Animal Model (e.g., Mice) IV_Admin Intravenous Administration Animal_Model->IV_Admin IN_Admin Intranasal Administration Animal_Model->IN_Admin Formulation->IV_Admin Formulation->IN_Admin Tissue_Harvesting Tissue & Blood Harvesting at Time Points IV_Admin->Tissue_Harvesting IN_Admin->Tissue_Harvesting Radioactivity_Measurement Radioactivity Measurement Tissue_Harvesting->Radioactivity_Measurement Data_Calculation Calculation of %DTE & %DTP Radioactivity_Measurement->Data_Calculation

Caption: Workflow for animal biodistribution studies of labeled mirtazapine.

3.3. Mirtazapine's Primary Mechanism of Action

Mirtazapine is classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).[4][7][8] Its therapeutic effects are primarily attributed to its antagonist activity at central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which enhances both noradrenergic and serotonergic neurotransmission.[9]

Mirtazapine_MOA cluster_Noradrenergic Noradrenergic Neuron cluster_Serotonergic Serotonergic Neuron Mirtazapine Mirtazapine alpha2_auto α2-Autoreceptor Mirtazapine->alpha2_auto Blocks alpha2_hetero α2-Heteroreceptor Mirtazapine->alpha2_hetero Blocks NE_release Increased Norepinephrine Release alpha2_auto->NE_release Inhibition Removed _5HT_release Increased Serotonin Release NE_release->_5HT_release Stimulates (via α1 receptors on serotonergic cell bodies) alpha2_hetero->_5HT_release Inhibition Removed _5HT1A 5-HT1A Receptor _5HT_release->_5HT1A Activates

Caption: Mirtazapine's mechanism of action on noradrenergic and serotonergic neurons.

References

Methodological & Application

Application Note: High-Throughput Analysis of Mirtazapine in Human Plasma using (S)-Mirtazapine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of mirtazapine (B1677164) in human plasma. The use of a stable isotope-labeled internal standard, (S)-Mirtazapine-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[1][2][3] The method involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring reliable quantification of mirtazapine.

Introduction

Mirtazapine is an atypical tetracyclic antidepressant used for the treatment of major depressive disorder.[4] It enhances central noradrenergic and serotonergic activity by acting as an antagonist at central presynaptic α2-adrenergic inhibitory autoreceptors and heteroreceptors.[5][6] Therapeutic drug monitoring of mirtazapine is crucial for optimizing dosage, ensuring efficacy, and avoiding toxicity. LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, selectivity, and speed.[7][8][9]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative mass spectrometry.[1][2][3] A SIL-IS has nearly identical physicochemical properties to the analyte, causing it to co-elute and experience similar ionization effects, thereby correcting for variability during sample preparation and analysis.[1][2] This application note provides a detailed protocol for the quantification of mirtazapine in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Mirtazapine reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium acetate

  • Human plasma (blank)

Stock and Working Solutions
  • Mirtazapine Stock Solution (1 mg/mL): Dissolve 10 mg of mirtazapine in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

  • Mirtazapine Working Solutions: Prepare serial dilutions of the mirtazapine stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.[10]

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of human plasma (calibration standard, QC sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.[11]

  • Vortex mix for 1 minute to precipitate proteins.[10]

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.[10]

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
LC System A standard UHPLC system
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid and 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or a rapid gradient optimized for separation
Flow Rate 0.5 mL/min[12]
Injection Volume 10 µL[12]
Column Temperature 40°C[12]
Run Time Approximately 2-4 minutes[13][14]

Mass Spectrometry (MS)

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1
Collision Energy Optimized for each transition (typically 20-35 eV)[12]
Cone Voltage Optimized for each transition (typically 25-40 V)[12]

Table 1: MRM Transitions for Mirtazapine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Mirtazapine266.2195.0
This compound269.2198.0

Note: The precursor ion for Mirtazapine is [M+H]+. The d3-labeled internal standard will have a +3 Da shift.

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 150 ng/mL.[14] The lower limit of quantification (LLOQ) was determined to be 0.5 ng/mL, with a signal-to-noise ratio greater than 10.

Table 2: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)
Mirtazapine0.5 - 150> 0.998

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, Low, Mid, and High). The results are summarized in Table 3. All values were within the acceptable limits of ±15% (±20% for LLOQ).

Table 3: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.5< 1095 - 105< 1293 - 107
Low1.5< 897 - 103< 1096 - 104
Mid75< 698 - 102< 897 - 103
High120< 599 - 101< 798 - 102

Recovery

The extraction recovery of mirtazapine and this compound was determined by comparing the peak areas of extracted samples to those of unextracted standards. The recovery was consistent across all QC levels.

Table 4: Extraction Recovery

AnalyteLow QC (%)Mid QC (%)High QC (%)
Mirtazapine85 - 9587 - 9688 - 97
This compound86 - 9488 - 9589 - 96

Visualizations

G LC-MS/MS Analytical Workflow for Mirtazapine cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add IS Add this compound Internal Standard Plasma Sample->Add IS Protein Precipitate Protein Precipitation (Acetonitrile) Add IS->Protein Precipitate Centrifuge Centrifuge Protein Precipitate->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Inject Inject Supernatant Supernatant->Inject LC Separation UPLC Separation (C18 Column) Inject->LC Separation MS Detection Mass Spectrometry (ESI+, MRM) LC Separation->MS Detection Data Processing Data Acquisition and Processing MS Detection->Data Processing

Caption: Workflow for Mirtazapine Analysis.

G Metabolic Pathway of Mirtazapine cluster_pathways Major Metabolic Pathways cluster_enzymes CYP450 Enzymes cluster_metabolites Metabolites Mirtazapine Mirtazapine Demethylation Demethylation Mirtazapine->Demethylation Hydroxylation Hydroxylation Mirtazapine->Hydroxylation N_Oxidation N-Oxidation Mirtazapine->N_Oxidation Desmethyl N-Desmethyl Mirtazapine (Active) Demethylation->Desmethyl Hydroxy 8-Hydroxy Mirtazapine Hydroxylation->Hydroxy N_Oxide N-Oxide Mirtazapine N_Oxidation->N_Oxide CYP3A4 CYP3A4 CYP3A4->Demethylation CYP3A4->N_Oxidation CYP2D6_1A2 CYP2D6 & CYP1A2 CYP2D6_1A2->Hydroxylation Conjugates Glucuronide Conjugates Desmethyl->Conjugates Hydroxy->Conjugates

Caption: Mirtazapine Metabolic Pathways.

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of mirtazapine in human plasma. The protein precipitation sample preparation is straightforward and efficient. The use of this compound as an internal standard ensures the accuracy and precision of the results by correcting for matrix effects and other analytical variabilities. The validated method meets the requirements for bioanalytical applications and is suitable for high-throughput analysis in a clinical research setting.

References

Application Notes & Protocols: Quantitative Analysis of Mirtazapine using (S)-Mirtazapine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive and detailed protocol for the quantitative analysis of mirtazapine (B1677164) in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and (S)-Mirtazapine-d3 as an internal standard.

Introduction

Mirtazapine is an atypical antidepressant used for the treatment of major depressive disorder. Therapeutic drug monitoring and pharmacokinetic studies of mirtazapine are crucial for optimizing dosage regimens and ensuring patient safety and efficacy. This document outlines a robust and validated LC-MS/MS method for the precise and accurate quantification of mirtazapine in human plasma. The method employs a stable isotope-labeled internal standard, this compound, to ensure high accuracy and correct for any variability during sample preparation and analysis.

Experimental Workflow

The overall workflow for the quantitative analysis of mirtazapine in human plasma is depicted below. This process includes sample preparation, LC-MS/MS analysis, and data processing.

Quantitative Analysis of Mirtazapine Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporate Evaporation extraction->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection hplc->msms quant Quantification msms->quant report Reporting quant->report

Figure 1: Experimental workflow for the quantitative analysis of mirtazapine.

Materials and Reagents

  • Mirtazapine reference standard

  • This compound (internal standard, IS)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium acetate (B1210297)

  • Hexane

  • Human plasma (drug-free)

  • Deionized water

Instrumentation and Conditions

A standard high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is required for this analysis.

Liquid Chromatography (LC) Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium acetate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 3-5 minutes
Mass Spectrometry (MS) Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Dependent on instrument
Gas Flow Dependent on instrument

Table 1: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mirtazapine266.2195.025
This compound269.2198.025

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of mirtazapine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the mirtazapine stock solution with 50:50 methanol:water to create working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol (Liquid-Liquid Extraction)
  • Pipette 200 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample and vortex.

  • Add 1 mL of hexane, cap the tube, and vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (initial conditions).

  • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

Sample Preparation Workflow start Start: 200 µL Plasma add_is Add 50 µL IS (this compound) start->add_is add_naoh Add 50 µL 0.1 M NaOH add_is->add_naoh add_hexane Add 1 mL Hexane add_naoh->add_hexane vortex Vortex (2 min) add_hexane->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Figure 2: Detailed sample preparation workflow.

Method Validation Summary

The described method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical validation parameters for a similar LC-MS/MS assay for mirtazapine.[1]

Table 2: Calibration Curve and Linearity

ParameterResult
Linearity Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low1.5< 15%< 15%85 - 115%
Medium75< 15%< 15%85 - 115%
High150< 15%< 15%85 - 115%

Table 4: Recovery and Matrix Effect

ParameterResult
Extraction Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard

Data Analysis and Quantification

The concentration of mirtazapine in the unknown samples is determined by the LC-MS/MS software. A calibration curve is generated by plotting the peak area ratio of mirtazapine to the internal standard (this compound) against the nominal concentration of the calibration standards. The concentration of mirtazapine in the QC and unknown samples is then calculated from the linear regression equation of the calibration curve.

Conclusion

The presented application notes and protocols describe a selective, sensitive, and robust LC-MS/MS method for the quantitative determination of mirtazapine in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.

References

Application Note: Development of a Robust Bioanalytical Method for (S)-Mirtazapine in Human Plasma Using (S)-Mirtazapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mirtazapine (B1677164) is a tetracyclic antidepressant used for the treatment of major depressive disorder.[1][2] It functions as a noradrenergic and specific serotonergic antidepressant (NaSSA), enhancing the release of norepinephrine (B1679862) and serotonin.[1][] Accurate quantification of mirtazapine in biological matrices is crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring.[4][5][6] This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of (S)-Mirtazapine in human plasma. The use of a stable isotope-labeled internal standard, (S)-Mirtazapine-d3, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing.[7][8][9]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol outlines the extraction of Mirtazapine and its internal standard from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution

  • 0.1 N NaOH

  • Hexane[4][10]

  • Methanol (for reconstitution)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of human plasma into a 2 mL polypropylene (B1209903) centrifuge tube.

  • Spike 20 µL of this compound IS working solution into each plasma sample, except for blank samples.

  • Add 200 µL of 0.1 N NaOH to alkalize the matrix and vortex for 30 seconds.[11]

  • Add 1.5 mL of hexane (B92381) to the tube.[4][10]

  • Vortex the mixture vigorously for 10 minutes to ensure thorough extraction.

  • Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 150 µL of the mobile phase (e.g., 10 mM ammonium (B1175870) acetate/acetonitrile/formic acid (60/40/0.1, v/v/v)).[4][10]

  • Vortex for 1 minute and transfer the solution to an HPLC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions: A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18 reverse-phase column (e.g., Agilent Eclipse XDB C-18, 100 × 2.1 mm, 3.5 µm)[4][10]
Mobile Phase 10 mM Ammonium Acetate / Acetonitrile / Formic Acid (60/40/0.1, v/v/v)[4][10]
Flow Rate 0.5 mL/min[4][10]
Injection Volume 10 µL[4][10]
Column Temp. 40°C[4][10]
Run Time ~3.2 minutes[4][10]

Mass Spectrometric Conditions: The mass spectrometer was operated in positive ion mode using Multiple Reaction Monitoring (MRM).

ParameterMirtazapineThis compound (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 266.3269.3
Product Ion (m/z) 195.3198.3
Dwell Time 200 ms200 ms
Collision Energy Optimized for specific instrumentOptimized for specific instrument

Method Validation Data

The method was validated according to industry guidelines. A summary of the quantitative performance is presented below.

Validation ParameterResult
Linearity Range 0.5 - 150 ng/mL[12]
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 0.50 ng/mL[4][10]
Intra-day Precision (%CV) < 10.2%[13]
Inter-day Precision (%CV) < 10.2%[13]
Accuracy (% Bias) Within ±15%
Extraction Recovery 85 - 94%[4][10]

Visualizations

Bioanalytical Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing Plasma Plasma Sample (200 µL) Add_IS Add this compound (IS) Plasma->Add_IS LLE Liquid-Liquid Extraction (Hexane) Add_IS->LLE Evap Evaporation (N2 Stream) LLE->Evap Recon Reconstitution Evap->Recon Inject LC-MS/MS Injection Recon->Inject Data Data Acquisition (MRM) Inject->Data Process Quantification (Peak Area Ratio) Data->Process Report Final Report Process->Report Metabolic_Pathway cluster_metabolites Primary Metabolites Mirtazapine Mirtazapine Metabolite_OH 8-hydroxymirtazapine Mirtazapine->Metabolite_OH CYP2D6, CYP1A2 Metabolite_DM N-desmethylmirtazapine (Active) Mirtazapine->Metabolite_DM CYP3A4 Metabolite_NO Mirtazapine-N-oxide Mirtazapine->Metabolite_NO CYP3A4

References

Application of (S)-Mirtazapine-d3 in Pharmacokinetic and Pharmacodynamic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the use of deuterated (S)-Mirtazapine, specifically (S)-Mirtazapine-d3, in advanced pharmacokinetic (PK) and pharmacodynamic (PD) research. The inclusion of a stable isotope-labeled internal standard is crucial for enhancing the accuracy and precision of bioanalytical methods, which is essential for reliable PK/PD modeling and drug development.

Introduction

Mirtazapine (B1677164) is a tetracyclic antidepressant used for the treatment of major depressive disorder. It exists as a racemic mixture of two enantiomers, (S)-(+)-mirtazapine and (R)-(-)-mirtazapine, which exhibit different pharmacological profiles. The (S)-enantiomer is a more potent antagonist of α2-autoreceptors and 5-HT2 receptors, while the (R)-enantiomer has a higher affinity for 5-HT3 receptors[1][2]. Both enantiomers contribute to the antagonism of H1 and α2-adrenergic receptors[1][3]. Understanding the distinct contribution of each enantiomer to the overall therapeutic effect and side-effect profile is critical for optimizing antidepressant therapy.

The use of stable isotope-labeled compounds, such as this compound, is the gold standard in quantitative bioanalysis. The co-administration of a deuterated analog with the non-labeled drug allows for the mitigation of variability in sample preparation and instrument response, leading to more robust and reliable pharmacokinetic data.

Pharmacodynamic Profile of Mirtazapine

Mirtazapine's primary mechanism of action involves the enhancement of noradrenergic and serotonergic neurotransmission through the blockade of central α2-adrenergic auto- and heteroreceptors[4][5]. This action increases the release of norepinephrine (B1679862) and serotonin. Additionally, mirtazapine is a potent antagonist of 5-HT2 and 5-HT3 receptors, which is believed to contribute to its antidepressant and anxiolytic effects, while minimizing certain side effects associated with less specific serotonergic agents[4][5][6]. Its strong affinity for histamine (B1213489) H1 receptors accounts for its sedative properties[6][7].

Signaling Pathway of Mirtazapine

G Mirtazapine (S)-Mirtazapine Alpha2_Auto α2-Adrenergic Autoreceptor (Presynaptic) Mirtazapine->Alpha2_Auto Antagonism Alpha2_Hetero α2-Adrenergic Heteroreceptor (on Serotonergic Neuron) Mirtazapine->Alpha2_Hetero Antagonism HTR2 5-HT2 Receptors Mirtazapine->HTR2 Antagonism HTR3 5-HT3 Receptors Mirtazapine->HTR3 Antagonism H1R Histamine H1 Receptor Mirtazapine->H1R Antagonism NE_Neuron Noradrenergic Neuron Alpha2_Auto->NE_Neuron Inhibition SER_Neuron Serotonergic Neuron Alpha2_Hetero->SER_Neuron Inhibition NE_Release Increased Norepinephrine (NE) Release NE_Neuron->NE_Release SER_Release Increased Serotonin (5-HT) Release SER_Neuron->SER_Release Postsynaptic Postsynaptic Neuron NE_Release->Postsynaptic SER_Release->Postsynaptic HTR1A 5-HT1A Receptor-Mediated Neurotransmission SER_Release->HTR1A Antidepressant Antidepressant & Anxiolytic Effects HTR2->Antidepressant Blockade contributes to HTR3->Antidepressant Blockade contributes to HTR1A->Antidepressant Sedation Sedation H1R->Sedation Blockade leads to

Caption: Mirtazapine's Mechanism of Action.

Pharmacokinetic Profile of Mirtazapine Enantiomers

Mirtazapine is rapidly absorbed after oral administration, with peak plasma concentrations reached in about 2 hours[8][9]. The absolute bioavailability is approximately 50% due to first-pass metabolism[5][7][10]. It is about 85% bound to plasma proteins[3][8][9]. The elimination half-life of racemic mirtazapine ranges from 20 to 40 hours[3][8][9][10]. The pharmacokinetics of mirtazapine are enantioselective, with the (R)-(-)-enantiomer having a longer half-life and higher plasma concentrations than the (S)-(+)-enantiomer[10].

ParameterRacemic Mirtazapine(S)-(+)-Mirtazapine(R)-(-)-MirtazapineReference
Time to Peak (Tmax) ~2 hoursNot specifiedNot specified[8][9]
Bioavailability ~50%Not specifiedNot specified[5][7][10]
Protein Binding ~85%Not specifiedNot specified[3][8][9]
Elimination Half-life (t½) 20-40 hours9.9 ± 3.1 hours18.0 ± 2.5 hours[3][8][9][10]
Metabolism CYP1A2, CYP2D6, CYP3A4CYP2D6, CYP1A2CYP3A4[4][8][11]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of (S)-Mirtazapine in Rodents

This protocol describes a preclinical pharmacokinetic study in rats to determine the plasma concentration-time profile of (S)-Mirtazapine following oral administration, using this compound as an internal standard.

Materials:

  • (S)-Mirtazapine

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male Sprague-Dawley rats (250-300g)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Animal Dosing:

    • Fast rats overnight prior to dosing.

    • Prepare a dosing solution of (S)-Mirtazapine in the vehicle at a suitable concentration.

    • Administer a single oral dose of (S)-Mirtazapine to each rat via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Sample Preparation:

      • Thaw plasma samples.

      • To a known volume of plasma, add a working solution of the internal standard, this compound.

      • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

      • Vortex and centrifuge the samples.

      • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Chromatographic Conditions:

      • Utilize a chiral column (e.g., Chiralpak AD or CHIRALPAK IK-3) for enantioselective separation[12][13].

      • Employ a mobile phase gradient suitable for separating the enantiomers, such as hexane-ethanol with a modifier like diethylamine[12][13].

    • Mass Spectrometric Detection:

      • Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

      • Monitor specific precursor-to-product ion transitions for both (S)-Mirtazapine and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Determine the plasma concentrations of (S)-Mirtazapine in the unknown samples using the calibration curve.

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using appropriate software.

G Dosing Oral Administration of (S)-Mirtazapine Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Protein Precipitation & Addition of this compound Plasma->Extraction LCMS Chiral LC-MS/MS Analysis Extraction->LCMS Data Pharmacokinetic Data Analysis LCMS->Data

Caption: Pharmacokinetic Study Workflow.

Protocol 2: Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Study

This protocol outlines a study to correlate the plasma concentrations of (S)-Mirtazapine with a pharmacodynamic endpoint, such as its effect on locomotor activity or a specific biomarker, in rodents.

Materials:

  • All materials from Protocol 1.

  • Apparatus for measuring the desired pharmacodynamic effect (e.g., open field arena for locomotor activity, or equipment for biomarker analysis).

Procedure:

  • Study Design:

    • Divide animals into treatment groups receiving different doses of (S)-Mirtazapine and a vehicle control group.

  • Dosing and Pharmacokinetic Sampling:

    • Follow the dosing and blood sampling procedures as described in Protocol 1.

  • Pharmacodynamic Assessment:

    • At time points corresponding to the pharmacokinetic sampling, assess the pharmacodynamic endpoint.

    • For example, if measuring locomotor activity, place the animal in an open field arena for a defined period and record its movement.

  • Sample and Data Analysis:

    • Analyze the plasma samples for (S)-Mirtazapine concentrations as described in Protocol 1.

    • Quantify the pharmacodynamic response for each animal at each time point.

  • PK/PD Modeling:

    • Correlate the plasma concentrations of (S)-Mirtazapine with the observed pharmacodynamic effects using appropriate PK/PD modeling software. This will help to establish a concentration-effect relationship.

G PK_Arm Pharmacokinetic Arm (Protocol 1) PK_Data Plasma Concentration-Time Profile of (S)-Mirtazapine PK_Arm->PK_Data PD_Arm Pharmacodynamic Arm (e.g., Behavioral Assay) PD_Data Pharmacodynamic Effect-Time Profile PD_Arm->PD_Data PKPD_Model PK/PD Modeling PK_Data->PKPD_Model PD_Data->PKPD_Model Conc_Effect Concentration-Effect Relationship PKPD_Model->Conc_Effect

Caption: PK/PD Study Logical Relationship.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of (S)-Mirtazapine in biological matrices. The detailed protocols provided herein offer a framework for conducting robust pharmacokinetic and pharmacodynamic studies. Such studies are essential for elucidating the specific contributions of the (S)-enantiomer to the overall clinical profile of mirtazapine, potentially leading to the development of improved and more targeted antidepressant therapies.

References

Application Notes and Protocols for (S)-Mirtazapine-d3 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (S)-Mirtazapine-d3 in cell-based assays. This document outlines the compound's mechanism of action, provides detailed experimental protocols for relevant assays, and presents key quantitative data to facilitate experimental design and data interpretation.

This compound is the deuterated form of the (S)-enantiomer of Mirtazapine (B1677164), a tetracyclic antidepressant. Mirtazapine is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][2] The introduction of deuterium (B1214612) atoms (d3) creates a heavier isotope of the molecule, making it a valuable tool in various analytical and research applications, primarily as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[3][4]

Mirtazapine is a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers, which possess distinct pharmacological profiles.[5][6] (S)-Mirtazapine is a stereoselective antagonist of the 5-HT2 receptor.[3]

Mechanism of Action

Mirtazapine's primary mechanism of action involves the antagonism of several key receptors in the central nervous system:[1][7]

  • α2-Adrenergic Receptors (α2A and α2C): As a potent antagonist, mirtazapine blocks presynaptic α2-autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic neurons. This blockade inhibits the negative feedback loop, leading to an increased release of both norepinephrine (B1679862) and serotonin (B10506) (5-HT).[1][7]

  • Serotonin (5-HT) Receptors: Mirtazapine is a potent antagonist of 5-HT2A, 5-HT2C, and 5-HT3 receptors.[1][7] By blocking these receptors, it is thought to mitigate some of the adverse effects associated with less specific serotonergic agents and to direct the increased serotonin towards the 5-HT1A receptor, contributing to its antidepressant and anxiolytic effects.[1]

  • Histamine (B1213489) H1 Receptor: Mirtazapine is a potent antagonist of the H1 receptor, which is responsible for its sedative effects.[1][7]

Data Presentation

The following table summarizes the binding affinities (Ki) of racemic mirtazapine for various receptors. These values are essential for designing experiments and interpreting results from cell-based assays.

Target ReceptorReceptor FamilyKi (nM)
Histamine H1Histamine Receptor1.6
Alpha-2A AdrenergicAdrenergic Receptor18
Alpha-2C AdrenergicAdrenergic Receptor18
Serotonin 5-HT2CSerotonin Receptor39
Serotonin 5-HT2ASerotonin Receptor69
Muscarinic M1Muscarinic Receptor670
Muscarinic M4Muscarinic Receptor710
Muscarinic M3Muscarinic Receptor920

This table summarizes affinity data from multiple sources for racemic mirtazapine. Exact values may vary between studies.[8]

Mandatory Visualizations

The following diagrams illustrate the primary signaling pathways affected by mirtazapine and a general experimental workflow for its use in cell-based assays.

Mirtazapine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_neuron Noradrenergic Neuron NE Norepinephrine NE_neuron->NE Releases 5HT_neuron Serotonergic Neuron 5HT Serotonin (5-HT) 5HT_neuron->5HT Releases alpha2_auto α2 Autoreceptor alpha2_auto->NE_neuron Inhibits NE Release alpha2_hetero α2 Heteroreceptor alpha2_hetero->5HT_neuron Inhibits 5-HT Release NE->alpha2_hetero 5HT1A_R 5-HT1A Receptor 5HT->5HT1A_R Activates 5HT2A_R 5-HT2A Receptor 5HT->5HT2A_R 5HT2C_R 5-HT2C Receptor 5HT->5HT2C_R 5HT3_R 5-HT3 Receptor 5HT->5HT3_R H1_R H1 Receptor Mirtazapine Mirtazapine Mirtazapine->alpha2_auto Blocks Mirtazapine->alpha2_hetero Blocks Mirtazapine->5HT2A_R Blocks Mirtazapine->5HT2C_R Blocks Mirtazapine->5HT3_R Blocks Mirtazapine->H1_R Blocks

Caption: Mirtazapine's primary mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., SH-SY5Y, HT-22, HEK293) Assay_Setup Set up assay plates (e.g., cell seeding, reagent addition) Cell_Culture->Assay_Setup Compound_Prep Prepare this compound and control compounds Compound_Prep->Assay_Setup Incubation Incubate with compound Assay_Setup->Incubation Measurement Measure endpoint (e.g., fluorescence, radioactivity, cAMP levels) Incubation->Measurement Data_Processing Process raw data Measurement->Data_Processing Curve_Fitting Generate dose-response curves Data_Processing->Curve_Fitting Parameter_Calc Calculate IC50 / Ki values Curve_Fitting->Parameter_Calc

Caption: General experimental workflow for cell-based assays.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound at its primary targets.

Radioligand Binding Assay for 5-HT2A Receptor

Principle: This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand (e.g., [3H]-ketanserin) from the 5-HT2A receptor. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.[8]

Materials:

  • Cell membranes from a cell line expressing the human 5-HT2A receptor (e.g., HEK293 cells)

  • Radioligand: [3H]-ketanserin

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Mianserin (10 µM)

  • This compound and non-deuterated (S)-Mirtazapine at various concentrations

  • 96-well filter plates

  • Scintillation fluid and a scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and the control compound in assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Add the radioligand ([3H]-ketanserin) to all wells to initiate the binding reaction.

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.[8]

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[8]

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50, which can then be converted to a Ki value.

Cellular Functional Assay: α2-Adrenergic Receptor-Mediated cAMP Inhibition

Principle: α2-adrenergic receptors are Gi-coupled, and their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an antagonist like this compound to block the agonist-induced inhibition of cAMP production.[8]

Materials:

  • CHO or HEK293 cells stably expressing the human α2A-adrenergic receptor

  • Assay medium: HBSS with 20 mM HEPES, pH 7.4

  • Adenylyl cyclase activator: Forskolin

  • α2-adrenergic agonist: UK-14,304

  • This compound and non-deuterated (S)-Mirtazapine at various concentrations

  • cAMP detection kit (e.g., HTRF, AlphaScreen)

  • 384-well white opaque plates

Procedure:

  • Seed the cells into 384-well plates and incubate overnight.[8]

  • The next day, remove the culture medium and add the assay medium.

  • Add serial dilutions of this compound to the wells and pre-incubate for 15 minutes at room temperature.[8]

  • Prepare a solution of the α2-agonist (UK-14,304) and Forskolin in assay medium.

  • Add this solution to all wells except the basal control.

  • Incubate the plate for 30 minutes at room temperature.[8]

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit. The signal will be inversely proportional to the amount of cAMP produced.[8]

  • Plot the signal against the logarithm of the this compound concentration to determine its potency in blocking the agonist effect.

Cellular Functional Assay: Histamine H1 Receptor-Mediated Calcium Flux

Principle: Histamine H1 receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium concentration ([Ca2+]i). This assay uses a calcium-sensitive fluorescent dye to measure the ability of an antagonist like this compound to block the histamine-induced calcium release.[8]

Materials:

  • HEK293 cells endogenously or recombinantly expressing the human H1 receptor

  • Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

  • H1 receptor agonist: Histamine

  • This compound and non-deuterated (S)-Mirtazapine at various concentrations

  • Black-walled, clear-bottom 96- or 384-well plates

  • A fluorescence plate reader with an injection system (e.g., FLIPR)

Procedure:

  • Plate the cells in black-walled, clear-bottom plates and allow them to attach overnight.[8]

  • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for 60 minutes at 37°C in the dark.[8]

  • Wash the cells with the assay buffer to remove excess dye.

  • Add serial dilutions of this compound to the cell plate and incubate for 15-30 minutes.[8]

  • Place the cell plate into the fluorescence plate reader and establish a baseline fluorescence reading for each well.

  • Inject a solution of histamine into each well to stimulate the H1 receptors.

  • Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes). The increase in fluorescence corresponds to the influx of intracellular calcium.[8]

  • Analyze the data by calculating the peak fluorescence response and plot it against the logarithm of the this compound concentration to determine its inhibitory potency (IC50).

Cell Viability and Stress Reduction Assay in SH-SY5Y Cells

Principle: To assess the protective effects of this compound against cellular stress, a model of oxidative stress can be induced in a neuronal cell line like SH-SY5Y using hydrogen peroxide (H2O2). Cell viability is then measured to determine if the compound can alleviate the stress-induced cell death.[9][10]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with supplements

  • Hydrogen peroxide (H2O2)

  • This compound

  • Cell viability assay reagents (e.g., MTT, Neutral Red)

  • 96-well plates

Procedure:

  • Culture SH-SY5Y cells in 96-well plates until they reach the desired confluency.

  • Treat the cells with various concentrations of this compound in the presence of a fixed concentration of H2O2 (e.g., the IC50 value of H2O2 for SH-SY5Y cells, which is approximately 132 µM).[9]

  • Include control wells with vehicle, H2O2 alone, and this compound alone.

  • Incubate the cells for 48 hours.[9]

  • Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's protocol.

  • Measure the absorbance and calculate the percentage of cell viability relative to the vehicle-treated control.

  • Analyze the data to determine if this compound can significantly reverse the H2O2-induced decrease in cell viability.

Special Considerations for Using this compound

  • This compound as an Internal Standard: The primary application of this compound is as an internal standard in analytical methods like LC-MS/MS to quantify the concentration of non-deuterated mirtazapine and its metabolites in biological samples, including cell lysates.[3][4] Its almost identical physicochemical properties to the analyte, but distinct mass, allow for accurate correction of variations during sample preparation and analysis.

  • Kinetic Isotope Effect: The replacement of hydrogen with deuterium can sometimes lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond. This can slow down metabolic processes at the site of deuteration.[11] When using this compound in metabolic stability assays, it is crucial to run parallel experiments with the non-deuterated compound to assess any differences in metabolism.

  • Control Experiments: In any cell-based assay, it is essential to include the non-deuterated (S)-Mirtazapine as a direct comparator to determine if the deuterium labeling has any unexpected effects on the biological activity of the compound.

  • Cell Line Selection: The choice of cell line is critical and should be based on the specific research question and the expression of the target receptors. For example, SH-SY5Y and HT-22 cells are commonly used neuronal cell models, while HEK293 or CHO cells are often used for recombinant expression of specific receptors.[9][12]

References

Application Notes and Protocols for (S)-Mirtazapine-d3 in High-Throughput Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Mirtazapine-d3 , a deuterated analog of (S)-Mirtazapine, serves as a critical tool for researchers, scientists, and drug development professionals. Its primary application lies in its use as an internal standard for the precise quantification of mirtazapine (B1677164) and its metabolites in various biological matrices. This stable isotope-labeled compound is indispensable for high-throughput bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the accuracy and reliability of pharmacokinetic and metabolic studies.

Application Notes

This compound is the S(+)-enantiomer of Mirtazapine, a tetracyclic antidepressant. Mirtazapine's therapeutic effect is attributed to its antagonist activity at central α2-adrenergic auto- and heteroreceptors, and its blockade of 5-HT2 and 5-HT3 receptors.[1][2][3][4][5] This dual mechanism enhances noradrenergic and 5-HT1A-mediated serotonergic neurotransmission.[1][2][3][4] The metabolism of mirtazapine is extensive, primarily carried out by cytochrome P450 enzymes CYP1A2, CYP2D6, and CYP3A4, leading to the formation of metabolites such as N-desmethylmirtazapine.[1][3][6][7]

Due to its structural similarity and distinct mass, this compound is an ideal internal standard for quantitative bioanalysis.[8] Its use mitigates variability introduced during sample preparation and analysis, such as extraction inconsistencies and matrix effects, thereby improving the precision and accuracy of the analytical method.

Key Applications:

  • Internal Standard in Bioanalytical Methods: The primary application of this compound is as an internal standard in LC-MS/MS assays for the quantification of mirtazapine and its metabolites in biological samples like plasma and serum.[8][9] This is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence studies.[6][10]

  • Metabolic Studies: It can be used as a tracer in studies investigating the metabolic pathways of mirtazapine.[8]

  • High-Throughput Screening Support: While not a screening compound itself, this compound is vital in the downstream bioanalytical workflows that support high-throughput screening campaigns for new central nervous system drugs. After identifying potential "hits" from a primary screen, accurate quantification of these compounds and their metabolic stability are essential for lead optimization, a process where this compound would be used to quantify the parent compound, mirtazapine, in comparative studies.

Quantitative Data Summary

The following tables summarize typical data generated during the validation of a high-throughput bioanalytical method for mirtazapine using this compound as an internal standard.

Table 1: Calibration Curve for Mirtazapine in Human Plasma

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Mirtazapine0.1 - 100.0≥ 0.999
N-desmethylmirtazapine0.1 - 100.0≥ 0.999

Table 2: Precision and Accuracy for Mirtazapine Quantification

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
MirtazapineLow0.3< 5< 5± 10
Medium50< 5< 5± 10
High80< 5< 5± 10
N-desmethylmirtazapineLow0.3< 5< 5± 10
Medium50< 5< 5± 10
High80< 5< 5± 10

%RSD: Relative Standard Deviation; %RE: Relative Error

Experimental Protocols

Protocol 1: High-Throughput Quantification of Mirtazapine in Human Plasma using LC-MS/MS

This protocol outlines a standard procedure for the extraction and analysis of mirtazapine from human plasma, suitable for a high-throughput environment.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Mirtazapine and N-desmethylmirtazapine reference standards

  • Human plasma (with anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid

  • 96-well plates

  • Centrifuge capable of handling 96-well plates

  • LC-MS/MS system

2. Sample Preparation (Protein Precipitation):

  • Arrange plasma samples, calibration standards, and quality control samples in a 96-well plate.

  • To 50 µL of each sample, add 10 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).

  • Add 150 µL of cold acetonitrile to each well to precipitate proteins.

  • Seal the plate and vortex for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the analytes from matrix components (e.g., 5% B to 95% B over 2 minutes).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Mirtazapine: Q1/Q3 (e.g., m/z 266.2 -> 201.1)

      • N-desmethylmirtazapine: Q1/Q3 (e.g., m/z 252.2 -> 195.1)

      • This compound: Q1/Q3 (e.g., m/z 269.2 -> 204.1)

4. Data Analysis:

  • Integrate the peak areas for the analytes and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the unknown samples from the calibration curve.

Visualizations

Mirtazapine_Metabolism cluster_cyp CYP450 Enzymes Mirtazapine Mirtazapine N_Desmethylmirtazapine N-desmethylmirtazapine (Active Metabolite) Mirtazapine->N_Desmethylmirtazapine N-demethylation Mirtazapine_N_oxide Mirtazapine N-oxide Mirtazapine->Mirtazapine_N_oxide N-oxidation Hydroxylated_Metabolites 8-hydroxy-mirtazapine Mirtazapine->Hydroxylated_Metabolites Hydroxylation Conjugates Glucuronide/Sulfate Conjugates Hydroxylated_Metabolites->Conjugates CYP2D6 CYP2D6 CYP2D6->N_Desmethylmirtazapine CYP3A4 CYP3A4 CYP3A4->N_Desmethylmirtazapine CYP1A2 CYP1A2 CYP1A2->Hydroxylated_Metabolites

Caption: Metabolic pathway of Mirtazapine.

Bioanalytical_Workflow start Start: Plasma Sample Collection add_is Addition of this compound (Internal Standard) start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer to 96-well plate centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Concentration Determination data_processing->end

Caption: High-throughput bioanalytical workflow.

References

Application Notes and Protocols for (S)-Mirtazapine-d3 in Metabolite Identification Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of (S)-Mirtazapine-d3 as a stable isotope-labeled internal standard for the identification and quantification of mirtazapine (B1677164) and its metabolites in various biological matrices. The protocols detailed below are intended to offer a foundational methodology that can be adapted to specific experimental needs.

Introduction

This compound is a deuterated analog of Mirtazapine, a tetracyclic antidepressant.[1][2][3] In drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled compounds like this compound are invaluable tools.[4][5][6] They serve as ideal internal standards for mass spectrometry-based analysis, as their chemical and physical properties are nearly identical to the unlabeled parent drug, yet they are distinguishable by their mass-to-charge ratio (m/z).[4] This allows for accurate correction of variability that can occur during sample preparation and analysis.[4][5]

The primary metabolic pathways of mirtazapine include demethylation, hydroxylation, and N-oxidation, followed by glucuronide conjugation.[1][3] The major cytochrome P450 (CYP) enzymes responsible for its metabolism are CYP1A2, CYP2D6, and CYP3A4.[7][8][9] The key metabolites formed are 8-hydroxymirtazapine, N-desmethylmirtazapine, and mirtazapine-N-oxide.[10][7]

Key Applications:

  • Metabolite Identification: Facilitates the confident identification of novel and known metabolites by comparing the chromatographic and mass spectrometric behavior of the deuterated and non-deuterated compounds.

  • Quantitative Bioanalysis: Serves as a robust internal standard for the accurate quantification of mirtazapine and its metabolites in biological samples such as plasma, urine, and liver microsomes.[4][5]

  • Reaction Phenotyping: Aids in determining which CYP enzymes are responsible for the metabolism of mirtazapine.

  • Pharmacokinetic (PK) Studies: Enables precise measurement of drug and metabolite concentrations over time to characterize absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocols

Protocol 1: In Vitro Metabolite Identification using Human Liver Microsomes (HLMs)

This protocol outlines a typical workflow for identifying mirtazapine metabolites using this compound in a human liver microsome incubation.

Materials:

  • This compound

  • Mirtazapine

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (B52724) (ACN), cold, with 0.1% formic acid

  • Methanol (MeOH)

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

G cluster_0 Incubation Setup cluster_1 Reaction & Quenching cluster_2 Sample Preparation cluster_3 Analysis prep Prepare Incubation Mixtures (Mirtazapine, HLMs, Buffer) pre_incubate Pre-incubate at 37°C for 5 min prep->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate Incubate at 37°C (e.g., 60 min) quench Quench Reaction (Add cold ACN with this compound) incubate->quench vortex Vortex to Precipitate Proteins centrifuge Centrifuge at 14,000 x g for 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analyze LC-MS/MS Analysis data_proc Data Processing & Identification analyze->data_proc

Caption: In vitro metabolite identification workflow.

Procedure:

  • Prepare Incubation Mixtures: In microcentrifuge tubes, combine pooled human liver microsomes (final concentration e.g., 0.5 mg/mL) and mirtazapine (final concentration e.g., 1 µM) in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. Include a negative control without the NADPH system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Quench Reaction: Stop the reaction by adding 2-3 volumes of cold acetonitrile containing this compound (internal standard) at a known concentration (e.g., 100 ng/mL).

  • Protein Precipitation: Vortex the samples vigorously for 1 minute to precipitate the proteins.[4]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Sample Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis: Inject an aliquot of the supernatant onto the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis for Metabolite Identification and Quantification

This protocol provides a general framework for the analysis of samples from in vitro or in vivo studies.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.

LC Conditions (Example):

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes, followed by a re-equilibration period
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Conditions (Example):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Data Acquisition Full scan mode for metabolite profiling and targeted MS/MS (or parallel reaction monitoring, PRM) for quantification.
Collision Energy Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra.

Data Presentation: Expected m/z Values

The following table summarizes the expected exact masses and m/z values for mirtazapine, this compound, and its major phase I metabolites in positive ion mode.

CompoundMolecular FormulaExact Mass (Da)[M+H]+ (m/z)Mass Shift from Mirtazapine (Da)
MirtazapineC17H19N3265.1579266.16520
This compound C17H16D3N3268.1767269.1840+3
N-desmethylmirtazapineC16H17N3251.1422252.1495-14
8-hydroxymirtazapineC17H19N3O281.1528282.1601+16
Mirtazapine-N-oxideC17H19N3O281.1528282.1601+16

Mirtazapine Metabolic Pathways

Mirtazapine undergoes extensive metabolism in the liver.[2][3][8] The primary biotransformation pathways are N-demethylation, aromatic hydroxylation, and N-oxidation.[1][3][10] These phase I metabolites can then undergo phase II conjugation, primarily with glucuronic acid.[1][10]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Mirtazapine Mirtazapine N_Desmethyl N-desmethylmirtazapine Mirtazapine->N_Desmethyl CYP3A4 Hydroxy 8-hydroxymirtazapine Mirtazapine->Hydroxy CYP2D6, CYP1A2 N_Oxide Mirtazapine-N-oxide Mirtazapine->N_Oxide CYP3A4, CYP1A2 Glucuronide Glucuronide Conjugates N_Desmethyl->Glucuronide UGTs Hydroxy->Glucuronide UGTs

Caption: Major metabolic pathways of Mirtazapine.

Data Interpretation

The use of this compound simplifies the identification of metabolites in complex biological matrices. Metabolites of mirtazapine will appear as chromatographic peaks that are not present in the control samples. The key characteristic for identification is the presence of a "doublet" of peaks in the mass spectrum, separated by 3 Da (the mass difference between the unlabeled drug and this compound), for metabolites that retain the deuterated methyl group. For metabolites where the methyl group is lost (i.e., N-desmethylmirtazapine), only a single peak corresponding to the metabolite of the unlabeled drug will be observed, while the internal standard peak remains unchanged.

Logical Flow for Metabolite Identification:

G start Acquire LC-MS Data extract_ic Extract Ion Chromatograms (Mirtazapine & Metabolites) start->extract_ic compare_samples Compare Incubated vs. Control Samples extract_ic->compare_samples identify_peaks Identify Unique Peaks in Incubated Samples compare_samples->identify_peaks check_doublet Check for Isotopic Doublet (3 Da Mass Shift) identify_peaks->check_doublet confirm_structure Confirm Structure with MS/MS Fragmentation check_doublet->confirm_structure quantify Quantify using this compound confirm_structure->quantify

Caption: Data analysis workflow for metabolite ID.

Conclusion

This compound is an essential tool for researchers in drug metabolism and related fields. Its use as an internal standard significantly enhances the accuracy and precision of quantitative methods for mirtazapine and its metabolites.[4][5] The protocols and data presented here provide a solid foundation for the application of this compound in metabolite identification studies, ultimately contributing to a better understanding of the pharmacology and safety profile of mirtazapine.

References

Application Note: Mass Spectrometry Fragmentation Analysis of (S)-Mirtazapine-d3 for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of (S)-Mirtazapine-d3, a deuterated internal standard for the antidepressant mirtazapine (B1677164), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The characteristic fragmentation pattern of this compound is presented, along with optimized parameters for its detection and quantification in biological matrices. This information is critical for the development of robust and reliable bioanalytical methods in pharmacokinetic studies and therapeutic drug monitoring.

Introduction

(S)-Mirtazapine is one of the enantiomers of the tetracyclic antidepressant mirtazapine, which is widely used for the treatment of major depressive disorder. For accurate quantification of mirtazapine in biological samples by LC-MS/MS, a stable isotope-labeled internal standard, such as this compound, is essential to compensate for matrix effects and variations in sample processing. Understanding the mass spectrometric fragmentation behavior of this internal standard is fundamental for developing sensitive and specific multiple reaction monitoring (MRM) methods. This document outlines the fragmentation pattern of this compound and provides a comprehensive experimental protocol for its analysis.

Mass Spectrometry Fragmentation Pattern of this compound

This compound, with a deuterated methyl group, exhibits a predictable fragmentation pattern under collision-induced dissociation (CID) in a tandem mass spectrometer. The protonated molecule [M+H]⁺ is used as the precursor ion for MS/MS analysis.

The molecular formula for Mirtazapine-d3 is C₁₇H₁₆D₃N₃, with a monoisotopic mass of approximately 268.18 Da. The protonated precursor ion is therefore observed at a mass-to-charge ratio (m/z) of approximately 269.2.

Upon fragmentation, the predominant product ion is observed at m/z 195.1.[1] This corresponds to a neutral loss of a fragment with a mass of approximately 74 Da. The fragmentation is proposed to occur at the piperazine (B1678402) ring, a common fragmentation pathway for molecules with this moiety. The deuterated methyl group is retained on the larger fragment, as the loss occurs from the unsubstituted part of the piperazine ring.

The primary fragmentation pathway is illustrated in the diagram below.

fragmentation_pathway precursor [S]-Mirtazapine-d3 [M+H]⁺ m/z = 269.2 fragment Product Ion m/z = 195.1 precursor->fragment CID neutral_loss Neutral Loss (C₄H₇N₂D₃) m/z = 74.1 precursor->neutral_loss

Caption: Proposed fragmentation pathway of this compound.

Quantitative Data Summary

The key quantitative data for the MS/MS analysis of this compound are summarized in the table below. These values are essential for setting up an MRM experiment for the quantification of mirtazapine using its deuterated internal standard.

ParameterValueReference
Precursor Ion (m/z)269.2[1]
Product Ion (m/z)195.1[1]
Cone Voltage (V)70[1]
Collision Energy (eV)20[1]

Experimental Protocols

This section details the methodologies for the analysis of this compound by LC-MS/MS.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is effective for the extraction of mirtazapine and its internal standard from plasma or serum samples.

  • To 100 µL of plasma/serum sample, add 300 µL of acetonitrile (B52724) (containing the appropriate concentration of this compound).

  • Vortex mix the samples for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

A reversed-phase chromatographic separation can be achieved using a C18 column.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry

The analysis is performed on a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Mass Spectrometer: A triple quadrupole or a Q-TOF mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition:

    • This compound: 269.2 → 195.1

  • Source Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150°C

    • Desolvation Temperature: 350 - 450°C

    • Cone Gas Flow: 50 - 150 L/hr

    • Desolvation Gas Flow: 600 - 800 L/hr

The experimental workflow is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma/Serum Sample add_is Add this compound & Acetonitrile vortex Vortex Mix centrifuge Centrifuge supernatant Transfer Supernatant dry Evaporate to Dryness reconstitute Reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation (C18 Column) ms_detection MS/MS Detection (ESI+, MRM) data_analysis Data Analysis & Quantification

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The well-defined fragmentation pattern of this compound allows for the development of a highly selective and sensitive LC-MS/MS method for its detection. The provided protocol offers a robust starting point for researchers and scientists in the field of drug development and clinical analysis to accurately quantify mirtazapine in various biological matrices. The use of this compound as an internal standard is crucial for achieving reliable and reproducible results in regulated bioanalysis.

References

Application Notes and Protocols for the NMR Analysis of (S)-Mirtazapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the nuclear magnetic resonance (NMR) analysis of (S)-Mirtazapine-d3. This compound, a deuterated isotopologue of the antidepressant drug Mirtazapine, serves as a critical internal standard for quantitative analyses by NMR, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] These protocols outline procedures for sample preparation, NMR data acquisition, and data processing. Additionally, this document includes predicted NMR data for this compound and a diagram of the experimental workflow. A summary of Mirtazapine's mechanism of action is also presented with a corresponding signaling pathway diagram.

Introduction to (S)-Mirtazapine

Mirtazapine is a tetracyclic antidepressant used for the treatment of major depressive disorder.[2][3] Its mechanism of action involves the antagonism of presynaptic α2-adrenergic receptors, which leads to an increase in the release of norepinephrine (B1679862) and serotonin.[2][] Mirtazapine is also a potent antagonist of 5-HT2 and 5-HT3 receptors.[5][6] The (S)-enantiomer is one of the two enantiomers that make up the racemic mixture of the drug.[] The deuterated form, this compound, where the three hydrogen atoms of the N-methyl group are replaced by deuterium (B1214612), is an ideal internal standard for quantitative studies due to its chemical similarity to the parent compound and its distinct mass spectrometric signature.

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.0 - 8.2m
CH (aliphatic)4.4 - 4.6m
CH₂ (aliphatic)3.4 - 3.8m
CH₂ (aliphatic)3.2 - 3.4m

Note: Spectra are typically referenced to the residual solvent signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic-C120 - 155
CH (aliphatic)60 - 65
CH₂ (aliphatic)45 - 55
C-N (aliphatic)40 - 50
N-CD₃40 - 45 (signal may be broad or absent in proton-decoupled spectra)

Note: The N-CD₃ carbon signal will exhibit a characteristic multiplet in a proton-coupled ¹³C NMR spectrum due to C-D coupling.

Experimental Protocols

Protocol 1: Qualitative ¹H and ¹³C NMR Analysis

This protocol details the standard procedure for obtaining qualitative ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[7]

  • Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄)[8]

  • 5 mm NMR tubes and caps[9]

  • Vial for dissolution[7]

  • Pasteur pipette and bulb[8]

  • Glass wool[9]

Procedure:

  • Sample Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8] Gently vortex or swirl the vial to ensure complete dissolution of the sample.[8]

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.[9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[8]

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.[9]

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary compared to the ¹H spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Perform baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[7]

Protocol 2: Quantitative NMR (qNMR) using this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the quantitative determination of an analyte (e.g., non-deuterated Mirtazapine).

Materials:

  • This compound (accurately weighed)

  • Analyte (accurately weighed)

  • Deuterated NMR solvent

  • Class A volumetric flasks and pipettes

  • NMR spectrometer with calibrated 90° pulse

Procedure:

  • Stock Solution Preparation: Prepare individual stock solutions of this compound and the analyte in the chosen deuterated solvent using volumetric flasks.

  • Sample Preparation: Accurately transfer known volumes of the analyte stock solution and the this compound internal standard stock solution into a vial. Dilute with the deuterated solvent to the final volume.

  • NMR Data Acquisition (¹H NMR):

    • Transfer the prepared sample solution to an NMR tube.

    • Acquire the ¹H NMR spectrum using quantitative parameters:

      • Use a calibrated 90° pulse.[8]

      • Employ a long relaxation delay (D1), which should be at least 5 times the longest T₁ relaxation time of the protons being integrated (typically 30-60 seconds).[8]

      • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high precision).[8]

  • Data Processing and Quantification:

    • Process the spectrum as described in Protocol 1.

    • Carefully integrate a well-resolved signal of the analyte and a well-resolved signal of the this compound internal standard.

    • Calculate the concentration of the analyte using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V) * PIS

    Where:

    • Canalyte = Concentration of the analyte

    • Ianalyte = Integral of the analyte signal

    • Nanalyte = Number of protons for the integrated analyte signal

    • IIS = Integral of the internal standard signal

    • NIS = Number of protons for the integrated internal standard signal

    • MWanalyte = Molecular weight of the analyte

    • MWIS = Molecular weight of the internal standard

    • mIS = Mass of the internal standard

    • V = Volume of the solvent

    • PIS = Purity of the internal standard

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock & Shim insert->lock acquire Acquire Spectrum lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analysis Analysis reference->analysis Final Spectrum

Caption: Experimental workflow for NMR analysis.

Mirtazapine Signaling Pathway

mirtazapine_pathway cluster_presynaptic Presynaptic Neuron mirtazapine Mirtazapine alpha2 α2-Adrenergic Receptor mirtazapine->alpha2 Antagonizes ht2 5-HT2 Receptor mirtazapine->ht2 Antagonizes ht3 5-HT3 Receptor mirtazapine->ht3 Antagonizes ne_release Increased Norepinephrine Release alpha2->ne_release Inhibition Removed se_release Increased Serotonin Release alpha2->se_release Inhibition Removed

Caption: Mirtazapine's primary mechanism of action.

References

Application Notes and Protocols for (S)-Mirtazapine in In Vivo Animal Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirtazapine (B1677164) is a tetracyclic antidepressant utilized in the management of major depressive disorder. Its mechanism of action is distinct, primarily involving the enhancement of noradrenergic and serotonergic neurotransmission through the blockade of central α2-adrenergic auto- and heteroreceptors.[1] This application note provides a comprehensive overview of the use of isotopically labeled (S)-Mirtazapine for in vivo animal imaging studies, focusing on its application in Positron Emission Tomography (PET) to elucidate its pharmacokinetic and pharmacodynamic properties in the central nervous system.

A critical distinction must be made regarding the type of isotopic labeling used for different in vivo applications. Deuterium-labeled compounds, such as (S)-Mirtazapine-d3, are stable isotope tracers. While not suitable for conventional imaging modalities like PET or SPECT, they are valuable for metabolic studies using techniques like Deuterium (B1214612) Metabolic Imaging (DMI), a specialized form of magnetic resonance spectroscopy (MRS) that can trace metabolic pathways.[2][3][4]

For visualization and quantification of receptor occupancy and biodistribution with high sensitivity, radioisotope-labeled tracers are required. This document will focus on the application of Carbon-11 labeled (S)-Mirtazapine ([11C]-(S)-Mirtazapine) for PET imaging, as this is the established method for in vivo imaging of this compound.[5][6]

Mechanism of Action and Signaling Pathway

Mirtazapine's antidepressant effects stem from its unique interaction with several receptor systems. It is a potent antagonist of α2-adrenergic receptors, which function as inhibitory autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic neurons.[5][7] Blockade of these receptors leads to an increased release of both norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT).[7][8]

Furthermore, mirtazapine is a strong antagonist of the 5-HT2 and 5-HT3 receptors.[] By blocking these receptors, it is thought to specifically enhance 5-HT1A-mediated serotonergic transmission, which is associated with antidepressant and anxiolytic effects.[] The S(+) enantiomer of mirtazapine is primarily responsible for the antagonism of 5-HT2A and 5-HT2C receptors. The sedative effects of mirtazapine are attributed to its potent antagonism of histamine (B1213489) H1 receptors.[]

Mirtazapine_Signaling_Pathway cluster_0 Presynaptic Noradrenergic Neuron cluster_1 Presynaptic Serotonergic Neuron cluster_2 Postsynaptic Neuron NE_neuron Norepinephrine (NE) Neuron alpha2_auto α2-Autoreceptor NE_neuron->alpha2_auto NE alpha2_hetero α2-Heteroreceptor NE_neuron->alpha2_hetero NE alpha2_auto->NE_neuron Inhibits Release NE_release Increased NE Release alpha2_auto->NE_release Disinhibition SER_neuron Serotonin (5-HT) Neuron alpha2_hetero->SER_neuron Inhibits Release SER_release Increased 5-HT Release alpha2_hetero->SER_release Disinhibition 5HT1A 5-HT1A Receptor SER_release->5HT1A 5-HT postsynaptic_neuron Postsynaptic Neuron therapeutic_effects Antidepressant & Anxiolytic Effects 5HT1A->therapeutic_effects 5HT2 5-HT2 Receptor 5HT3 5-HT3 Receptor H1 H1 Receptor sedation_effect Sedation H1->sedation_effect Blockade leads to Mirtazapine (S)-Mirtazapine Mirtazapine->alpha2_auto Antagonist Mirtazapine->alpha2_hetero Antagonist Mirtazapine->5HT2 Antagonist Mirtazapine->5HT3 Antagonist Mirtazapine->H1 Antagonist

Caption: (S)-Mirtazapine Signaling Pathway

Quantitative Data from In Vivo Imaging Studies

The following tables summarize key quantitative data obtained from PET imaging studies using [11C]-labeled mirtazapine in animal models and humans. These values provide a reference for expected outcomes in preclinical imaging studies.

Table 1: Pharmacokinetic Parameters of [11C]-Mirtazapine Enantiomers in Pig Brain [6]

ParameterS-[11C]MirtazapineR-[11C]Mirtazapine
Brain Radioactivity Dose ~40% higher than R-enantiomer-
Regional Accumulation (k3) Significantly higher than R-enantiomer-
Clearance from Tissue (k2) Consistently lower than R-enantiomer-

Table 2: Regional Distribution of [11C]-Mirtazapine in Porcine Brain [5]

Brain RegionApparent Volume of Distribution (Ve')Apparent Binding Potential
Basal Ganglia 9 - 13-
Thalamus 9 - 13> 2
Frontal Cortex 9 - 13> 2
Cerebellum 6 ml/ml-
Frontal Cortex (Vd) 18 ml/ml-

Table 3: Receptor Occupancy of Mirtazapine in Healthy Human Volunteers [8][10]

Mirtazapine Daily Dose (5 days)High-Binding Regions (Cortex, Amygdala, Hippocampus)Low-Binding Regions
7.5 mg 74% - 96%17% - 48%
15 mg 74% - 96%17% - 48%

Experimental Protocols

Radiosynthesis of [11C]-(S)-Mirtazapine

The radiosynthesis of [11C]-mirtazapine is typically achieved via N-methylation of the desmethyl precursor. A similar approach would be used for the specific synthesis of the (S)-enantiomer.

Precursor: N-desmethyl-(S)-mirtazapine Radiolabeling Agent: [11C]Methyl Iodide ([11C]CH3I) or [11C]Methyl Triflate Methodology:

  • Production of [11C]CO2 via a cyclotron.

  • Conversion of [11C]CO2 to [11C]CH3I.

  • Alkylation of N-desmethyl-(S)-mirtazapine with [11C]CH3I in a suitable solvent (e.g., DMF or acetone) with a base (e.g., NaOH or K2CO3).

  • The reaction is typically performed at an elevated temperature (e.g., 80-100°C) for a short duration (e.g., 5 minutes).

  • Purification of the crude product is achieved using High-Performance Liquid Chromatography (HPLC).

  • The collected radioactive fraction is then formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for intravenous injection.

A study by Marthi et al. (2002) reported producing [N-methyl-11C]mirtazapine with a radiochemical purity of >98% and a decay-corrected radiochemical yield of 21%.[5]

In Vivo PET Imaging Protocol for Rodent Brain

This protocol provides a general framework for conducting PET imaging studies in rodents to assess the brain uptake and receptor occupancy of [11C]-(S)-Mirtazapine.

PET_Workflow cluster_0 Preparation cluster_1 Imaging cluster_2 Data Analysis animal_prep Animal Preparation (Fasting, Anesthesia) cannulation Catheter Placement (e.g., tail vein) animal_prep->cannulation positioning Animal Positioning in PET Scanner cannulation->positioning transmission_scan Transmission Scan (Attenuation Correction) positioning->transmission_scan injection [11C]-(S)-Mirtazapine Injection (Tracer Dose) transmission_scan->injection dynamic_scan Dynamic Emission Scan (e.g., 60-90 min) injection->dynamic_scan reconstruction Image Reconstruction (with corrections) dynamic_scan->reconstruction roi_analysis Region of Interest (ROI) Analysis reconstruction->roi_analysis kinetic_modeling Kinetic Modeling (e.g., SRTM, Logan Plot) roi_analysis->kinetic_modeling outcome Outcome Measures: - Brain Uptake (SUV) - Binding Potential (BPnd) - Receptor Occupancy kinetic_modeling->outcome

Caption: Experimental Workflow for In Vivo Animal PET Imaging

1. Animal Preparation:

  • Species: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the study.

  • Fasting: Animals should be fasted for 4-6 hours before the scan to reduce metabolic variability, but with free access to water.

  • Anesthesia: Anesthetize the animal with isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance) in oxygen. Monitor vital signs (respiration, temperature) throughout the procedure.

  • Catheterization: Place a catheter in a lateral tail vein for the administration of the radiotracer and any pharmacological agents.

2. Radiotracer Administration:

  • Dose: A typical dose of [11C]-(S)-Mirtazapine for a rat is 100-200 µCi (3.7-7.4 MBq) in a volume of approximately 0.2-0.5 mL. The injected mass should be low to avoid pharmacological effects.

  • Administration: Inject the radiotracer as a bolus over 20-30 seconds via the tail vein catheter, followed by a saline flush (e.g., 0.5 mL).

3. PET Scan Acquisition:

  • Scanner: Use a dedicated small-animal PET scanner.

  • Positioning: Secure the anesthetized animal on the scanner bed, ensuring the brain is within the field of view.

  • Transmission Scan: Perform a transmission scan (using a CT or a rotating radioactive source) for attenuation correction prior to the emission scan.

  • Emission Scan: Start the dynamic emission scan immediately upon injection of the radiotracer. Acquire data in list mode for a total of 60-90 minutes.

4. Receptor Occupancy Study Design:

  • To determine receptor occupancy, a baseline scan is first performed.

  • On a separate day, the animal is pre-treated with a non-labeled dose of (S)-Mirtazapine at a specific time point before the administration of the radiotracer.

  • A second PET scan is then performed using the same procedure as the baseline scan.

  • The percentage of receptor occupancy is calculated by comparing the binding potential of the radiotracer in the baseline and pre-treated conditions.

5. Data Analysis:

  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames (e.g., 6 x 30s, 4 x 60s, 5 x 120s, 7 x 300s). Apply corrections for attenuation, scatter, and radioactive decay.

  • Image Co-registration: If available, co-register the PET images with an anatomical MRI scan for more accurate delineation of brain regions.

  • Region of Interest (ROI) Analysis: Draw ROIs on the reconstructed images for key brain areas such as the frontal cortex, hippocampus, thalamus, and cerebellum (often used as a reference region).

  • Time-Activity Curves (TACs): Generate TACs for each ROI, plotting the concentration of radioactivity over time.

  • Kinetic Modeling: Apply kinetic models (e.g., Simplified Reference Tissue Model - SRTM) to the TACs to estimate the binding potential (BPND), which is an index of receptor density and affinity.

  • Receptor Occupancy Calculation:

    • Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] * 100

Conclusion

In vivo imaging with PET and the radiotracer [11C]-(S)-Mirtazapine is a powerful technique for investigating the pharmacokinetics and pharmacodynamics of this antidepressant in the living brain. These studies are crucial for understanding its mechanism of action, determining appropriate therapeutic doses, and developing novel neuropsychiatric drugs. While deuterated compounds like this compound are important tools for metabolic research using DMI, radiolabeled tracers are essential for high-sensitivity visualization of drug-receptor interactions with PET. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo animal imaging studies with (S)-Mirtazapine.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with (S)-Mirtazapine-d3 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-Mirtazapine-d3 as an internal standard in the bioanalysis of mirtazapine (B1677164).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of mirtazapine?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as mirtazapine, due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1] These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] In bioanalysis, matrix components like phospholipids, salts, and proteins are common culprits.[1]

Q2: How does this compound, as a deuterated internal standard, help mitigate matrix effects?

A2: Deuterated internal standards are considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[1][3] this compound is chemically and physically almost identical to mirtazapine, causing it to co-elute from the liquid chromatography column and experience the same degree of ion suppression or enhancement as the analyte.[1][4] By calculating the ratio of the mirtazapine signal to the this compound signal, variations in signal intensity caused by matrix effects are normalized. This allows for more accurate and precise quantification.[1]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always provide perfect compensation.[1][5] A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the deuterated internal standard.[1] If this separation causes them to elute into regions with different levels of ion suppression, it can result in inaccurate quantification.[1]

Q4: What are the key considerations when using this compound as an internal standard?

A4: Several factors are crucial for the effective use of this compound:

  • Isotopic Purity: The internal standard should have a high degree of deuteration (ideally ≥98%) to minimize the contribution of any unlabeled analyte to the analyte's mass-to-charge ratio (m/z).[3]

  • Position of Deuterium (B1214612) Labeling: The deuterium atoms should be on stable positions within the mirtazapine molecule to prevent hydrogen-deuterium exchange with the solvent.[3]

  • Co-elution: For optimal correction of matrix effects, this compound should co-elute with mirtazapine.[3][4]

  • Concentration: The concentration of the internal standard should be consistent across all samples and calibration standards to ensure reproducibility.

Troubleshooting Guide

ProblemPossible CausesSuggested Solutions
Poor reproducibility of the mirtazapine / this compound area ratio. Inconsistent sample preparation; Pipetting errors in adding the internal standard; Variability in matrix effects across different samples.Review and standardize the sample preparation workflow; Verify the calibration and performance of pipettes; Evaluate matrix effects across different lots of the biological matrix.
Mirtazapine and this compound do not co-elute. Deuterium Isotope Effect: The presence of deuterium can sometimes slightly alter the retention time compared to the non-deuterated analyte; Column Degradation: Loss of stationary phase or contamination can affect separation.[1]Optimize chromatographic conditions (e.g., gradient, temperature) to minimize the separation; Replace the analytical column; Implement a column wash protocol to reduce contamination.[1]
Unexpectedly high or low mirtazapine concentrations. Incorrect Internal Standard Concentration: An error in the preparation of the this compound spiking solution; Cross-Contamination (Carryover): Carryover from a high concentration sample to a subsequent low concentration sample.[1]Carefully re-prepare the internal standard solution and verify its concentration; Optimize the autosampler wash procedure and inject a blank sample after high-concentration samples to check for carryover.[1]
Significant ion suppression is still observed despite using this compound. Severe matrix effects that are not fully compensated for by the internal standard; Co-eluting interferences that disproportionately affect the analyte or internal standard.Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more matrix components; Optimize chromatographic separation to better resolve mirtazapine from interfering peaks.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for extracting mirtazapine from plasma samples.

  • Sample Aliquoting: Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the this compound working solution (e.g., at a concentration of 100 ng/mL in methanol) to each tube.

  • Vortexing: Briefly vortex the samples to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) to each tube to precipitate the plasma proteins.

  • Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following are typical starting parameters that may require optimization for your specific instrumentation.

ParameterTypical Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Mirtazapine: m/z 266.2 → 201.1; this compound: m/z 269.2 → 204.1

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Add Acetonitrile (Protein Precipitation) add_is->precipitate centrifuge Vortex & Centrifuge precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject detect Detect Mirtazapine & IS inject->detect quantify Quantify using Response Ratio detect->quantify

Caption: Bioanalytical workflow using protein precipitation and LC-MS/MS.

matrix_effect cluster_no_is Without Internal Standard cluster_with_is With Deuterated Internal Standard analyte_only Analyte Signal suppression Ion Suppression (Matrix Effect) analyte_only->suppression result_inaccurate Inaccurate Result suppression->result_inaccurate analyte_is Analyte + IS Signals suppression_both Ion Suppression (Affects Both) analyte_is->suppression_both ratio Calculate Signal Ratio (Analyte / IS) suppression_both->ratio result_accurate Accurate Result ratio->result_accurate troubleshooting cluster_prep Sample Preparation Issues cluster_chrom Chromatography Issues cluster_ms Mass Spectrometer Issues start High Variability in Analyte/IS Response Ratio? check_pipettes Verify Pipette Calibration start->check_pipettes review_protocol Standardize Sample Prep Protocol start->review_protocol check_coelution Check Analyte/IS Co-elution start->check_coelution clean_source Clean Ion Source start->clean_source replace_column Replace Column check_coelution->replace_column If not co-eluting check_parameters Verify MS Parameters clean_source->check_parameters

References

Technical Support Center: (S)-Mirtazapine-d3 Ionization Efficiency in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the ionization efficiency of (S)-Mirtazapine-d3 in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of my this compound internal standard lower than the non-deuterated analyte?

A1: A lower signal intensity for a deuterated internal standard compared to its non-deuterated counterpart can be attributed to several factors. One common reason is the "deuterium isotope effect," where the substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule. This may lead to minor differences in chromatographic retention time, potentially causing the deuterated standard to elute in a region of greater ion suppression from the sample matrix. Additionally, differences in the proton affinity or gas-phase basicity between the deuterated and non-deuterated forms, though usually minimal, can influence ionization efficiency.

Q2: Can the position of the deuterium labels on Mirtazapine-d3 affect its ionization and fragmentation?

A2: Yes, the position of deuterium labeling can be crucial. If deuterium atoms are located on sites prone to hydrogen-deuterium exchange with the solvent (e.g., on -OH, -NH, or -SH groups), this can lead to a loss of the mass difference and compromise the analysis. For this compound, the deuterium atoms are typically on a methyl group, which is a stable position and less susceptible to exchange. However, the presence of deuterium can sometimes subtly alter fragmentation patterns. It is important to optimize collision energy for the specific precursor-to-product ion transitions of the deuterated standard.

Q3: What are the most common adducts observed for Mirtazapine (B1677164) in positive electrospray ionization (ESI)?

A3: In positive ESI, the most common ion for mirtazapine is the protonated molecule, [M+H]⁺. Depending on the mobile phase composition and sample matrix, you may also observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The formation of these adducts can be minimized by using high-purity solvents and additives and by optimizing chromatographic separation to remove interfering salts.

Q4: How does the mobile phase pH affect the ionization of this compound?

A4: As a basic compound containing tertiary amine groups, the ionization of this compound is significantly influenced by mobile phase pH. In positive ion mode, a lower pH (acidic mobile phase) will ensure that the amine groups are protonated, which is essential for efficient electrospray ionization. Using mobile phase additives like formic acid or acetic acid helps to maintain a low pH and enhance the signal intensity.

Q5: I am observing a chromatographic shift between my analyte and this compound. How can I minimize this?

A5: A slight separation between the analyte and its deuterated internal standard is a known phenomenon due to the deuterium isotope effect. To minimize this, you can try adjusting the chromatographic conditions. Modifying the gradient slope, mobile phase composition (e.g., the ratio of organic solvent to aqueous phase), or the column temperature can help to improve co-elution. In some cases, evaluating a different analytical column with a different stationary phase chemistry may also reduce the separation.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Peak Shape for this compound

This guide provides a systematic approach to troubleshooting and resolving issues of low signal intensity or poor peak shape for your deuterated internal standard.

Troubleshooting Workflow:

Start Low Signal or Poor Peak Shape Check_MS Verify Mass Spectrometer Performance Start->Check_MS Check_LC Evaluate Chromatographic Conditions Check_MS->Check_LC MS OK Optimize_MS Optimize MS Parameters Check_MS->Optimize_MS MS Issue Check_Sample Assess Sample Preparation Check_LC->Check_Sample LC OK Optimize_LC Adjust LC Method Check_LC->Optimize_LC LC Issue Check_Sample->Optimize_MS Sample Prep OK Optimize_Sample Refine Sample Prep Check_Sample->Optimize_Sample Sample Prep Issue Solution Improved Signal and Peak Shape Optimize_MS->Solution Optimize_LC->Solution Optimize_Sample->Solution

Caption: Troubleshooting workflow for low signal or poor peak shape.

Detailed Steps:

  • Verify Mass Spectrometer Performance:

    • Action: Infuse a standard solution of this compound directly into the mass spectrometer.

    • Expected Outcome: A stable and strong signal for the precursor ion.

    • If Unsuccessful: Check for issues with the ion source (e.g., dirty capillary), detector, or gas supplies.

  • Evaluate Chromatographic Conditions:

    • Action: Inject a standard solution onto the LC-MS system.

    • Observe: Peak shape, retention time, and signal intensity.

    • Troubleshooting:

      • Poor Peak Shape (Tailing or Fronting): This could indicate secondary interactions with the column. Ensure the mobile phase pH is sufficiently low to keep mirtazapine protonated. Consider a different column if the issue persists.

      • Low Intensity: This may be due to ion suppression. Adjust the gradient to separate this compound from co-eluting matrix components.

  • Assess Sample Preparation:

    • Action: Prepare a spiked sample and a post-extraction spiked sample to evaluate matrix effects.

    • Calculation: Compare the signal intensity of this compound in the two samples. A significantly lower signal in the pre-extraction spike indicates ion suppression.

    • Troubleshooting: Improve sample cleanup by using a more effective extraction method (e.g., solid-phase extraction instead of protein precipitation).

  • Optimize Mass Spectrometer Parameters:

    • Action: Systematically optimize ESI source parameters.

    • Parameters to Optimize:

      • Spray Voltage: Adjust for a stable spray and maximum signal.

      • Gas Flow Rates (Nebulizer and Drying Gas): Optimize for efficient desolvation without causing fragmentation.

      • Drying Gas Temperature: Adjust to aid desolvation.

      • Cone Voltage (or equivalent): Optimize to maximize the precursor ion intensity and minimize in-source fragmentation.[1][2]

Issue 2: In-source Fragmentation of this compound

If you observe significant fragmentation of the precursor ion in the ion source, it can lead to a loss of sensitivity for your quantitative analysis.

Mirtazapine Fragmentation Pathway:

Mirtazapine_d3 This compound [M+H]+ = m/z 269.2 Fragment1 Loss of C4H5N m/z 200.1 Mirtazapine_d3->Fragment1 Fragmentation Fragment2 Loss of C5H8N m/z 195.1 Mirtazapine_d3->Fragment2 Fragmentation

Caption: Simplified fragmentation of protonated Mirtazapine-d3.

Troubleshooting Steps:

  • Reduce Cone Voltage: The cone voltage (or orifice/fragmentor voltage) is a key parameter that influences in-source fragmentation.[1][2]

    • Action: Gradually decrease the cone voltage and monitor the intensity of the precursor ion versus the fragment ions.

    • Goal: Find a voltage that maximizes the precursor ion signal while keeping fragmentation to a minimum.

  • Optimize Source Temperature: While less impactful than cone voltage, excessively high source or desolvation temperatures can sometimes contribute to thermal degradation and fragmentation of labile compounds.

    • Action: Reduce the source and desolvation temperatures in increments and observe the effect on the precursor and fragment ion signals.

Data Presentation: Optimizing Ionization Efficiency

The following tables provide illustrative data on how different experimental parameters can affect the signal intensity of this compound. Note: These are example values and the optimal conditions will vary depending on the specific instrument and experimental setup.

Table 1: Effect of Mobile Phase Additive on Signal-to-Noise Ratio (S/N)

Mobile Phase Additive (in Water/Acetonitrile)Analyte Peak Area (Arbitrary Units)Background Noise (Arbitrary Units)Signal-to-Noise Ratio (S/N)
0.1% Formic Acid1,200,0005,000240
0.1% Acetic Acid950,0004,500211
5 mM Ammonium Formate1,500,0008,000188
5 mM Ammonium Acetate1,350,0007,500180

Table 2: Impact of Cone Voltage on Precursor Ion Intensity

Cone Voltage (V)Precursor Ion Intensity (cps)Key Fragment Ion Intensity (cps)
20850,00050,000
301,500,000120,000
401,300,000350,000
50900,000700,000

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters for this compound

This protocol describes a systematic approach to optimize the key electrospray ionization (ESI) source parameters to maximize the signal intensity of this compound.

Materials:

  • Standard solution of this compound (e.g., 100 ng/mL) in a solvent similar to the initial mobile phase conditions.

  • Syringe pump for direct infusion.

  • LC-MS/MS system with an ESI source.

Workflow for ESI Source Parameter Optimization:

Start Prepare Standard Solution Infuse Infuse Solution into MS Start->Infuse Optimize_Voltage Optimize Spray Voltage Infuse->Optimize_Voltage Optimize_Gas Optimize Nebulizer Gas Optimize_Voltage->Optimize_Gas Optimize_Temp Optimize Drying Gas Temperature Optimize_Gas->Optimize_Temp Optimize_Cone Optimize Cone Voltage Optimize_Temp->Optimize_Cone Finalize Finalize Method Parameters Optimize_Cone->Finalize

Caption: Experimental workflow for optimizing ESI source parameters.

Procedure:

  • Infusion: Infuse the this compound standard solution directly into the mass spectrometer at a low, constant flow rate (e.g., 5-10 µL/min).

  • Spray Voltage Optimization: While infusing, gradually increase the spray voltage from a low value until a stable signal is observed. Continue to adjust the voltage to find the setting that provides the highest and most stable signal for the [M+H]⁺ ion of this compound.

  • Nebulizer Gas Optimization: At the optimal spray voltage, vary the nebulizer gas pressure and observe its effect on signal intensity and stability. Record the pressure that yields the best signal.

  • Drying Gas Temperature and Flow Optimization: Adjust the drying gas temperature and flow rate to maximize the signal. Higher flow rates and temperatures can improve desolvation, but excessive settings may reduce sensitivity.

  • Cone Voltage Optimization: With all other parameters optimized, adjust the cone voltage to maximize the intensity of the precursor ion (m/z 269.2 for this compound with d3 on the N-methyl group) while minimizing in-source fragmentation.[1][2]

Protocol 2: Sample Preparation by Protein Precipitation

This is a common and straightforward method for extracting this compound from plasma or serum samples.

Materials:

  • Plasma/serum sample

  • This compound internal standard spiking solution

  • Cold acetonitrile (B52724)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Aliquoting: In a microcentrifuge tube, add 10 µL of the this compound internal standard spiking solution to 100 µL of the plasma/serum sample.

  • Vortexing: Briefly vortex the mixture.

  • Precipitation: Add 300 µL of cold acetonitrile to the tube.

  • Vortexing: Vortex the tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

References

Stability of (S)-Mirtazapine-d3 in various biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the stability of (S)-Mirtazapine-d3 in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalytical assays?

This compound is a stable, isotopically labeled form of the S-enantiomer of Mirtazapine. In this compound, three hydrogen atoms on the N-methyl group have been replaced with deuterium.[1] It is primarily used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[2][3][4][5] The use of a stable isotope-labeled IS is considered the gold standard in bioanalytical method validation as it helps to correct for variability during sample preparation, injection, and ionization in the mass spectrometer, thereby improving the accuracy and precision of the analytical method.[2][3][4]

Q2: What are the main metabolic pathways of Mirtazapine?

Mirtazapine is extensively metabolized in the liver. The major biotransformation pathways are demethylation to form desmethylmirtazapine, and hydroxylation to form 8-hydroxy mirtazapine, followed by glucuronide conjugation.[6][7][8][9][10] The cytochrome P450 enzymes CYP2D6, CYP1A2, and CYP3A4 are primarily involved in these metabolic processes.[6][7][8][9] Desmethylmirtazapine is an active metabolite.[10]

Q3: How does deuteration affect the stability of Mirtazapine?

Deuteration of a drug molecule can increase its metabolic stability by slowing down the rate of metabolism at the site of deuteration. This is known as the kinetic isotope effect.[11][12] By replacing hydrogen with the heavier isotope deuterium, the carbon-deuterium bond becomes stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This can lead to a longer half-life and altered pharmacokinetic profile of the drug.

Q4: What are the recommended storage conditions for this compound in biological matrices?

While specific stability data for this compound is not extensively published, general best practices for analyte stability in biological matrices should be followed.[13] For long-term storage, plasma and urine samples should be kept at -20°C or -80°C.[14][15] Stock solutions of Mirtazapine and its metabolites are typically prepared in methanol (B129727) and can be stored at -20°C for at least three months.[14] Short-term stability at room temperature and freeze-thaw stability should be evaluated during method validation.[14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound during sample extraction. Inefficient protein precipitation.Optimize the protein precipitation method. Test different organic solvents (e.g., acetonitrile (B52724), methanol) and their ratios with the plasma sample. Ensure thorough vortexing and adequate centrifugation to completely pellet the proteins.
Analyte adsorption to container surfaces.Use low-binding polypropylene (B1209903) tubes for sample collection, processing, and storage.
High variability in analytical results. Inconsistent sample handling.Standardize all sample handling procedures, including thawing, vortexing, and extraction times. Ensure all samples are treated identically.
Matrix effects.Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects.[2][3][4] Evaluate matrix effects from different sources of biological matrices during method validation.
Apparent degradation of this compound in stored samples. Improper storage temperature.Ensure samples are consistently stored at the validated temperature (e.g., -80°C). Avoid repeated freeze-thaw cycles.
Enzymatic degradation.If degradation is observed in whole blood, it may be due to enzymatic activity. Process blood samples to plasma or serum as quickly as possible after collection. Consider the use of enzyme inhibitors if necessary.
Interference peaks observed in the chromatogram. Contamination from labware or reagents.Use high-purity solvents and reagents. Thoroughly clean all glassware and autosampler components.
Co-eluting endogenous matrix components.Optimize the chromatographic method to improve the separation of the analyte from interfering peaks. Adjust the mobile phase composition, gradient, or column chemistry.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Human Plasma

This protocol outlines a general procedure to assess the stability of this compound in human plasma under different conditions.

1. Materials:

  • This compound

  • Human plasma (pooled from at least six different donors)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare working solutions by diluting the stock solution with 50:50 methanol:water to achieve concentrations for spiking into plasma.

3. Stability Assessment:

  • Freeze-Thaw Stability:

    • Spike human plasma with this compound at low and high concentrations.

    • Subject the samples to three freeze-thaw cycles (freeze at -20°C or -80°C, then thaw at room temperature).

    • Analyze the samples after the third cycle and compare the concentrations to freshly prepared samples.

  • Short-Term (Bench-Top) Stability:

    • Spike human plasma with this compound at low and high concentrations.

    • Keep the samples at room temperature for a specified period (e.g., 4, 8, 24 hours).

    • Analyze the samples and compare the concentrations to freshly prepared samples.

  • Long-Term Stability:

    • Spike human plasma with this compound at low and high concentrations.

    • Store the samples at -20°C and -80°C for an extended period (e.g., 1, 3, 6 months).

    • Analyze the samples at each time point and compare the concentrations to freshly prepared samples.

4. Sample Analysis:

  • Precipitate proteins by adding three volumes of cold acetonitrile containing a suitable internal standard to one volume of plasma.

  • Vortex and centrifuge the samples.

  • Analyze the supernatant using a validated LC-MS/MS method.

5. Data Analysis:

  • The analyte is considered stable if the mean concentration at each stability time point is within ±15% of the nominal concentration.

Protocol 2: Bioanalytical Method Validation Using this compound as an Internal Standard

This protocol is based on regulatory guidelines for bioanalytical method validation.[3]

1. Selectivity and Specificity:

  • Analyze blank plasma from at least six different sources to ensure no interference at the retention times of the analyte and this compound.[3]

2. Linearity and Range:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte and a constant concentration of this compound.

  • Perform a linear regression analysis of the peak area ratio (analyte/IS) versus concentration.

3. Accuracy and Precision:

  • Analyze replicate Quality Control (QC) samples at multiple concentration levels (low, medium, high) on different days to evaluate intra- and inter-day accuracy and precision.

4. Matrix Effect:

  • Assess the impact of matrix components on the ionization of the analyte and the internal standard.

  • Prepare two sets of samples: Set A (analyte and IS spiked after extraction of blank matrix) and Set B (analyte and IS in a neat solution).

  • Calculate the matrix factor by comparing the peak areas from Set A to Set B. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[3]

Data Summary

Table 1: Illustrative Stability of this compound in Human Plasma (% Remaining)

Storage ConditionTime PointLow Concentration (10 ng/mL)High Concentration (500 ng/mL)
Room Temperature (25°C)0 hr100%100%
4 hr98.5%99.1%
8 hr97.2%98.6%
24 hr95.8%97.4%
Freeze-Thaw (-20°C to RT)1 Cycle99.2%99.5%
2 Cycles98.1%98.9%
3 Cycles97.5%98.3%
Long-Term (-80°C)1 Month99.6%99.8%
3 Months98.9%99.2%
6 Months98.1%98.7%

Note: The data presented in this table is for illustrative purposes only and represents typical stability results for a small molecule in plasma.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_preparation Sample Preparation cluster_analysis Analysis Collect_Blood Collect Whole Blood Centrifuge Centrifuge to Plasma Collect_Blood->Centrifuge Store_Plasma Store Plasma at -80°C Centrifuge->Store_Plasma Thaw_Sample Thaw Plasma Sample Store_Plasma->Thaw_Sample Spike_IS Spike with this compound Thaw_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge LC_MS_Analysis LC-MS/MS Analysis Vortex_Centrifuge->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for the bioanalysis of a clinical sample.

troubleshooting_logic start Inconsistent Results? check_is Check Internal Standard Response start->check_is is_ok IS Response Consistent? check_is->is_ok check_recovery Evaluate Analyte Recovery is_ok->check_recovery Yes optimize_extraction Optimize Extraction Procedure is_ok->optimize_extraction No check_matrix Investigate Matrix Effects check_recovery->check_matrix check_stability Assess Analyte Stability check_matrix->check_stability optimize_chromatography Optimize Chromatography check_stability->optimize_chromatography revalidate_storage Re-validate Storage Conditions check_stability->revalidate_storage Degradation Found optimize_extraction->start optimize_chromatography->start revalidate_storage->start

Caption: Troubleshooting decision pathway for bioanalytical assays.

References

Technical Support Center: (S)-Mirtazapine-d3 Extraction Recovery Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of (S)-Mirtazapine-d3. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of this compound, offering potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Recovery of this compound Inappropriate pH of the aqueous sample.Mirtazapine (B1677164) is a basic compound. Adjust the sample pH to a basic range (typically pH > 8) to ensure it is in its non-ionized form, which is more soluble in organic extraction solvents. One study suggests adjusting the pH to 8 with a phosphate (B84403) buffer solution.[1]
Incorrect choice of extraction solvent.For Liquid-Liquid Extraction (LLE), solvents like n-hexane:ethylacetate (90:10 v:v) and methyl tert-butyl ether have been used successfully.[2][3] For Solid-Phase Extraction (SPE), a strong cation exchanger has shown good results.[4][5]
Insufficient mixing or extraction time.Ensure thorough mixing of the sample with the extraction solvent. For LLE, vertical agitation for at least 15 minutes is recommended.[3] For Solid-Phase Microextraction (SPME), an extraction time of 30 minutes has been reported.[1]
Analyte loss during solvent evaporation.If an evaporation step is necessary, use a gentle stream of nitrogen or a vacuum evaporator at a controlled temperature (e.g., 45°C) to prevent loss of the analyte.[6]
High Variability in Recovery Inconsistent sample preparation.Standardize all sample preparation steps, including sample volume, addition of internal standards, and pH adjustment.
Emulsion formation during LLE.Centrifuge the sample at a higher speed or for a longer duration (e.g., 10,000 x g for 10 minutes).[3] The addition of a small amount of salt or a different organic solvent can also help break the emulsion.
Incomplete elution from SPE cartridge.Optimize the elution solvent. Ensure the solvent has sufficient strength to displace the analyte from the sorbent. For cation exchange SPE, an alkaline eluent is typically used.[5]
Presence of Interfering Peaks in Chromatogram Inadequate sample cleanup.For LLE, a back-extraction step can improve cleanup. For SPE, ensure the washing step is effective in removing matrix components without eluting the analyte. The choice of washing and eluting solvent is critical for obtaining a clean extract.[4][5]
Matrix effects in mass spectrometry.Dilute the final extract or use a more selective extraction technique like SPE. The use of a deuterated internal standard like this compound helps to compensate for matrix effects.

Frequently Asked Questions (FAQs)

1. What are the most common methods for extracting Mirtazapine and its analogs?

The most frequently cited methods are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Solid-Phase Microextraction (SPME).[2]

  • LLE is a traditional method involving the partitioning of the analyte between an aqueous sample and an immiscible organic solvent.

  • SPE utilizes a solid sorbent to retain the analyte while the sample matrix is washed away, followed by elution of the analyte with a suitable solvent.[4]

  • SPME is a microextraction technique where a coated fiber is exposed to the sample, and the analyte is adsorbed onto the fiber, which is then desorbed into an analytical instrument.[1][7]

2. What is the expected recovery rate for Mirtazapine extraction?

Recovery rates can vary significantly depending on the method and the matrix.

  • LLE: Mean extraction recovery for Mirtazapine has been reported to be around 86.8%.[3] Another study reported excellent average recovery values of 94.4% for Mirtazapine.[8][9]

  • SPE: Recoveries for Mirtazapine and its metabolites using a strong cation exchanger ranged from 70% to 109%.[4]

  • SPME: Mean recoveries for Mirtazapine from human urine were reported to be 5.4%.[1][7] It is important to note that SPME is an equilibrium-based technique, and recoveries are often lower than exhaustive techniques like LLE or SPE.

3. How does pH affect the extraction of this compound?

As a basic compound, the pH of the sample matrix is a critical parameter. To ensure efficient extraction into an organic solvent, the pH should be adjusted to be basic, which converts the analyte to its more non-polar, non-ionized form. For SPME from urine, the pH was adjusted to 8.[1][7] For LLE from plasma, sodium hydroxide (B78521) is often added to alkalize the sample.[3][8][9]

4. What are some suitable organic solvents for Liquid-Liquid Extraction (LLE)?

Several organic solvents and mixtures have been successfully used:

  • n-hexane:ethylacetate (90:10 v:v)[3]

  • methyl tert-butyl ether[2]

  • hexane:isoamyl alcohol (95:5, v/v)[8][9]

The choice of solvent will depend on the specific sample matrix and the desired selectivity.

5. What type of Solid-Phase Extraction (SPE) sorbent is recommended?

For Mirtazapine and other basic drugs, a strong cation exchange sorbent has been shown to provide the best results in terms of recovery, reproducibility, and absence of interfering substances.[4][5]

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for Human Plasma

This protocol is adapted from a method for the quantification of Mirtazapine in human plasma.[3]

  • Transfer a 150 µL aliquot of plasma into a 2 mL polypropylene (B1209903) tube.

  • Add 50 µL of the internal standard solution (e.g., Zolpidem at 7.5 ng/mL).

  • Add 50 µL of 1 N NaOH and mix.

  • Add 1.5 mL of n-hexane:ethylacetate (90:10 v:v) as the extraction solvent.

  • Agitate vertically for 15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant (organic phase) to a clean 10 mL conical glass tube.

  • Evaporate the organic phase under a gentle stream of air.

  • Reconstitute the residue in 150 µL of the mobile phase for analysis.

Solid-Phase Extraction (SPE) Workflow

The following is a general workflow for SPE based on the principles described for antidepressant extraction.[4][5]

SPE_Workflow start Start: Plasma Sample conditioning 1. Condition SPE Cartridge (e.g., with Methanol then Water) start->conditioning loading 2. Load Sample conditioning->loading washing 3. Wash Cartridge (to remove interferences) loading->washing elution 4. Elute this compound (with appropriate solvent) washing->elution analysis 5. Analyze Eluate elution->analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

Troubleshooting Logic for Low Extraction Recovery

This diagram illustrates a logical approach to troubleshooting low recovery of this compound.

Troubleshooting_Low_Recovery start Low Recovery Detected check_ph Is Sample pH Basic? start->check_ph adjust_ph Adjust pH to > 8 check_ph->adjust_ph No check_solvent Is Extraction Solvent Optimized? check_ph->check_solvent Yes adjust_ph->check_solvent test_solvents Test Alternative Solvents (e.g., MTBE, Hexane/EtOAc) check_solvent->test_solvents No check_mixing Is Mixing/Extraction Time Sufficient? check_solvent->check_mixing Yes test_solvents->check_mixing increase_mixing Increase Agitation Time/Intensity check_mixing->increase_mixing No check_evaporation Any Loss During Evaporation? check_mixing->check_evaporation Yes increase_mixing->check_evaporation optimize_evaporation Use Gentle N2 Stream / Controlled Temp check_evaporation->optimize_evaporation Yes re_evaluate Re-evaluate Recovery check_evaporation->re_evaluate No optimize_evaporation->re_evaluate

Caption: Troubleshooting flowchart for low extraction recovery.

References

Minimizing isotopic interference with (S)-Mirtazapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Mirtazapine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic interference and addressing other common challenges encountered during the use of this compound as an internal standard in mass spectrometry-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled version of the S-enantiomer of Mirtazapine, where three hydrogen atoms on the N-methyl group have been replaced with deuterium (B1214612). It is used as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar matrix effects, allowing for accurate correction of analytical variability. The mass difference of 3 Da allows for its differentiation from the unlabeled Mirtazapine by the mass spectrometer.

Q2: What are the primary causes of isotopic interference when using this compound?

A2: Isotopic interference when using this compound can arise from several sources:

  • Natural Isotope Abundance: The unlabeled Mirtazapine has naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N). The M+3 isotope of Mirtazapine can contribute to the signal of Mirtazapine-d3, especially at high concentrations of the analyte.

  • Isotopic Purity of the Internal Standard: The this compound standard may contain a small percentage of the unlabeled (d0) form as an impurity. This can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ).

  • Isotopic Purity of the Analyte Standard: Conversely, the analytical standard of Mirtazapine may contain trace amounts of deuterated species.

Q3: Is the deuterium label on this compound stable?

A3: The deuterium atoms on the N-methyl group of this compound are located on a carbon atom and are generally considered stable under typical LC-MS analytical conditions. These conditions often involve acidic mobile phases, and N-trideuteromethyl groups are not prone to back-exchange (swapping deuterium for hydrogen from the solvent) in such environments.[1] However, it is always good practice to assess the stability of the internal standard during method development.

Q4: What are the recommended mass transitions for monitoring Mirtazapine and Mirtazapine-d3?

A4: The selection of Multiple Reaction Monitoring (MRM) transitions is crucial for selectivity and sensitivity. While specific transitions should be optimized in your laboratory, commonly used transitions are provided in the table below.

Data Presentation

Table 1: Recommended MRM Transitions for Mirtazapine and Mirtazapine-d3

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Mirtazapine266.2195.2Positive
Mirtazapine266.2208.2Positive
This compound269.2198.2Positive
This compound269.2211.2Positive

Note: These values are illustrative and should be confirmed and optimized on your specific instrument.

Experimental Protocols

Protocol: Assessment of Isotopic Crosstalk

This experiment is designed to determine the degree of signal contribution from the analyte to the internal standard channel and vice-versa.

Materials:

  • Blank matrix (e.g., plasma, urine)

  • Mirtazapine analytical standard

  • This compound internal standard

  • LC-MS/MS system

Procedure:

  • Prepare Samples:

    • Blank: Blank matrix with no analyte or internal standard.

    • Zero Sample: Blank matrix spiked with the internal standard at the working concentration.

    • ULOQ Analyte Sample: Blank matrix spiked with Mirtazapine at the Upper Limit of Quantitation (ULOQ) without the internal standard.

    • LLOQ Sample: Blank matrix spiked with Mirtazapine at the Lower Limit of Quantitation (LLOQ) and the internal standard at the working concentration.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using the developed LC-MS/MS method.

    • Monitor the MRM transitions for both Mirtazapine and this compound in all samples.

  • Data Evaluation:

    • Analyte Contribution to IS Channel: In the "ULOQ Analyte Sample," the peak area in the this compound MRM channel should be less than 5% of the peak area of the internal standard in the "Zero Sample."

    • IS Contribution to Analyte Channel: In the "Zero Sample," the peak area in the Mirtazapine MRM channel should be less than 20% of the analyte peak area in the "LLOQ Sample."

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High background signal in the internal standard channel in blank samples. Contamination of the LC-MS system or carryover.1. Inject a series of blank solvent injections to clean the system. 2. Optimize the needle wash procedure. 3. Check for contamination in the mobile phase or reconstitution solvent.
Non-linear calibration curve, especially at high concentrations. Isotopic crosstalk from high concentrations of Mirtazapine to the this compound channel.1. Perform the isotopic crosstalk experiment described above. 2. If significant crosstalk is observed, consider using a higher mass-labeled internal standard (e.g., ¹³C₃, ¹⁵N-labeled) if available. 3. Adjust the concentration of the internal standard.
Inconsistent internal standard response across a batch. Poor sample preparation, matrix effects, or instability of the internal standard.1. Review the sample preparation procedure for consistency. 2. Investigate matrix effects by performing a post-extraction addition experiment. 3. Confirm the stability of this compound in the sample matrix and processing conditions, although instability of the N-d3-methyl group is unlikely.[1]
Analyte and internal standard peaks are not co-eluting. Chromatographic issues or a significant isotopic effect.1. While a slight shift is possible with deuterium labeling, significant separation is rare for N-methyl-d3 labels. 2. Optimize the chromatographic gradient and column chemistry to ensure co-elution.

Visualizations

Logical Workflow for Investigating Isotopic Interference

interference_workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_outcome Outcome prep_samples Prepare Samples: - Blank - Zero (IS only) - ULOQ (Analyte only) analyze Analyze via LC-MS/MS prep_samples->analyze check_analyte_xtalk Analyte -> IS Crosstalk < 5%? analyze->check_analyte_xtalk check_is_xtalk IS -> Analyte Crosstalk < 20% of LLOQ? check_analyte_xtalk->check_is_xtalk Yes fail_analyte High Analyte Crosstalk: - Re-evaluate IS concentration - Consider different IS check_analyte_xtalk->fail_analyte No pass Method Acceptable check_is_xtalk->pass Yes fail_is High IS Crosstalk: - Check IS purity - Source new IS lot check_is_xtalk->fail_is No

Workflow for assessing isotopic crosstalk.
Potential Fragmentation Pathway of Mirtazapine

mirtazapine_fragmentation Mirtazapine Mirtazapine [M+H]⁺ m/z 266.2 Frag1 Fragment 1 m/z 195.2 Mirtazapine->Frag1 Loss of C₄H₉N₂ Frag2 Fragment 2 m/z 208.2 Mirtazapine->Frag2 Loss of C₃H₈N Frag3 Further Fragmentation Frag1->Frag3 Frag2->Frag3

A simplified potential fragmentation pathway for Mirtazapine.

References

Preventing degradation of (S)-Mirtazapine-d3 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Mirtazapine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and troubleshooting common issues encountered during the sample preparation and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterated form of the (S)-enantiomer of Mirtazapine (B1677164). It is primarily used as an internal standard (IS) for the quantitative analysis of mirtazapine in biological matrices by mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The deuterium (B1214612) labeling on the methyl group provides a mass shift that allows it to be distinguished from the unlabeled analyte.[3]

Q2: What are the main degradation pathways for mirtazapine that could also affect this compound?

Mirtazapine is susceptible to degradation under several conditions. The primary pathways include:

  • Hydrolysis: Degradation occurs under both acidic and basic conditions.[4]

  • Oxidation: Mirtazapine degrades when exposed to oxidizing agents, such as hydrogen peroxide.[4]

  • Photodegradation: Slight degradation can occur upon exposure to light.[4]

During sample preparation, exposure to strong acids, bases, or oxidizing agents should be minimized. It is also advisable to protect samples from light.

Q3: Can the deuterium label on this compound be lost during sample preparation?

Loss of the deuterium label, known as isotopic or back-exchange, is a potential issue with deuterated internal standards.[5][6] This is more likely to occur if the deuterium atoms are in chemically labile positions. For this compound, the deuterium atoms are on a methyl group, which is generally stable. However, extreme pH conditions (acidic or basic) can potentially catalyze this exchange.[6]

Q4: My this compound internal standard shows a different retention time than the mirtazapine analyte. Is this normal?

Yes, a slight difference in retention time between a deuterated internal standard and the non-deuterated analyte can occur. This is known as the "deuterium isotope effect," which can alter the physicochemical properties of the molecule, leading to a chromatographic shift.[7] While perfect co-elution is ideal, a small, consistent, and reproducible separation may be acceptable as long as it does not lead to differential matrix effects.[8]

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Signal

Symptom: The peak area of the this compound internal standard is highly variable or significantly lower than expected across samples.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation during Sample Preparation 1. pH Control: Avoid extreme pH conditions. If extraction requires acidic or basic conditions, neutralize the sample as soon as possible. Mirtazapine is a basic, lipophilic drug with a pKa of 7.1.[9] 2. Temperature Control: Keep samples on ice or at a controlled low temperature during processing. Avoid prolonged exposure to high temperatures. 3. Light Protection: Use amber vials or protect samples from direct light exposure.
Isotopic Exchange (Back-Exchange) 1. Assess Label Stability: Incubate this compound in a blank matrix under the same conditions as your sample preparation and analysis. Analyze for any increase in the unlabeled mirtazapine signal.[5] 2. Optimize pH: Conduct experiments at a pH where the label is most stable. For many compounds, this is often a slightly acidic to neutral pH.
Differential Matrix Effects 1. Evaluate Matrix Effects: Perform a post-extraction addition experiment. Compare the signal of the IS in a neat solution to its signal in a spiked, extracted blank matrix. A significant difference indicates ion suppression or enhancement.[5][6] 2. Improve Sample Cleanup: Enhance your sample preparation method (e.g., use solid-phase extraction instead of protein precipitation) to remove more matrix components.
Inaccurate Pipetting or Dilution 1. Verify Pipettes: Ensure all pipettes are properly calibrated. 2. Review Dilution Scheme: Double-check all dilution calculations and procedures for the internal standard working solution.
Issue 2: Inaccurate Quantification of Mirtazapine

Symptom: The calculated concentration of the mirtazapine analyte is inaccurate or fails to meet validation criteria for accuracy and precision.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Presence of Unlabeled Analyte in IS 1. Check Certificate of Analysis (CoA): Verify the isotopic and chemical purity of the this compound standard.[5] 2. Analyze IS Solution: Prepare a sample containing only the IS at the working concentration and analyze it for the presence of the unlabeled mirtazapine. The response for the unlabeled analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[6]
Chromatographic Shift & Matrix Effects 1. Optimize Chromatography: Adjust the mobile phase composition, gradient, or column temperature to improve co-elution of the analyte and the internal standard.[6] 2. Dilute the Sample: Diluting the sample extract can sometimes mitigate matrix effects.
Metabolic Conversion Mirtazapine is extensively metabolized in the liver by CYP2D6, CYP3A4, and CYP1A2 isoforms.[9] While less likely to occur ex vivo during sample prep, ensure that enzymatic activity is quenched, for example, by immediate protein precipitation or freezing.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Human Plasma

Objective: To evaluate the stability of this compound in human plasma under different storage conditions.

Methodology:

  • Prepare Spiked Plasma: Spike a pool of blank human plasma with this compound to a final concentration of 50 ng/mL.

  • Aliquot Samples: Aliquot the spiked plasma into separate amber vials for each condition.

  • Storage Conditions:

    • Freeze-Thaw Stability: Subject samples to five freeze-thaw cycles (-20°C to room temperature).[9]

    • Short-Term Stability: Store samples at room temperature for 24 hours.

    • Long-Term Stability: Store samples at -20°C and -80°C for 30 days.[9]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of ice-cold methanol.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Analysis: Analyze the samples by a validated LC-MS/MS method and compare the peak areas of the stored samples to freshly prepared samples.

Protocol 2: Evaluation of Isotopic Exchange

Objective: To determine if back-exchange of deuterium occurs during sample processing.

Methodology:

  • Prepare Spiked Matrix: Spike a blank biological matrix (e.g., plasma) with this compound at the working concentration.

  • Incubation: Incubate the spiked matrix at room temperature for a duration equivalent to your typical sample preparation and analysis time (e.g., 4 hours).

  • Sample Preparation: Extract the sample using your standard protocol.

  • Analysis: Analyze the extracted sample by LC-MS/MS. Monitor the mass transition for the unlabeled mirtazapine.

  • Evaluation: An increase in the signal for the unlabeled mirtazapine compared to a sample with no incubation indicates that isotopic exchange may be occurring.[5]

Visualizations

Troubleshooting Workflow for this compound Degradation start Start: Inconsistent or Low IS Signal check_prep Review Sample Preparation Protocol (pH, Temp, Light) start->check_prep is_prep_ok Protocol Optimized? check_prep->is_prep_ok check_stability Perform Stability Tests (Freeze-Thaw, Bench-Top) is_prep_ok->check_stability Yes improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) is_prep_ok->improve_cleanup No is_stable Is Compound Stable? check_stability->is_stable check_matrix Evaluate Matrix Effects (Post-Extraction Spike) is_stable->check_matrix Yes end_consult Consult Instrument Specialist or Review IS Purity is_stable->end_consult No is_matrix_effect Significant Matrix Effect? check_matrix->is_matrix_effect is_matrix_effect->improve_cleanup Yes end_ok End: Issue Resolved is_matrix_effect->end_ok No improve_cleanup->end_ok

Caption: Troubleshooting workflow for this compound degradation.

Sample Preparation Workflow to Minimize Degradation start Start: Plasma Sample Collection add_is Spike with this compound (Use amber vials) start->add_is protein_precip Protein Precipitation (e.g., cold Methanol/Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge (at low temperature, e.g., 4°C) protein_precip->vortex_centrifuge supernatant Transfer Supernatant vortex_centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

References

Addressing non-specific binding of (S)-Mirtazapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Mirtazapine-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the non-specific binding of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern for this compound?

A: Non-specific binding refers to the interaction of this compound with components in your experimental system other than its intended target receptor. This can include binding to plasticware, filters, or other proteins in your sample.[1][2] High non-specific binding can obscure the true specific binding signal, leading to inaccurate measurements of receptor affinity and density.[1] While Mirtazapine (B1677164) itself binds non-specifically to plasma proteins to a high degree (around 85%), it's crucial to minimize this in in-vitro assays to obtain reliable data.[3][4][5]

Q2: How is non-specific binding determined in an assay with this compound?

A: Non-specific binding is measured by adding a high concentration of an unlabeled competitor ligand to a parallel set of experimental tubes. This unlabeled ligand will occupy the specific receptor sites, meaning any remaining bound this compound is considered non-specifically bound.[2] The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[2] For Mirtazapine, an unlabeled competitor could be non-deuterated Mirtazapine or another compound with high affinity for the same receptors, such as mianserin.[6]

Q3: Does the deuterium (B1214612) labeling of this compound increase its non-specific binding?

A: While deuterium substitution can alter the metabolic profile of a drug, it generally does not significantly affect its receptor binding affinity or intrinsic non-specific binding properties.[7] The primary purpose of deuteration is often to alter pharmacokinetics, for example, by reducing the rate of metabolic clearance.[7][8] Therefore, any issues with non-specific binding are likely due to the inherent properties of the Mirtazapine molecule and the assay conditions, rather than the deuteration itself.

Q4: What is an acceptable level of non-specific binding in my experiment?

A: Ideally, non-specific binding should be a small fraction of the total binding. A common rule of thumb is that non-specific binding should not exceed 50% of the total binding at the highest radioligand concentration used.[9] In many well-optimized assays, non-specific binding is as low as 10-20% of the total.[2] If you are experiencing higher levels, it is crucial to optimize your assay conditions.

Troubleshooting Guides

High non-specific binding is a common challenge in ligand binding assays. Below are troubleshooting steps to help you identify and resolve the root cause.

Issue 1: High background signal across all samples.

This suggests a general issue with the assay components or procedure.

Troubleshooting Workflow:

cluster_0 Troubleshooting High Background Signal A High Background Signal Detected B Step 1: Verify Ligand and Receptor Quality A->B Start Troubleshooting C Step 2: Optimize Assay Buffer B->C If quality is confirmed D Step 3: Refine Washing Procedure C->D If buffer optimization is insufficient E Problem Resolved D->E After refining wash steps

Caption: Troubleshooting workflow for high background signal.

Step-by-Step Guide:

  • Verify Ligand and Receptor Preparation:

    • Ensure the purity of your this compound. Degradation can lead to increased non-specific interactions.

    • Confirm the quality and concentration of your receptor preparation (e.g., cell membranes).

  • Optimize Assay Buffer Composition: The composition of the assay buffer is critical for minimizing non-specific binding.[1][10]

    • pH Adjustment: The charge of both the ligand and receptor can be influenced by pH. Experiment with a range of pH values around the physiological pH of 7.4 to find the optimal condition.[10][11]

    • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can reduce electrostatic interactions that contribute to non-specific binding.[10]

    • Additives:

      • Bovine Serum Albumin (BSA): BSA acts as a blocking agent, preventing this compound from binding to non-receptor proteins and the surfaces of your assay plates.[1][10] A typical starting concentration is 0.1% to 1% (w/v).[10]

      • Non-ionic Surfactants: Low concentrations of surfactants like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that may cause non-specific binding.[10]

  • Refine Washing Procedure: Inadequate washing can leave unbound ligand behind, contributing to a high background signal.[10]

    • Increase Wash Volume and/or Number of Washes: Ensure you are using a sufficient volume of ice-cold wash buffer and consider adding more wash steps.[10]

    • Optimize Wash Buffer Composition: The wash buffer should efficiently remove unbound ligand without causing significant dissociation of the specifically bound ligand. Its composition is often similar to the assay buffer.[10]

Issue 2: Non-specific binding increases proportionally with this compound concentration.

This often points to issues with the assay materials, such as the filters or plates.

Troubleshooting Workflow:

cluster_1 Troubleshooting Concentration-Dependent NSB F NSB increases with ligand concentration G Step 1: Evaluate Filter Material F->G Start Troubleshooting H Step 2: Pre-treat Filters/Plates G->H If filter material is appropriate I Step 3: Consider Alternative Assay Formats H->I If pre-treatment is ineffective J Problem Mitigated I->J After format change

Caption: Troubleshooting for concentration-dependent non-specific binding.

Step-by-Step Guide:

  • Evaluate Filter Material: Some ligands have a high affinity for certain filter materials. If using a filtration assay, consider testing different types of filters (e.g., glass fiber vs. polyethylenimine-coated).

  • Pre-treat Filters and Plates: Soaking filters or pre-coating plates with a blocking agent like BSA or polyethyleneimine (PEI) can reduce the binding of your ligand to these surfaces.

  • Consider Alternative Assay Formats: If filtration-based methods continue to yield high non-specific binding, consider a non-filtration method like a scintillation proximity assay (SPA), which does not require separation of bound and free ligand.[9]

Data Presentation

The following tables provide example data to illustrate the effects of different troubleshooting steps on non-specific binding in a hypothetical [this compound] binding assay.

Table 1: Effect of BSA Concentration on Non-Specific Binding

BSA Concentration (% w/v)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Specific Binding
055003500200036.4%
0.152001800340065.4%
0.551001200390076.5%
1.050501050400079.2%

Note: In this example, increasing BSA concentration effectively reduced non-specific binding and improved the specific binding signal.

Table 2: Effect of Wash Steps on Non-Specific Binding

Number of WashesTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Specific Binding
151001800330064.7%
250801400368072.4%
350501050400079.2%
450401000404080.2%

Note: Increasing the number of washes reduced non-specific binding, with diminishing returns after 3-4 washes in this hypothetical scenario.

Experimental Protocols

Protocol 1: Standard Radioligand Binding Assay for this compound

This protocol provides a general framework for a competitive binding assay to determine the affinity of a test compound for a target receptor using this compound as the labeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2A).[6]

  • This compound (radiolabeled or fluorescently tagged).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.5% BSA.[6][10]

  • Unlabeled Competitor: Mianserin (10 µM for determining non-specific binding).[6]

  • Test compound at various concentrations.

  • 96-well filter plates.[6]

  • Scintillation fluid and a scintillation counter (for radiolabeled ligand).[6]

Procedure:

  • Prepare serial dilutions of your test compound in the assay buffer.

  • In a 96-well plate, add the following to the appropriate wells:

    • Total Binding: Assay buffer, cell membranes, and this compound.

    • Non-Specific Binding: Assay buffer, cell membranes, unlabeled competitor, and this compound.

    • Test Compound: Assay buffer, cell membranes, test compound dilution, and this compound.

  • Incubate the plate at a specified temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).[1]

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.[1]

  • Wash the filters rapidly with several volumes of ice-cold wash buffer.[10]

  • Quantify the radioactivity or fluorescence in each well.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.[2]

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

Mirtazapine Signaling Pathway:

Mirtazapine's primary mechanism of action involves the antagonism of presynaptic α2-adrenergic receptors, which leads to an increase in the release of both norepinephrine (B1679862) and serotonin (B10506) (5-HT). It also acts as a potent antagonist at 5-HT2 and 5-HT3 receptors.[12][13]

Mirtazapine This compound Alpha2 α2-Adrenergic Autoreceptor Mirtazapine->Alpha2 Blocks HT2_HT3 5-HT2 & 5-HT3 Receptors Mirtazapine->HT2_HT3 Blocks NE_Neuron Norepinephrine Neuron Alpha2->NE_Neuron Inhibits HT_Neuron Serotonin Neuron Alpha2->HT_Neuron Inhibits NE_Release Increased NE Release NE_Neuron->NE_Release HT_Release Increased 5-HT Release HT_Neuron->HT_Release

References

Calibration curve linearity issues with (S)-Mirtazapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of (S)-Mirtazapine-d3, with a specific focus on calibration curve linearity issues in analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is the deuterium-labeled form of (S)-Mirtazapine. Deuterated compounds are frequently used as internal standards in quantitative bioanalysis by techniques like liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] Its primary application is to improve the accuracy and precision of the quantification of Mirtazapine in complex biological matrices by correcting for variations during sample preparation and analysis.[3][4]

Q2: I am observing a non-linear calibration curve when using this compound as an internal standard. What are the common causes?

Non-linear calibration curves are a frequent challenge in bioanalytical method development.[5][6] Common causes when using a deuterated internal standard like this compound include:

  • Matrix Effects: Components in the biological sample (e.g., plasma, urine) can interfere with the ionization of the analyte and/or the internal standard in the mass spectrometer source, leading to ion suppression or enhancement.[5][7] This effect can be concentration-dependent and cause non-linearity.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal and a loss of linear response.[5][8]

  • Inaccurate Standard Preparation: Errors in the preparation of stock solutions or serial dilutions of either the analyte (Mirtazapine) or the internal standard (this compound) are a common source of non-linearity.[5]

  • Isotopic Contribution: At high concentrations of the analyte, the natural isotopic abundance of elements like carbon and hydrogen can lead to a small signal at the mass-to-charge ratio (m/z) of the deuterated internal standard, causing interference.

  • Suboptimal Internal Standard Concentration: The concentration of the internal standard should be consistent across all samples and calibration standards and should be within the linear range of the detector.[4]

Q3: What is an acceptable linearity (R²) for a calibration curve in a bioanalytical method?

While a correlation coefficient (R²) value greater than 0.99 is generally considered a good indicator of linearity, it should not be the sole criterion.[7] Visual inspection of the calibration curve and analysis of the residuals are also crucial to identify any systematic deviations from linearity. Regulatory guidelines often recommend a variety of statistical tests to assess linearity.

Q4: Can I use a non-linear regression model for my calibration curve?

Yes, if the non-linearity is consistent and reproducible, a non-linear regression model (e.g., quadratic) can be used.[6][9] However, the choice of the model must be justified and validated. It is often preferable to identify and address the root cause of the non-linearity to achieve a linear model, as it is generally more robust.

Troubleshooting Guides

Guide 1: Troubleshooting Non-Linear Calibration Curves

This guide provides a step-by-step approach to diagnosing and resolving linearity issues with your this compound calibration curve.

Step 1: Verify Standard and Internal Standard Preparation

  • Action: Re-prepare the stock solutions and calibration standards for both Mirtazapine and this compound from fresh powders. Use calibrated pipettes and balances.

  • Rationale: Inaccurate concentrations are a primary source of non-linear curves.[5]

Step 2: Investigate Matrix Effects

  • Action: Prepare calibration standards in the same biological matrix as your samples (matrix-matched calibration curve). Compare the slope of the matrix-matched curve to a curve prepared in a clean solvent.

  • Rationale: A significant difference in slopes indicates the presence of matrix effects.[5][7]

Step 3: Check for Detector Saturation

  • Action: Extend the calibration curve to higher concentrations to see if the response plateaus. If saturation is observed, dilute your samples to fall within the linear range of the assay.

  • Rationale: Detector saturation at high analyte concentrations is a common cause of non-linearity.[5][8]

Step 4: Optimize Internal Standard Concentration

  • Action: Ensure the concentration of this compound is appropriate and consistent. The response of the internal standard should be well above the limit of detection but not so high as to cause saturation.

  • Rationale: An inconsistent or inappropriate internal standard concentration can lead to poor reproducibility and linearity.[4]

Experimental Protocols

Protocol 1: Preparation of Stock and Standard Solutions

Objective: To prepare accurate stock and working standard solutions of Mirtazapine and this compound.

Materials:

  • Mirtazapine reference standard

  • This compound internal standard

  • HPLC-grade methanol (B129727) or other suitable solvent

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Volumetric flasks

Procedure:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of Mirtazapine and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in a small amount of solvent and then dilute to the mark with the same solvent. Mix thoroughly.

  • Working Standard Solution Preparation:

    • Perform serial dilutions from the stock solutions to prepare a series of working standard solutions at desired concentrations for spiking into the matrix to create the calibration curve.

Protocol 2: Sample Preparation using Protein Precipitation

Objective: To extract Mirtazapine and this compound from a biological matrix (e.g., plasma) for LC-MS/MS analysis.

Materials:

  • Plasma samples

  • This compound working solution

  • Acetonitrile (ACN) containing 0.1% formic acid (precipitation solvent)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add a specific volume of the this compound working solution to each sample to achieve the desired final concentration.

  • Add 300 µL of cold ACN with 0.1% formic acid to precipitate the proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Mirtazapine Analysis

ParameterSetting
LC Column C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Mirtazapine) Q1: 266.2 m/z -> Q3: 195.2 m/z
MRM Transition (this compound) Q1: 269.2 m/z -> Q3: 198.2 m/z

Table 2: Example Calibration Curve Data and Linearity Assessment

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,510,8760.010
578,9871,554,3210.051
10160,4561,498,7650.107
50812,3451,523,4560.533
1001,654,3211,543,2101.072
5008,234,5671,532,1095.375
Linearity (R²) \multicolumn{3}{c}{0.9985}
Regression Equation \multicolumn{3}{c}{y = 0.0108x + 0.0012}

Visualizations

Troubleshooting_Workflow cluster_start cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_end start Non-Linear Calibration Curve Observed prep Verify Standard & IS Preparation start->prep matrix Investigate Matrix Effects prep->matrix No Errors reprepare Re-prepare Standards prep->reprepare Errors Found saturation Check for Detector Saturation matrix->saturation No Matrix Effects matrix_match Use Matrix-Matched Calibrators matrix->matrix_match Matrix Effects Present is_conc Optimize IS Concentration saturation->is_conc No Saturation dilute Dilute High Concentration Samples saturation->dilute Saturation Observed adjust_is Adjust IS Concentration is_conc->adjust_is Suboptimal Concentration end Linear Calibration Curve Achieved is_conc->end Concentration Optimal reprepare->end matrix_match->end dilute->end adjust_is->end Linearity_Causes cluster_main Common Causes of Non-Linearity cluster_causes Contributing Factors non_linearity Non-Linear Calibration Curve matrix_effects Matrix Effects (Ion Suppression/Enhancement) non_linearity->matrix_effects detector_saturation Detector Saturation non_linearity->detector_saturation standard_error Standard Preparation Error non_linearity->standard_error is_issues Internal Standard Issues non_linearity->is_issues

References

Validation & Comparative

Cross-Validation of Analytical Methods for Mirtazapine: A Comparative Guide Featuring (S)-Mirtazapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of mirtazapine (B1677164) in biological matrices, with a special focus on the cross-validation process and the benefits of using a deuterated internal standard like (S)-Mirtazapine-d3. Cross-validation is a critical step in bioanalysis to ensure the reliability and comparability of data when different analytical methods or laboratories are used within a study.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS assays, offering superior accuracy and precision by effectively compensating for matrix effects and variability during sample processing.

Comparison of Validated Analytical Methods for Mirtazapine

The following table summarizes the key performance characteristics of different validated analytical methods for the determination of mirtazapine in human plasma. Method C is a representative method illustrating the expected performance when using a deuterated internal standard like this compound.

ParameterMethod A: HPLC-UV[4][5][6][7]Method B: LC-MS/MS with Structural Analog IS[8][9][10]Method C: LC-MS/MS with this compound (Deuterated IS)
Analyte(s) Mirtazapine & N-desmethylmirtazapineMirtazapineMirtazapine
Internal Standard (IS) ClozapineDiazepamThis compound
Linearity Range 10 - 250 ng/mL0.5 - 150 ng/mL0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL0.5 ng/mL0.1 ng/mL
Accuracy (% Bias) -2.8% to 5.5%Within ±15%Within ±15%
Precision (%RSD) < 3.4% (Intra-day), < 2.9% (Inter-day)< 15%< 15%
Recovery 94.4% (Mirtazapine)84.9% - 93.9%> 95%

Experimental Protocols

Method B: LC-MS/MS with Structural Analog IS (Diazepam)

This method provides a sensitive and specific approach for the quantification of mirtazapine in human plasma.[8][9]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma, add 25 µL of Diazepam internal standard solution.

  • Add 1 mL of hexane (B92381) as the extraction solvent.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Liquid Chromatography:

3. Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Mirtazapine: Precursor ion > Product ion

    • Diazepam (IS): Precursor ion > Product ion

Cross-Validation Protocol

Cross-validation is essential when transferring an analytical method between laboratories or when comparing data from different methods within the same study.[1][2][3]

1. Objective: To demonstrate the equivalency of two validated bioanalytical methods (e.g., Method B and Method C).

2. Experimental Design:

  • Prepare two sets of quality control (QC) samples at low, medium, and high concentrations in the appropriate biological matrix.

  • Analyze one set of QC samples using the established method (Method B).

  • Analyze the second set of QC samples using the new or transferred method (Method C).

  • In addition, analyze a minimum of 20 incurred study samples with both methods.

3. Acceptance Criteria:

  • For QC samples: The mean accuracy of the results from the new method should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.[2]

  • For incurred samples: At least 67% of the samples should have a percent difference between the two methods of within ±20% of their mean.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for a typical cross-validation of a bioanalytical method.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_outcome Outcome start Define Cross-Validation Scope (e.g., Method Transfer) protocol Develop Validation Protocol (Objectives, Acceptance Criteria) start->protocol samples Prepare QC and Incurred Samples protocol->samples method_a Analyze Samples with Reference Method samples->method_a method_b Analyze Samples with Test Method samples->method_b data_comp Compare Data Sets method_a->data_comp method_b->data_comp stats Statistical Analysis (% Difference, Bias) data_comp->stats acceptance Assess Against Acceptance Criteria stats->acceptance pass Methods are Equivalent acceptance->pass Pass fail Investigate Discrepancies acceptance->fail Fail

Caption: Workflow for the cross-validation of a bioanalytical method.

The Advantage of Using this compound as an Internal Standard

The use of a stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalysis by LC-MS/MS. Here’s why:

  • Co-elution with the Analyte: this compound is chemically identical to mirtazapine, with the only difference being the presence of deuterium (B1214612) atoms. This ensures that it co-elutes with the analyte during chromatography, experiencing the same matrix effects and ionization suppression or enhancement.

  • Improved Accuracy and Precision: By closely mimicking the behavior of the analyte throughout the entire analytical process (extraction, chromatography, and ionization), the deuterated internal standard provides more effective normalization, leading to significantly improved accuracy and precision of the results.

  • Reduced Method Variability: The use of this compound helps to minimize variability arising from sample preparation inconsistencies and matrix effects, resulting in a more robust and reliable method.

References

Comparative Pharmacology of (S)-Mirtazapine-d3 vs. (R)-Mirtazapine-d3: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of the (S) and (R) enantiomers of deuterated mirtazapine (B1677164). This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes critical pathways and workflows.

Mirtazapine, a tetracyclic antidepressant, is clinically used as a racemic mixture of its two enantiomers, (S)-mirtazapine and (R)-mirtazapine. These enantiomers exhibit distinct pharmacological profiles, contributing differently to the overall therapeutic effects and side-effect profile of the drug. The deuterated forms, (S)-Mirtazapine-d3 and (R)-Mirtazapine-d3, are functionally equivalent to their non-deuterated counterparts in terms of pharmacodynamics, but the deuterium (B1214612) labeling can influence pharmacokinetic properties. This guide focuses on the comparative pharmacology of these two enantiomers.

Data Presentation

The following tables summarize the key pharmacological and pharmacokinetic parameters of (S)-Mirtazapine and (R)-Mirtazapine.

Table 1: Comparative Receptor Binding Profile

While specific Ki values for the individual enantiomers are not consistently available in the public domain, the qualitative differences in their binding affinities are well-documented. Racemic mirtazapine demonstrates high affinity for several receptors.

Receptor Target(S)-Mirtazapine(R)-MirtazapineRacemic Mirtazapine (pKi)
Serotonin (B10506) Receptors
5-HT2AStronger Antagonist[1]Weaker Antagonist7.2[2]
5-HT2CStronger Antagonist[1]Weaker Antagonist7.4[2]
5-HT3Weaker AntagonistStronger Antagonist[1]High Affinity
Adrenergic Receptors
α2A-AdrenergicContributes to AntagonismContributes to Antagonism6.8 - 7.1[2]
α2C-AdrenergicContributes to AntagonismContributes to Antagonism7.0 - 7.7[2]
α2-AutoreceptorStronger Antagonist[1]Weaker AntagonistHigh Affinity
α2-HeteroreceptorWeaker AntagonistStronger Antagonist[1]High Affinity
Histamine (B1213489) Receptors
H1Stronger AntagonistContributes to AntagonismHigh Affinity

Table 2: Comparative Functional Activity

The differential receptor binding affinities of the enantiomers translate into distinct functional activities.

Functional Effect(S)-Mirtazapine(R)-Mirtazapine
Serotonergic Modulation Primarily mediates blockade of 5-HT2A and 5-HT2C receptors.Primarily mediates blockade of 5-HT3 receptors.
Noradrenergic Modulation Potent blockade of α2-autoreceptors, leading to increased norepinephrine (B1679862) release.Potent blockade of α2-heteroreceptors on serotonergic neurons, contributing to increased serotonin release.
Antihistaminergic Effects Major contributor to sedation and appetite stimulation via potent H1 receptor antagonism.Contributes to H1 receptor antagonism.
Nociception Pronociceptive properties observed in animal models.[3]Antinociceptive properties observed in animal models.[3]

Table 3: Comparative Pharmacokinetic Parameters

The pharmacokinetics of mirtazapine are enantioselective, with notable differences in the elimination half-life of the two enantiomers. Deuteration can potentially alter these parameters by affecting metabolism.

Parameter(S)-(+)-Mirtazapine(R)-(-)-Mirtazapine
Elimination Half-life (t1/2) ShorterLonger
Plasma Concentrations LowerHigher

Experimental Protocols

Detailed methodologies for key experiments cited in the pharmacological characterization of mirtazapine enantiomers are provided below.

1. Radioligand Binding Assay for Receptor Affinity Determination

  • Objective: To determine the binding affinity (Ki) of this compound and (R)-Mirtazapine-d3 for specific receptors (e.g., 5-HT2A, α2A-adrenergic, H1).

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

    • Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]rauwolscine for α2-adrenergic receptors, [3H]pyrilamine for H1 receptors).

    • This compound and (R)-Mirtazapine-d3 test compounds.

    • Non-specific binding control (a high concentration of a known ligand for the receptor).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

    • 96-well filter plates.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds (this compound and (R)-Mirtazapine-d3).

    • In a 96-well filter plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Add the radioligand to all wells to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assay: α2-Adrenergic Receptor-Mediated cAMP Inhibition

  • Objective: To measure the antagonist potency of this compound and (R)-Mirtazapine-d3 at α2-adrenergic receptors.

  • Materials:

    • Cells stably expressing the human α2A-adrenergic receptor (e.g., CHO or HEK293 cells).

    • Assay medium (e.g., HBSS with 20 mM HEPES).

    • Adenylyl cyclase activator (e.g., forskolin).

    • α2-adrenergic agonist (e.g., UK-14,304).

    • This compound and (R)-Mirtazapine-d3 test compounds.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • 384-well plates.

  • Procedure:

    • Seed the cells into 384-well plates and incubate overnight.

    • Remove the culture medium and add the assay medium.

    • Add serial dilutions of the test compounds to the wells and pre-incubate.

    • Add a solution of the α2-agonist and forskolin (B1673556) to stimulate the cells.

    • Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the cAMP detection kit.

    • Plot the cAMP levels against the logarithm of the test compound concentration to determine the potency of the antagonists in blocking the agonist-induced inhibition of cAMP production.

3. Functional Assay: Histamine H1 Receptor-Mediated Calcium Flux

  • Objective: To determine the inverse agonist/antagonist activity of this compound and (R)-Mirtazapine-d3 at the H1 receptor.

  • Materials:

    • Cells stably expressing the human H1 receptor (e.g., CHO or HEK293 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Histamine (agonist).

    • This compound and (R)-Mirtazapine-d3 test compounds.

    • A fluorescence plate reader with an injection module.

  • Procedure:

    • Seed cells into a 96-well plate and incubate overnight.

    • Load the cells with the calcium-sensitive fluorescent dye.

    • Wash the cells to remove excess dye.

    • Add serial dilutions of the test compounds to the plate and incubate.

    • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

    • Inject a solution of histamine into each well to stimulate the H1 receptors.

    • Immediately record the fluorescence intensity over time to measure the intracellular calcium influx.

    • To measure inverse agonism, omit the histamine stimulation step and measure the ability of the compounds to reduce basal fluorescence in cells with constitutive H1 receptor activity.

    • Analyze the data to determine the potency of the compounds in inhibiting the histamine-induced calcium flux or in reducing basal signaling.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the pharmacology of mirtazapine enantiomers.

Mirtazapine_Signaling_Pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine alpha2_auto α2-Autoreceptor NE->alpha2_auto Negative Feedback alpha2_hetero α2-Heteroreceptor (on Serotonergic Neuron) five_ht2a 5-HT2A Receptor five_ht2c 5-HT2C Receptor five_ht3 5-HT3 Receptor h1 H1 Receptor S_Mirtazapine (S)-Mirtazapine S_Mirtazapine->alpha2_auto Blocks (Stronger) S_Mirtazapine->five_ht2a Blocks S_Mirtazapine->five_ht2c Blocks S_Mirtazapine->h1 Blocks (Stronger) R_Mirtazapine (R)-Mirtazapine R_Mirtazapine->alpha2_hetero Blocks (Stronger) R_Mirtazapine->five_ht3 Blocks R_Mirtazapine->h1 Blocks

Caption: Differential Receptor Blockade by Mirtazapine Enantiomers.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds - Buffers start->prepare_reagents plate_setup Plate Setup (96-well): - Add Membranes - Add Test Compounds - Add Radioligand prepare_reagents->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Rapid Filtration and Washing incubation->filtration drying Dry Filters filtration->drying scintillation Add Scintillation Cocktail drying->scintillation counting Quantify Radioactivity scintillation->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki counting->analysis end End analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Functional_Assay_Logic cluster_alpha2 α2-Adrenergic Functional Assay cluster_h1 H1 Receptor Functional Assay alpha2_start Seed α2-Receptor Expressing Cells alpha2_add_cpd Add (S)/(R)-Mirtazapine-d3 alpha2_start->alpha2_add_cpd alpha2_stimulate Stimulate with α2-Agonist + Forskolin alpha2_add_cpd->alpha2_stimulate alpha2_measure Measure cAMP Levels alpha2_stimulate->alpha2_measure alpha2_result Result: Antagonism of cAMP Inhibition alpha2_measure->alpha2_result h1_start Seed H1-Receptor Expressing Cells h1_load_dye Load with Calcium Dye h1_start->h1_load_dye h1_add_cpd Add (S)/(R)-Mirtazapine-d3 h1_load_dye->h1_add_cpd h1_stimulate Stimulate with Histamine h1_add_cpd->h1_stimulate h1_measure Measure Calcium Flux h1_stimulate->h1_measure h1_result Result: Inhibition of Calcium Mobilization h1_measure->h1_result

Caption: Logical Flow of Functional Cellular Assays.

References

A Researcher's Guide to (S)-Mirtazapine-d3: Evaluating Certificates of Analysis and Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and related scientific fields, the quality and characterization of reference standards are paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of the information typically available for a deuterated enantiomer reference standard, using (S)-Mirtazapine-d3 as a case study. Due to the limited public availability of detailed Certificates of Analysis (CoA) for the specific (S)-enantiomer, this guide will leverage a comprehensive CoA for racemic Mirtazapine-d3 as a benchmark to illustrate the key quality attributes researchers should demand from a supplier.

Understanding the Certificate of Analysis: A Comparative Look

A Certificate of Analysis is a critical document that provides quantitative data on the purity, identity, and other relevant characteristics of a reference standard. Ideally, a CoA for this compound should provide a comprehensive analytical profile.

Table 1: Comparison of Data from available Certificates of Analysis

ParameterThis compound (Typical Data)Mirtazapine-d3 (Benchmark Example from LGC Standards[1])Importance for Researchers
Chemical Purity (by HPLC) >90%[2]99.68% (at 205 nm)[1]Ensures that the measured response is from the analyte of interest and not from impurities. Higher purity leads to more accurate quantification.
Isotopic Enrichment Not explicitly stated99.3% (d3)[1]Crucial for applications using the standard as an internal standard in mass spectrometry-based assays. High isotopic purity minimizes interference from the unlabeled analogue.
Isotopic Distribution Not explicitly statedd0 = 0.66%, d1 = 0.03%, d2 = 0.00%, d3 = 99.31%[1]Provides a detailed profile of the deuterated species present, which is important for accurate mass spectrometry analysis.
Enantiomeric Purity (by Chiral HPLC) Not explicitly statedNot applicable (racemic mixture)For a single enantiomer standard, this is a critical parameter to ensure the absence of the other enantiomer, which could have different pharmacological or toxicological properties.
Identity Confirmation Conforms to structure (¹H-NMR, MASS)[2]Conforms to structure (NMR, MS)[1]Confirms the chemical structure of the compound.
Residual Solvents Not explicitly statedNot explicitly statedImportant for Good Manufacturing Practice (GMP) and to avoid potential interference in analytical methods.
Water Content Not explicitly statedNot explicitly statedCan affect the accurate weighing of the standard for solution preparation.

As highlighted in Table 1, the available information for a commercially available this compound standard can be less detailed compared to a comprehensive CoA for a racemic mixture from a supplier like LGC Standards. Researchers should prioritize suppliers who provide detailed quantitative data for all critical parameters.

Essential Experimental Protocols for Verification

To ensure the quality of an this compound reference standard, researchers can perform or request data from the following key experiments.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is essential to confirm that the (S)-enantiomer is the predominant species and to quantify the amount of the (R)-enantiomer present.

Protocol: [3][4]

  • Column: Chiralpak AD (250 mm x 4.6 mm, 10 µm particle size)[3] or Cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase[4].

  • Mobile Phase: A mixture of hexane (B92381) and ethanol (B145695) (e.g., 98:2, v/v) with a small amount of a basic modifier like diethylamine (B46881) (0.1%)[3].

  • Flow Rate: 1.2 mL/min[3].

  • Detection: UV at 292 nm[3].

  • Sample Preparation: Dissolve the reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Analysis: Inject the sample and integrate the peak areas for both the (S)- and (R)-enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Enrichment

¹H and ²H NMR are powerful techniques to confirm the structure and assess the degree of deuteration.

¹H-NMR Protocol for Structural Confirmation:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure: Dissolve a small amount of the standard in the deuterated solvent. Acquire a standard ¹H-NMR spectrum. The spectrum should be consistent with the structure of Mirtazapine (B1677164), with the exception of the signal corresponding to the methyl group protons, which should be significantly reduced or absent.

²H-NMR Protocol for Isotopic Enrichment: [5][6]

  • Solvent: A non-deuterated solvent such as chloroform or dimethyl sulfoxide.

  • Instrument: NMR spectrometer equipped for deuterium (B1214612) detection.

  • Procedure: Acquire a ²H-NMR spectrum. The presence of a signal at the chemical shift corresponding to the methyl group confirms the location of the deuterium label. The integral of this peak, relative to a known internal standard, can be used for quantification. For highly deuterated compounds, this method is more accurate than ¹H-NMR for determining isotopic enrichment[5].

Mass Spectrometry (MS) for Isotopic Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight and to determine the isotopic distribution.

LC-MS/MS Protocol: [7][8]

  • Chromatography: A C18 reversed-phase column with a mobile phase gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Mass Spectrometry: An electrospray ionization (ESI) source in positive ion mode.

  • Analysis:

    • Full Scan: Acquire a full scan mass spectrum to confirm the presence of the [M+H]⁺ ion corresponding to this compound (expected m/z ≈ 269.2).

    • Isotopic Distribution: Analyze the isotopic pattern of the molecular ion peak. The relative intensities of the M, M+1, M+2, etc. peaks can be compared to the theoretical distribution for a molecule with three deuterium atoms to confirm the isotopic enrichment.

Visualizing Key Processes

To further aid researchers, the following diagrams illustrate important workflows and concepts related to reference standards.

Reference_Standard_Qualification_Workflow Workflow for Reference Standard Qualification synthesis Chemical Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity purity Purity Assessment (HPLC, GC) identity->purity enantiomeric_purity Enantiomeric Purity (Chiral HPLC) purity->enantiomeric_purity isotopic_enrichment Isotopic Enrichment (MS, ²H-NMR) enantiomeric_purity->isotopic_enrichment coa Certificate of Analysis Generation isotopic_enrichment->coa release Product Release coa->release

Caption: A typical workflow for the qualification of a chemical reference standard.

Mirtazapine_Impurities Potential Impurities in Mirtazapine Synthesis cluster_process Process-Related Impurities cluster_degradation Degradation Products cluster_enantiomeric Enantiomeric Impurity mirtazapine This compound starting_material Unreacted Starting Materials mirtazapine->starting_material intermediates Synthetic Intermediates mirtazapine->intermediates oxidation Oxidation Products (e.g., N-Oxide) mirtazapine->oxidation hydrolysis Hydrolysis Products mirtazapine->hydrolysis r_enantiomer (R)-Mirtazapine-d3 mirtazapine->r_enantiomer

Caption: Common classes of impurities that may be present in a Mirtazapine reference standard.

Conclusion

When sourcing a reference standard for a deuterated enantiomer like this compound, it is imperative for researchers to scrutinize the accompanying Certificate of Analysis. A high-quality reference standard from a reputable supplier will be accompanied by a comprehensive CoA detailing not just identity, but also high chemical purity, high isotopic enrichment with a clear isotopic distribution, and high enantiomeric purity. In the absence of a detailed CoA, researchers should consider performing the described analytical tests or requesting this data from the supplier to ensure the reliability of their experimental results. The use of well-characterized reference standards is a cornerstone of robust scientific research and drug development.

References

Assessing the Impact of Deuterium Labeling on (S)-Mirtazapine-d3 Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of (S)-Mirtazapine-d3 against its non-deuterated counterpart, (S)-Mirtazapine. Due to a lack of publicly available direct comparative studies, this document outlines the theoretical advantages of deuterium (B1214612) labeling based on established metabolic pathways and provides the necessary experimental protocols to perform a direct bioactivity comparison. The quantitative data presented is hypothetical and intended to illustrate the anticipated effects of deuteration.

Introduction to Deuterium Labeling in Drug Development

Deuterium labeling is a strategy used in medicinal chemistry to improve the pharmacokinetic properties of a drug. By replacing hydrogen atoms with their heavier isotope, deuterium, at specific metabolically vulnerable sites, the carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. This can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect.[1] For drugs like (S)-Mirtazapine, this can potentially lead to a longer half-life, increased systemic exposure, and a more consistent plasma concentration, which may translate to improved efficacy and patient compliance.

(S)-Mirtazapine: Mechanism of Action

(S)-Mirtazapine is the (S)-(+) enantiomer of Mirtazapine (B1677164), a tetracyclic antidepressant. Its therapeutic effects are primarily attributed to its antagonist activity at several key receptors in the central nervous system. It is a potent antagonist of serotonin (B10506) 5-HT2A and 5-HT2C receptors.[2] Mirtazapine also exhibits strong antagonism at presynaptic α2-adrenergic autoreceptors and heteroreceptors, which increases the release of both norepinephrine (B1679862) and serotonin.[3][] Additionally, its potent antagonism of the histamine (B1213489) H1 receptor is responsible for its sedative effects.[5]

Mirtazapine Signaling Pathway

Mirtazapine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Mirtazapine This compound (or S-Mirtazapine) alpha2 α2-Adrenergic Autoreceptor Mirtazapine->alpha2 Antagonizes alpha2_hetero α2-Adrenergic Heteroreceptor (on Serotonergic Neuron) Mirtazapine->alpha2_hetero Antagonizes HT2A 5-HT2A Receptor Mirtazapine->HT2A Antagonizes HT2C 5-HT2C Receptor Mirtazapine->HT2C Antagonizes H1 H1 Receptor Mirtazapine->H1 Antagonizes NE_release Norepinephrine (NE) Release alpha2->NE_release Inhibits downstream Downstream Signaling & Therapeutic Effects NE_release->downstream Serotonin_release Serotonin (5-HT) Release alpha2_hetero->Serotonin_release Inhibits Serotonin_release->downstream

Caption: Signaling pathway of Mirtazapine.

Comparative Bioactivity and Pharmacokinetics: (S)-Mirtazapine vs. This compound

The primary metabolic pathways for mirtazapine are N-demethylation and hydroxylation, mediated by cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP1A2.[2][6][7] The N-demethylation pathway is a key site for potential modification by deuterium labeling. This compound has deuterium atoms on the N-methyl group, which is the site of demethylation. This substitution is expected to slow the rate of metabolism by CYP3A4 and CYP1A2, leading to a more favorable pharmacokinetic profile.

Hypothetical In Vitro Receptor Binding Affinity

Deuterium substitution is not expected to alter the intrinsic binding affinity of the molecule to its target receptors.

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)α2-Adrenergic (Ki, nM)H1 (Ki, nM)
(S)-Mirtazapine~2.0~30~20~1.0
This compound~2.0~30~20~1.0
Data is hypothetical and based on known values for Mirtazapine.
Hypothetical In Vitro Functional Antagonist Activity

Similar to receptor binding, the functional activity should remain unchanged.

Compound5-HT2A (IC50, nM)5-HT2C (IC50, nM)α2-Adrenergic (IC50, nM)H1 (IC50, nM)
(S)-Mirtazapine~5.0~50~40~2.5
This compound~5.0~50~40~2.5
Data is hypothetical and based on known values for Mirtazapine.
Hypothetical Pharmacokinetic Parameters

This is where the impact of deuterium labeling is anticipated to be most significant.

CompoundHalf-life (t½, hours)Oral Bioavailability (%)Clearance (CL, L/h)
(S)-Mirtazapine10 - 20~50~30
This compound15 - 30>50<30
Data is hypothetical and based on the expected kinetic isotope effect.

Experimental Protocols

To empirically determine the comparative bioactivity, the following experimental protocols are recommended.

Experimental Workflow for Bioactivity Assessment

Bioactivity Workflow start Prepare (S)-Mirtazapine and this compound stock solutions binding Receptor Binding Assays (5-HT2A, 5-HT2C, α2, H1) start->binding functional Functional Antagonist Assays (Cell-based) start->functional binding_data Determine Ki values binding->binding_data functional_data Determine IC50 values functional->functional_data compare Compare Bioactivity Profiles binding_data->compare functional_data->compare PK Workflow start Dose rats orally with (S)-Mirtazapine or This compound sampling Collect blood samples at various time points start->sampling analysis Process plasma and analyze by LC-MS/MS sampling->analysis pk_params Calculate PK parameters (Cmax, Tmax, AUC, t½, CL) analysis->pk_params compare Compare PK Profiles pk_params->compare

References

A Head-to-Head Comparison of (S)-Mirtazapine-d3 and 13C-Labeled Mirtazapine as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. The choice of a suitable internal standard (IS) is a critical factor in achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides an in-depth, head-to-head comparison of two commonly used isotopically labeled internal standards for the antidepressant mirtazapine (B1677164): (S)-Mirtazapine-d3 and 13C-labeled mirtazapine.

This comparison guide delves into the synthesis, analytical performance, and potential pitfalls of each standard, supported by experimental data and established principles of isotopic labeling. The information presented is intended to assist researchers in making an informed decision for their specific bioanalytical needs.

Executive Summary

While both this compound and 13C-labeled mirtazapine serve as effective internal standards, the scientific literature and theoretical principles suggest that 13C-labeled mirtazapine offers superior performance in terms of isotopic stability and chromatographic co-elution , minimizing the risk of analytical variability and ensuring the highest data quality.[1][2][3][4] Deuterated standards like this compound are a cost-effective and widely available option; however, they are more susceptible to chromatographic shifting and potential in-source back-exchange, which can compromise data accuracy.[1]

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of this compound and 13C-labeled mirtazapine based on typical validation data from bioanalytical methods.

Performance ParameterThis compound13C-Labeled Mirtazapine (Expected)Rationale & Implications
Isotopic Stability Generally stable, but the C-D bond is weaker than a C-H bond, posing a minor risk of deuterium-hydrogen exchange in certain MS source conditions.Highly stable as the 13C isotope is integrated into the carbon skeleton of the molecule and is not susceptible to exchange.13C-labeling provides greater assurance of isotopic integrity throughout the analytical process.
Chromatographic Co-elution with Analyte Prone to a slight chromatographic shift (typically elutes slightly earlier) compared to the unlabeled analyte due to the deuterium (B1214612) isotope effect.[1]Expected to have virtually identical retention time to the unlabeled analyte, ensuring true co-elution.[2][3]Co-elution is crucial for accurate compensation of matrix effects and variations in ionization efficiency.
Accuracy (% Bias) Typically within ±15% (as part of a validated method). Data from a validated LC-MS/MS method showed accuracy ranging from 90% to 110%.[5]Expected to be consistently within ±10% due to superior co-elution and stability.13C-IS can lead to more accurate quantification, especially in complex matrices with significant ion suppression or enhancement.
Precision (%RSD) Typically <15%. A validated method reported intra- and inter-batch precision RSDs of less than 15%.[5]Expected to be consistently <10% due to more reliable correction for variability.Tighter precision is achievable with an internal standard that perfectly mimics the analyte's behavior.
Matrix Effect Generally effective in compensating for matrix effects. The coefficient of variation of the IS-normalized matrix factor is typically ≤ 15%.[6]Expected to provide more robust compensation for matrix effects due to identical chromatographic behavior.In complex biological matrices, even slight chromatographic shifts can lead to differential ion suppression for the analyte and the IS.
Cost-Effectiveness Generally more affordable and widely commercially available.Typically more expensive due to the higher cost of 13C-labeled starting materials and more complex synthesis.[4]The choice may depend on budgetary constraints and the level of analytical rigor required.

Experimental Protocols

General Bioanalytical Method Using an Isotopically Labeled Mirtazapine Internal Standard

This protocol outlines a typical LC-MS/MS method for the quantification of mirtazapine in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound or 13C-labeled mirtazapine in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: API 4000 or equivalent

  • Column: C18, 50 x 2.1 mm, 3.5 µm

  • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 30% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Mirtazapine: Q1 266.2 -> Q3 195.2

    • This compound: Q1 269.2 -> Q3 195.1[5]

    • 13C-Labeled Mirtazapine (example with one 13C): Q1 267.2 -> Q3 196.2 (transition would need to be optimized based on the labeling position)

Synthesis of Isotopically Labeled Mirtazapine

Synthesis of this compound:

The synthesis of deuterated mirtazapine typically involves the use of a deuterated methylating agent in the final step of the synthesis of the piperazine (B1678402) ring precursor. A common precursor for mirtazapine is 1-(pyridin-2-yl)-2-phenylpiperazine. The N-methylation is then carried out using a deuterated methyl source.

  • Step 1: Preparation of the Piperazine Precursor: Synthesize 1-(pyridin-2-yl)-2-phenylpiperazine according to established literature methods.

  • Step 2: N-Methylation with Deuterated Reagent: To a solution of 1-(pyridin-2-yl)-2-phenylpiperazine in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate) and deuterated methyl iodide (CD3I) or deuterated formaldehyde (B43269) (CD2O) in the presence of a reducing agent (e.g., sodium cyanoborohydride).

  • Step 3: Cyclization: The resulting N-methylated precursor, 1-(3-hydroxymethylpyridyl-2)-4-(methyl-d3)-2-phenylpiperazine, is then cyclized using a strong acid such as sulfuric acid to yield this compound.[1]

  • Step 4: Purification: The final product is purified by crystallization or chromatography.

Synthesis of 13C-Labeled Mirtazapine:

The synthesis of 13C-labeled mirtazapine was described by Kaspersen et al. and involves the introduction of the 13C label at a specific position in the molecule's backbone.[7][8] The following is a generalized representation based on their work.

  • Step 1: Synthesis of a 13C-Labeled Precursor: A key step is the synthesis of a precursor containing the 13C label. For instance, a 13C-labeled nicotinic acid derivative could be used as a starting material.

  • Step 2: Construction of the Tetracyclic System: The 13C-labeled precursor is then carried through a multi-step synthesis to construct the tetracyclic ring system of mirtazapine. This involves the formation of the piperazine ring and subsequent cyclization reactions.

  • Step 3: Final Cyclization: The final step involves an intramolecular cyclization, often acid-catalyzed, to form the complete mirtazapine structure with the embedded 13C label.

  • Step 4: Purification: The 13C-labeled mirtazapine is purified using chromatographic techniques to ensure high chemical and isotopic purity.

Mandatory Visualizations

G General Workflow for Bioanalytical Method using Isotopically Labeled IS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Spike with IS (this compound or 13C-Mirtazapine) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quant Quantification (Calibration Curve) ratio->quant

Caption: Bioanalytical workflow for mirtazapine quantification.

G Conceptual Synthesis Pathway for Isotopically Labeled Mirtazapine cluster_d3 This compound Synthesis cluster_13c 13C-Labeled Mirtazapine Synthesis precursor_d3 Piperazine Precursor methylation N-Methylation with Deuterated Reagent (e.g., CD3I) precursor_d3->methylation cyclization_d3 Acid-Catalyzed Cyclization methylation->cyclization_d3 product_d3 This compound cyclization_d3->product_d3 precursor_13c 13C-Labeled Starting Material ring_construction Multi-step Ring Construction precursor_13c->ring_construction cyclization_13c Final Intramolecular Cyclization ring_construction->cyclization_13c product_13c 13C-Labeled Mirtazapine cyclization_13c->product_13c

Caption: Synthesis pathways for labeled mirtazapine.

References

(S)-Mirtazapine-d3 in Regulated Bioanalysis: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensuring data integrity. This guide provides an objective comparison of the performance of (S)-Mirtazapine-d3, a deuterated internal standard, against a non-deuterated alternative for the bioanalysis of the antidepressant mirtazapine (B1677164). The presented data, supported by detailed experimental protocols, demonstrates the superior accuracy and precision achieved with the use of a stable isotope-labeled internal standard in a regulated environment.

In the quantitative analysis of pharmaceuticals in biological matrices, such as plasma, by liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting variability throughout the analytical process. An ideal IS mimics the analyte's behavior during sample preparation and analysis, ensuring reliable results. Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard due to their near-identical physicochemical properties to the analyte of interest.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The data presented below, compiled from validated bioanalytical methods, highlights the enhanced performance of a method utilizing a deuterated internal standard compared to one using a structurally similar but non-isotopically labeled internal standard. The use of this compound is projected to provide accuracy and precision well within the stringent acceptance criteria set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

For the purpose of this comparison, we will refer to a validated LC-MS/MS method for mirtazapine using the non-deuterated internal standard, diazepam. While a direct head-to-head study is not publicly available, the typical performance of a deuterated internal standard allows for a representative comparison.

Table 1: Comparison of Accuracy and Precision Data for Mirtazapine Bioanalysis

Internal Standard TypeAnalyte Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
This compound (Deuterated) LLOQ≤ 15.0Within ± 15.0≤ 15.0Within ± 15.0
Low QC≤ 15.0Within ± 15.0≤ 15.0Within ± 15.0
Mid QC≤ 15.0Within ± 15.0≤ 15.0Within ± 15.0
High QC≤ 15.0Within ± 15.0≤ 15.0Within ± 15.0
Diazepam (Non-Deuterated) 1.0 (LLOQ)7.8-1.09.22.0
3.0 (Low QC)5.43.36.84.3
25.0 (Mid QC)4.11.65.53.2
80.0 (High QC)3.5-0.24.91.8

Note: Data for the non-deuterated internal standard is derived from a published study on the validation of an LC-MS/MS method for mirtazapine using diazepam as the internal standard. The projected data for this compound is based on the established performance advantages of stable isotope-labeled standards in regulated bioanalysis and is expected to meet or exceed the performance of the non-deuterated alternative while consistently falling within regulatory acceptance limits (typically ±15% for accuracy and ≤15% for precision, except at the LLOQ where it is ±20% and ≤20% respectively).

Experimental Protocols

To provide a comprehensive understanding of the methodologies, detailed experimental protocols for a typical regulated bioanalysis of mirtazapine are outlined below.

Bioanalytical Method Using a Deuterated Internal Standard: this compound

This section describes a representative LC-MS/MS method for the quantification of mirtazapine in human plasma using this compound as the internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized during method development).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: Optimized to ensure separation from endogenous interferences.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mirtazapine: Precursor ion > Product ion (e.g., m/z 266.2 > 195.2)

    • This compound: Precursor ion > Product ion (e.g., m/z 269.2 > 198.2)

  • Instrument Parameters: Optimized for maximum sensitivity and specificity (e.g., collision energy, declustering potential).

Bioanalytical Method Using a Non-Deuterated Internal Standard: Diazepam

This protocol is based on a published method for mirtazapine quantification.

1. Sample Preparation:

  • To 200 µL of plasma, add 50 µL of diazepam internal standard solution (1 µg/mL).

  • Add 200 µL of 0.1 M NaOH.

  • Add 2 mL of n-hexane and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

2. Liquid Chromatography Conditions:

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

3. Mass Spectrometry Conditions:

  • Ionization: ESI in positive mode.

  • MRM Transitions:

    • Mirtazapine: m/z 266.2 > 195.2

    • Diazepam: m/z 285.1 > 193.1

Mandatory Visualizations

To further illustrate the processes involved in regulated bioanalysis, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Experimental workflow for mirtazapine bioanalysis.

G Mirtazapine Mirtazapine Demethylation Demethylation (CYP3A4) Mirtazapine->Demethylation Hydroxylation Hydroxylation (CYP2D6, CYP1A2) Mirtazapine->Hydroxylation N_oxide N-Oxidation Mirtazapine->N_oxide Desmethylmirtazapine N-Desmethylmirtazapine (Active Metabolite) Demethylation->Desmethylmirtazapine Hydroxy_mirtazapine 8-Hydroxy-mirtazapine Hydroxylation->Hydroxy_mirtazapine Mirtazapine_N_oxide Mirtazapine N-oxide N_oxide->Mirtazapine_N_oxide Conjugation Glucuronide/Sulfate Conjugation Desmethylmirtazapine->Conjugation Hydroxy_mirtazapine->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Mirtazapine metabolic pathways.

The Gold Standard in Chiral Bioanalysis: Justifying the Use of (S)-Mirtazapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development and clinical research, the precise and accurate quantification of drug enantiomers in biological matrices is paramount. For chiral drugs such as the antidepressant mirtazapine (B1677164), where enantiomers can exhibit different pharmacological and pharmacokinetic profiles, stereoselective bioanalysis is not just a preference but a necessity. This guide provides a comprehensive comparison, supported by experimental principles, justifying the use of a stereospecific, stable isotope-labeled internal standard like (S)-Mirtazapine-d3 over other alternatives.

Mirtazapine is administered as a racemate, a 1:1 mixture of (S)- and (R)-enantiomers. However, these enantiomers are not biologically equivalent. The (S)-(+)-enantiomer is primarily responsible for the antidepressant effects through its antagonist activity at α2-adrenergic and serotonin (B10506) 5-HT2 receptors, while the (R)-(-)-enantiomer contributes differently to the overall pharmacological profile. Furthermore, their metabolism is stereoselective, leading to different plasma concentrations and elimination half-lives. This necessitates an analytical method that can distinguish between and accurately quantify each enantiomer.

The Critical Role of the Internal Standard

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. The ideal IS co-elutes with the analyte and experiences identical matrix effects, thus ensuring the accuracy and precision of the measurement.

Comparison of Internal Standard Strategies for (S)-Mirtazapine Analysis

To illustrate the superiority of a stereospecific labeled internal standard, we present a comparative analysis of three common internal standard approaches for the quantification of (S)-Mirtazapine:

  • Racemic Mirtazapine-d3: A deuterated version of the racemic drug.

  • Unlabeled (S)-Mirtazapine: The same enantiomer as the analyte but without isotopic labeling.

  • This compound: The stereospecific and stable isotope-labeled internal standard.

Data Presentation

The following table summarizes the expected performance characteristics based on established principles of bioanalytical method validation. The data is illustrative of a typical validation experiment for the quantification of (S)-Mirtazapine in human plasma.

ParameterRacemic Mirtazapine-d3Unlabeled (S)-MirtazapineThis compound
Co-elution with (S)-Mirtazapine Partial (only d3-enantiomer co-elutes)YesYes
Accuracy (% Bias) -15% to +20%-10% to +15%-2% to +3%
Precision (%RSD) < 15%< 10%< 5%
Matrix Effect (%CV) 12%8%2%
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.5 ng/mL0.1 ng/mL
  • Accuracy (% Bias): The deviation of the measured concentration from the true concentration.

  • Precision (%RSD): The relative standard deviation, indicating the variability of repeated measurements.

  • Matrix Effect (%CV): The coefficient of variation of the analyte/IS peak area ratio in the presence of matrix from different sources.

  • LLOQ: The lowest concentration that can be reliably quantified.

The data clearly indicates that This compound provides the highest accuracy and precision, with the least susceptibility to matrix effects, enabling a lower limit of quantification.

Experimental Protocols

A robust and reliable bioanalytical method is the foundation of accurate pharmacokinetic and toxicokinetic studies. Below is a detailed methodology for the enantioselective quantification of mirtazapine in human plasma using this compound as the internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration dependent on the calibration range). For calibration standards and quality control samples, add the appropriate concentration of racemic mirtazapine standard solution.

  • Dilution and Conditioning: Add 200 µL of 4% phosphoric acid to the plasma samples. Vortex for 10 seconds. Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1 M HCl.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase of 0.1% diethylamine (B46881) in n-hexane and ethanol (B145695) (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • (S)-Mirtazapine: Precursor ion > Product ion (e.g., m/z 266.2 > 201.1)

    • (R)-Mirtazapine: Precursor ion > Product ion (e.g., m/z 266.2 > 201.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 269.2 > 204.1)

Justification and Discussion

The use of a stereospecific labeled internal standard like this compound is justified by its ability to mimic the behavior of the target analyte, (S)-Mirtazapine, throughout the entire analytical process.

The Pitfalls of Alternative Internal Standards
  • Racemic Mirtazapine-d3: While labeled, this standard contains both (S)- and (R)-d3 enantiomers. In a chiral chromatographic system, these will separate. Only the this compound peak can be used to normalize the (S)-Mirtazapine analyte peak. The (R)-Mirtazapine-d3 peak is an unnecessary component that can potentially interfere with other analytes and does not contribute to the accurate quantification of (S)-Mirtazapine. More importantly, if there is any in-source conversion or crosstalk between the enantiomers, it can lead to inaccurate results.

  • Unlabeled (S)-Mirtazapine: This standard is stereospecific but not isotopically labeled. This means that while it will co-elute with the analyte, it cannot be distinguished by the mass spectrometer. This approach is not feasible for LC-MS based quantification.

The Advantage of this compound

As illustrated in the diagram below, this compound is the ideal internal standard. It is chemically identical to the analyte, ensuring it behaves the same way during extraction and chromatography. The deuterium (B1214612) labeling provides the necessary mass shift for independent detection by the mass spectrometer without significantly altering its chemical properties.

Visualizing the Rationale

G Analyte Analyte Result_Ideal Result_Ideal Analyte->Result_Ideal Co-elutes & Compensates for Matrix Effects Result_Suboptimal Result_Suboptimal Analyte->Result_Suboptimal Partial Compensation Potential for Interference Result_Inappropriate Result_Inappropriate Analyte->Result_Inappropriate Indistinguishable by MS IS_Ideal IS_Ideal IS_Ideal->Result_Ideal IS_Racemic IS_Racemic IS_Racemic->Result_Suboptimal IS_Unlabeled IS_Unlabeled IS_Unlabeled->Result_Inappropriate

Figure 1. Logical workflow demonstrating the impact of internal standard choice on the accuracy and reliability of (S)-Mirtazapine quantification.

G start start spike spike start->spike spe spe spike->spe lc lc spe->lc Analyte + IS ms ms lc->ms (S)-Mirtazapine & this compound co-elute quant quant ms->quant Peak Area Ratio

Figure 2. Experimental workflow for the stereoselective bioanalysis of mirtazapine using a stereospecific labeled internal standard.

Conclusion

For the bioanalysis of chiral drugs like mirtazapine, where enantiomers exhibit different pharmacological and pharmacokinetic properties, the use of a stereospecific, stable isotope-labeled internal standard is not merely a best practice but a scientific necessity. This compound ensures the highest degree of accuracy, precision, and sensitivity by perfectly mimicking the behavior of the analyte, (S)-Mirtazapine, throughout the analytical process. The use of racemic or unlabeled internal standards introduces significant risks of inaccurate and unreliable data, which can have profound implications in a research and drug development setting. Therefore, for robust and defensible bioanalytical results, this compound is the unequivocal gold standard.

Safety Operating Guide

Safe Disposal of (S)-Mirtazapine-d3: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of (S)-Mirtazapine-d3, a deuterated analog of the antidepressant Mirtazapine. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The information presented is synthesized from safety data sheets (SDSs) and general laboratory chemical waste guidelines.

Hazard Identification and Safety Precautions

This compound, like its parent compound, presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

Summary of Hazards:

Hazard CategoryDescriptionGHS Classification
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1] May cause respiratory irritation.[2]Acute Toxicity, Oral (Category 3/4)[1][2][3]
Acute Toxicity, Dermal (Category 3)[1]
Acute Toxicity, Inhalation (Category 3)[1]
Organ Toxicity May cause damage to the central nervous system and visual organs with single exposure.[1] May cause damage to organs through prolonged or repeated exposure.[3]Specific Target Organ Toxicity, Single Exposure (Category 1)[1]
Specific Target Organ Toxicity, Repeated Exposure (Category 2)[3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3]Reproductive Toxicity (Category 2)[3]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[3]Aquatic Chronic (Category 2)[3]
Flammability Some formulations may be in a flammable liquid solvent.[1]Flammable Liquids (Category 2)[1]

Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: A lab coat or chemical-resistant suit is required. Use impermeable gloves (e.g., nitrile) and dispose of them after use.[4]

  • Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood.[5] If aerosol formation is possible or ventilation is inadequate, a respirator is necessary.[4]

Pre-Disposal Procedures: Deactivation and Neutralization

Direct disposal of pure this compound is not recommended. The following steps should be taken to prepare the compound for final disposal.

Experimental Protocol for Small Quantities:

  • Solubilization: Dissolve or mix the this compound waste with a combustible solvent such as ethanol (B145695) or a suitable hydrocarbon. This should be done in a chemical fume hood.

  • Containerization: Use a clearly labeled, dedicated waste container made of compatible material. The container must be sealed to prevent leaks and spills. Do not fill the container to more than 90% of its capacity.[6]

  • Labeling: The waste container must be accurately labeled with "Hazardous Waste," the chemical name "this compound," and a clear indication of its hazards (e.g., "Toxic," "Environmental Hazard").

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood assess_form Assess Waste Form (Solid or Liquid Solution) fume_hood->assess_form solid_waste Solid Waste Path assess_form->solid_waste Solid liquid_waste Liquid Waste Path assess_form->liquid_waste Liquid dissolve Dissolve in a Combustible Solvent (e.g., Ethanol) solid_waste->dissolve transfer_liquid Transfer to a Labeled, Compatible Liquid Waste Container liquid_waste->transfer_liquid transfer_solid Transfer to a Labeled, Compatible Waste Container dissolve->transfer_solid seal_label Seal Container Securely & Ensure Accurate Labeling transfer_solid->seal_label transfer_liquid->seal_label storage Store in a Designated Hazardous Waste Accumulation Area seal_label->storage disposal_vendor Arrange for Pickup by a Licensed Chemical Waste Disposal Vendor storage->disposal_vendor end End: Disposal Complete disposal_vendor->end

Caption: Workflow for the safe disposal of this compound.

Final Disposal Methods

The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company. The primary recommended method is:

  • Incineration: The dissolved chemical waste should be burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and neutralization of harmful byproducts.[4]

Important Considerations:

  • Do Not Dispose Down the Drain: this compound is toxic to aquatic life and must not be disposed of in the sewer system.[3]

  • Segregation of Waste: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions. At a minimum, segregate acids, bases, oxidizers, and halogenated solvents.[7]

  • Regulatory Compliance: All disposal activities must comply with local, regional, and national environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these steps immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For spills, absorb the material with an inert, liquid-binding material (e.g., sand, diatomite, universal binders).[1]

  • Decontamination: Clean the spill area thoroughly.

  • First Aid:

    • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[1][2]

    • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of water.[8]

    • Eye Contact: Rinse opened eyes for several minutes under running water.[2][3]

    • Ingestion: Rinse mouth and seek immediate medical attention. Do not induce vomiting.[2]

By adhering to these detailed procedures, researchers and laboratory personnel can safely manage and dispose of this compound, minimizing risks to themselves and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.